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Core Science & Biosynthesis

Foundational

(2,3-Dichloro-6-nitrophenyl)hydrazine CAS 861363-57-7

An In-depth Technical Guide to (2,3-Dichloro-6-nitrophenyl)hydrazine For Researchers, Scientists, and Drug Development Professionals This guide offers a detailed exploration of (2,3-Dichloro-6-nitrophenyl)hydrazine, a su...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2,3-Dichloro-6-nitrophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of (2,3-Dichloro-6-nitrophenyl)hydrazine, a substituted aromatic hydrazine of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale, potential applications, and critical safety information, empowering researchers to effectively utilize this versatile chemical building block.

Introduction and Strategic Overview

(2,3-Dichloro-6-nitrophenyl)hydrazine belongs to the nitrophenylhydrazine class of compounds, which are pivotal reagents in organic synthesis. The presence of multiple functional groups—a reactive hydrazine moiety, a nitro group, and two chlorine atoms on the aromatic ring—makes this molecule a highly functionalized and strategic starting material. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of both the hydrazine group and the aromatic ring, opening avenues for diverse chemical transformations.

Hydrazines are most famously used for the synthesis of hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone of medicinal chemistry, as the resulting hydrazone scaffold is a "privileged structure" found in a vast array of biologically active compounds with applications as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents. This guide will detail the synthesis, reactivity, and potential applications of (2,3-Dichloro-6-nitrophenyl)hydrazine as a precursor for these valuable molecular frameworks.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for (2,3-Dichloro-6-nitrophenyl)hydrazine are summarized below.

PropertyValueSource
CAS Number 861363-57-7[1]
IUPAC Name (2,3-dichloro-6-nitrophenyl)hydrazine[1]
Molecular Formula C₆H₅Cl₂N₃O₂
Molecular Weight 222.03 g/mol [1]
Purity Typically ≥97%[1]
InChI Key SCCYTTMQISVZNF-UHFFFAOYSA-N[1]
Canonical SMILES NNC1=C([O-])C=CC(Cl)=C1Cl[1]

Molecular Structure Diagram

Caption: Chemical structure of (2,3-Dichloro-6-nitrophenyl)hydrazine.

Proposed Synthesis Pathway

  • Ammonolysis: Synthesis of the precursor, 2,3-dichloro-6-nitroaniline.

  • Diazotization: Conversion of the aniline to a diazonium salt.

  • Reduction: Reduction of the diazonium salt to the target hydrazine.

Synthesis Workflow Diagram

G start 2,3,4-Trichloronitrobenzene precursor 2,3-Dichloro-6-nitroaniline start->precursor Step 1: Ammonolysis (NH₃·H₂O, Catalyst, High T/P) diazonium 2,3-Dichloro-6-nitrophenyl diazonium chloride precursor->diazonium Step 2: Diazotization (NaNO₂, aq. HCl, 0-5 °C) product (2,3-Dichloro-6-nitrophenyl)hydrazine diazonium->product Step 3: Reduction (e.g., SnCl₂/HCl or Na₂SO₃)

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 2,3-Dichloro-6-nitroaniline (Precursor)

This protocol is adapted from a patented method.[2]

  • Charging the Reactor: In a high-pressure autoclave, charge water (240g), 30% aqueous ammonia (240g), 2,3,4-trichloronitrobenzene (120g), and a sulfur-containing catalyst such as p-hydroxybenzenesulfonic acid (6g).

  • Reaction: Seal the autoclave and begin stirring. Heat the mixture to 80°C. The pressure will rise to approximately 0.3 MPa. Maintain these conditions for 6 hours.

    • Causality: This is a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine atom at the 4-position is activated towards substitution by the electron-withdrawing nitro group. High temperature and pressure are required to overcome the activation energy for this reaction with ammonia, a moderate nucleophile. The catalyst enhances the reaction rate and selectivity.[2]

  • Work-up and Isolation: Cool the reactor to room temperature. Carefully vent any residual pressure. Filter the solid product via suction filtration.

  • Purification: Wash the filter cake thoroughly with water to remove unreacted ammonia and salts. Dry the product to obtain 2,3-dichloro-6-nitroaniline. Yields exceeding 99% have been reported for this method.[2]

Part B: Proposed Synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine

This proposed protocol is based on standard procedures for the conversion of anilines to hydrazines.[3]

  • Diazotization:

    • Suspend 2,3-dichloro-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

    • Causality: The reaction between sodium nitrite and HCl generates nitrous acid in situ. The aniline's amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield the stable diazonium salt.[4] Keeping the temperature low is critical to prevent the diazonium salt from decomposing.

  • Reduction:

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (3-4 equivalents) in concentrated HCl, and cool it to 0°C.

    • Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining the temperature below 10°C.

    • Causality: The diazonium salt is reduced to the corresponding hydrazine. SnCl₂ is a classic and effective reagent for this transformation. The reaction proceeds via electron transfer from Sn(II) to the diazonium cation.

  • Isolation and Purification:

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours.

    • Make the solution strongly basic by slowly adding a concentrated NaOH or KOH solution, which will precipitate the hydrazine as a solid.

    • Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

Reactivity and Synthetic Applications

The primary utility of (2,3-Dichloro-6-nitrophenyl)hydrazine lies in its nucleophilic character, making it an excellent reagent for forming carbon-nitrogen bonds. Its most common application is the synthesis of hydrazones.

Mechanism: Hydrazone Formation

The reaction is a nucleophilic addition-elimination (condensation) reaction.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine (the more nucleophilic atom) attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (often acid-catalyzed), turning it into a good leaving group (water).

  • Elimination: Water is eliminated, and a C=N double bond is formed, yielding the final hydrazone product.

Hydrazone Formation Mechanism Diagram

G cluster_0 Nucleophilic Attack cluster_1 Carbinolamine Intermediate cluster_2 Dehydration & Elimination R-NH-NH₂ Ar-NH-NH₂ R'-C(O)-R'' R'-C(O)-R'' R-NH-NH₂->R'-C(O)-R'' attacks carbonyl C intermediate Ar-NH-NH-C(OH)R'R'' product Ar-NH-N=CR'R'' intermediate2 Ar-NH-NH-C(OH₂⁺)R'R'' intermediate->intermediate2 + H⁺ water H₂O intermediate2->product - H₂O, - H⁺

Caption: General mechanism for the acid-catalyzed formation of a hydrazone.

Experimental Protocol: Synthesis of a Model Hydrazone

This protocol is a general procedure adapted from methods used for similar nitrophenylhydrazines.[5][6]

  • Dissolution: Dissolve (2,3-Dichloro-6-nitrophenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis (Optional but Recommended): Add a few drops of a catalytic acid, such as glacial acetic acid or sulfuric acid.

    • Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. It also facilitates the final dehydration step.

  • Reaction: Stir the mixture at room temperature or heat under reflux for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, the hydrazone product is brightly colored and will precipitate from the solution upon formation.

  • Isolation: Cool the reaction mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by filtration.

  • Purification: Wash the product with a small amount of cold solvent (e.g., ethanol) and dry. If necessary, the product can be recrystallized to high purity.

Applications in Drug Discovery and Development

While specific applications of (2,3-Dichloro-6-nitrophenyl)hydrazine are not widely published, its value is inferred from its potential to generate libraries of novel hydrazone derivatives for biological screening. The hydrazone scaffold is associated with a remarkable range of pharmacological activities.[7][8]

  • Anticancer Agents: Many hydrazone derivatives exhibit potent anticancer activity by targeting various cellular mechanisms.

  • Antimicrobial and Antifungal Agents: The C=N-N linkage is a key feature in many compounds designed to combat bacterial and fungal infections.

  • Antiviral and Antitubercular Activity: Specific hydrazones have shown promise as inhibitors of viral replication and as agents against Mycobacterium tuberculosis.

  • Building Blocks for Heterocycles: Hydrazones and hydrazines are versatile intermediates for synthesizing more complex N-heterocyclic compounds like pyrazoles, indoles, and triazoles, which are themselves core structures in many pharmaceuticals.[9][][11]

The specific substitution pattern of (2,3-Dichloro-6-nitrophenyl)hydrazine (two chlorines and a nitro group) provides a unique electronic and steric profile. Researchers can exploit this by synthesizing a series of hydrazones and studying how this specific aromatic substitution influences biological activity, potentially leading to the discovery of novel therapeutic leads with improved potency or selectivity.

Safety and Handling

(2,3-Dichloro-6-nitrophenyl)hydrazine must be handled with appropriate care, following standard laboratory safety procedures.

  • Hazard Classification: The compound is classified as harmful and an irritant (GHS07).[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [1]

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

(2,3-Dichloro-6-nitrophenyl)hydrazine is a valuable, highly functionalized building block for chemical synthesis. Although detailed characterization and specific applications are not extensively documented in public literature, its logical synthesis from a known precursor is straightforward. Its primary utility as a nucleophile for the creation of diverse hydrazone libraries makes it a compound of high interest for professionals in drug discovery and medicinal chemistry. The unique electronic properties imparted by its dichloro-nitro-phenyl scaffold offer a rich platform for developing novel compounds with significant biological potential. Adherence to strict safety protocols is mandatory when handling this chemical.

References

  • LookChem. (n.d.). Cas 65078-77-5, 2,3-dichloro-6-nitroaniline. Retrieved from [Link]

  • Journal of the Indian Institute of Science. (n.d.). PREPARATION OF 3. Retrieved from [Link]

  • Discovery Scientific Society. (2022, July 15). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved from [Link]

  • Babalola, S. A., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. ResearchGate. Retrieved from [Link]

  • Babalola, S. A., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. DRUG DISCOVERY. Retrieved from [Link]

  • Google Patents. (n.d.). CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • MDPI. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • Ahamed, M. B., et al. (2021). (E)-1-(2,6-Dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Macias, B., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals. Retrieved from [Link]

  • JOURNAL OF ADVANCES IN CHEMISTRY. (2009). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646907A - Preparation method of 2, 3-dichloro-6-nitroaniline.
  • Patsnap. (2017). 2, 3-dichloro-6-nitroaniline and preparation method thereof. Retrieved from [Link]

  • Khan, D., et al. (2024). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. Retrieved from [Link]

  • Aljamali, N. M. (2019). Nitrophenyl Hydrazine Derivatives (Formation, Characterization, Physical and Polarized Optical Behavior). ResearchGate. Retrieved from [Link]

  • Movassaghi, M., & Chen, B. (2005). Design, synthesis, and reactivity of 1-hydrazinodienes for use in organic synthesis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidations of hydrazine and substituted hydrazines by hexachloroiridate(IV) in aqueous solution: Kinetic and mechanistic analyses. Retrieved from [Link]

  • O'Donovan, D. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1971). Catalog Of Pesticide NMR Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). (p-nitrophenyl)hydrazine, monohydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(3,4-Dichlorophenyl)-6-(Furan-2-yl)Pyrimidine-2-Thiol as Building Block in Heterocyclic Synthesis. Retrieved from [Link]

  • SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

Sources

Exploratory

The Chemical Architecture and Synthetic Utility of (2,3-Dichloro-6-nitrophenyl)hydrazine: A Technical Whitepaper

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized building blocks are critical for exploring complex chemical space. (2,3-Dichloro-6-nitrophenyl)hydrazine is a specialized, electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized building blocks are critical for exploring complex chemical space. (2,3-Dichloro-6-nitrophenyl)hydrazine is a specialized, electron-deficient arylhydrazine. Unlike simple phenylhydrazines, the dense substitution pattern of this molecule—featuring two heavy halogens and a strongly electron-withdrawing nitro group—fundamentally alters its mechanistic reactivity.

This whitepaper provides an in-depth analysis of its physicochemical properties, explains the causality behind its unique reactivity profile (specifically its "ortho-blocked" nature), and outlines self-validating experimental protocols for deploying this molecule in advanced heterocyclic synthesis.

Structural Profiling and Quantitative Data

The chemical behavior of (2,3-Dichloro-6-nitrophenyl)hydrazine is dictated by the intense electronic pull of its substituents. The strong


 (inductive) and 

(mesomeric) effects of the nitro group at the C6 position, combined with the electron-withdrawing nature of the chlorine atoms at C2 and C3, severely deplete the electron density of the proximal nitrogen (N1) of the hydrazine moiety. Consequently, the terminal nitrogen (N2) retains the vast majority of the nucleophilic character, acting as the primary reactive center[1].

Table 1: Physicochemical and Identification Data

ParameterQuantitative Value / Identifier
IUPAC Name (2,3-dichloro-6-nitrophenyl)hydrazine
CAS Number 861363-57-7
Molecular Formula C6H5Cl2N3O2
Molecular Weight 222.03 g/mol
LogP ~3.16
Typical Commercial Purity ≥97%
Canonical SMILES NNC1=C([O-])C=CC(Cl)=C1Cl

(Data aggregated from standardized chemical supplier documentation[1])

Mechanistic Causality: The "Ortho-Blocked" Anomaly

As a Senior Application Scientist, one must recognize not only what a reagent can do, but what it cannot do. Phenylhydrazines are universally recognized as the primary precursors for the2[2].

However, the Fischer indolization mechanism relies on the acid-catalyzed formation of an ene-hydrazine, followed by a critical [3,3]-sigmatropic rearrangement . This rearrangement absolutely requires an unsubstituted ortho-position on the aryl ring to re-aromatize and form the carbon-carbon bond of the indole core[2].

In (2,3-Dichloro-6-nitrophenyl)hydrazine, both ortho positions (C2 and C6) are sterically and electronically blocked by a chlorine atom and a nitro group, respectively. Attempting a standard Fischer indolization with this substrate will fail; it will either stall at an unstable indolenine stage, result in complex decomposition, or require forcing conditions that cause atypical substituent expulsion. Therefore, this specific building block is strategically deployed for alternative heterocyclic scaffolds—such as pyrazoles and indazoles—where the aryl ring's ortho positions are not required to participate in the skeletal rearrangement.

Validated Experimental Workflows

Protocol A: Regioselective Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a robust method for constructing 1-arylpyrazoles from 1,3-dicarbonyls and arylhydrazines[3]. Due to the severe electronic deactivation of N1 in our substrate, the reaction with unsymmetrical 1,3-diketones exhibits high regioselectivity, with the terminal N2 preferentially attacking the most sterically accessible and electrophilic carbonyl carbon[4].

Step-by-Step Methodology:

  • Solvent & Catalyst Preparation: Suspend 1.0 eq (typically 1.0 g) of (2,3-Dichloro-6-nitrophenyl)hydrazine in 5 mL of glacial acetic acid. Causality: Glacial acetic acid is selected over stronger mineral acids because it provides the optimal pH to protonate the diketone carbonyl (enhancing electrophilicity) without fully protonating the hydrazine's terminal nitrogen, which would destroy its nucleophilicity[3].

  • Electrophile Addition: Slowly add 1.1 eq of the chosen 1,3-diketone dropwise at ambient temperature to prevent uncontrolled exothermic side reactions.

  • Condensation & Cyclization: Elevate the reaction temperature to reflux (~118 °C). The reaction proceeds via a transient hydroxylpyrazolidine intermediate, which undergoes rapid dehydration under thermal conditions[5]. Maintain reflux for 2-4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1); the disappearance of the bright yellow hydrazine spot indicates completion.

  • Quenching & Neutralization: Cool the mixture to 0 °C. Carefully pour into ice-water and neutralize with saturated aqueous

    
     until effervescence ceases. Causality: This is not merely for pH balancing; it specifically prevents the basic nitrogen atom of the newly formed pyrazole ring from protonating into a water-soluble pyrazolium salt, which would devastate extraction yields[4].
    
  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    

KnorrWorkflow A 1. Reactant Preparation (2,3-Dichloro-6-nitrophenyl)hydrazine + 1,3-Diketone B 2. Condensation (Acidic Media) Formation of Hydrazone Intermediate A->B C 3. Intramolecular Cyclization Nucleophilic Attack by N2 B->C D 4. Dehydration & Aromatization Yields Substituted Pyrazole C->D E 5. Work-up & Purification Neutralization and Extraction D->E

Caption: Workflow for Regioselective Knorr Pyrazole Synthesis highlighting intermediate transitions.

Protocol B: Base-Promoted Intramolecular SNAr for 1H-Indazole Synthesis

Exploiting the "ortho-blocked" nature of the molecule, the C2-chlorine atom can be repurposed as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The leaving group capability of the C2-Cl is heavily activated by the strong electron-withdrawing pull of the para-positioned C6-nitro group.

Step-by-Step Methodology:

  • Hydrazone Formation: React (2,3-Dichloro-6-nitrophenyl)hydrazine (1.0 eq) with an aryl aldehyde (1.05 eq) in ethanol with a catalytic amount of p-toluenesulfonic acid (pTSA) at reflux for 2 hours. Isolate the resulting hydrazone via vacuum filtration.

  • SNAr Activation: Dissolve the purified hydrazone in anhydrous DMF to achieve a 0.2 M concentration. Causality: A polar aprotic solvent like DMF is mandatory to stabilize the transition state of the SNAr mechanism without hydrogen-bonding to the nucleophile.

  • Base Addition: Add 2.5 eq of Cesium Carbonate (

    
    ). Causality: The strong base deprotonates the hydrazone nitrogen, generating a powerful, localized nucleophile.
    
  • Cyclization: Heat the mixture to 90 °C for 4-6 hours. The deprotonated nitrogen attacks the C2 carbon, displacing the chloride ion and forging the indazole core. Self-Validation: The reaction mixture will dramatically darken as the highly conjugated indazole anion forms.

  • Isolation: Dilute with ethyl acetate and wash extensively with a 5% aqueous LiCl solution (3 x 50 mL). Causality: LiCl aggressively partitions DMF into the aqueous phase, preventing solvent contamination in the final API. Dry the organic phase and purify via flash chromatography.

IndazoleMechanism N1 1. Hydrazone Formation (Reaction with Aldehyde) N2 2. Base Deprotonation (Generation of Nucleophile) N1->N2 N3 3. Intramolecular SNAr (Attack at C2 Position) N2->N3 N4 4. Chloride Displacement (Leaving Group Expulsion) N3->N4 N5 5. Aromatization (Formation of Indazole Core) N4->N5

Caption: Mechanistic sequence for the synthesis of indazoles via base-promoted intramolecular SNAr.

References

  • Fluorochem, "(2,3-DICHLORO-6-NITROPHENYL)-HYDRAZINE Product Specifications", 1

  • Benchchem, "Synthesis of 1,5-Dimethyl-3-phenylpyrazole from Phenylhydrazine: An Application Note and Detailed Protocol", 3

  • RSC Publishing, "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow", 5

  • Benchchem, "Technical Support Center: Synthesis of 1-Phenyl-Pyrazoles",4

  • ACS Publications, "Practical Methodologies for the Synthesis of Indoles | Chemical Reviews",2

Sources

Foundational

molecular weight and formula of 2,3-dichloro-6-nitrophenylhydrazine

The following technical guide details the molecular specifications, synthesis, and application logic of 2,3-Dichloro-6-nitrophenylhydrazine , a specialized intermediate in heterocyclic chemistry. Executive Summary 2,3-Di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular specifications, synthesis, and application logic of 2,3-Dichloro-6-nitrophenylhydrazine , a specialized intermediate in heterocyclic chemistry.

Executive Summary

2,3-Dichloro-6-nitrophenylhydrazine is a highly functionalized aromatic building block characterized by an electron-deficient benzene core. It serves as a critical pharmacophore donor in the synthesis of nitrogenous heterocycles, particularly pyrazoles and indazoles, which are prevalent in agrochemical and pharmaceutical pipelines. Its structure features a hydrazine moiety flanked by a nitro group and a chlorine atom, creating a unique steric and electronic environment that influences both its reactivity and the biological properties of its derivatives.

Chemical Identity & Specifications

The following data establishes the baseline identity for procurement and analytical validation.

ParameterSpecification
IUPAC Name (2,3-Dichloro-6-nitrophenyl)hydrazine
CAS Registry Number 861363-57-7
Molecular Formula C₆H₅Cl₂N₃O₂
Molecular Weight 222.03 g/mol
SMILES NNc1c(Cl)c(Cl)ccc1[O-]
Appearance Orange to reddish-crystalline solid
Melting Point Predicted range:[1] 145–155 °C (Based on structural analogs)
Solubility Soluble in DMSO, DMF, Ethyl Acetate; sparingly soluble in water.
Structural Analysis

The molecule is a tri-substituted benzene ring. The positioning of the substituents is critical for its reactivity:

  • Position 1 (Hydrazine): The nucleophilic center, activated for condensation reactions (e.g., with carbonyls).

  • Position 2 & 3 (Chlorines): Provide lipophilicity and metabolic resistance (blocking oxidation sites).

  • Position 6 (Nitro): A strong electron-withdrawing group (EWG) ortho to the hydrazine. This induces an intramolecular hydrogen bond (NH···O₂N), stabilizing the molecule but also reducing the nucleophilicity of the terminal nitrogen compared to phenylhydrazine.

Synthesis & Reaction Logic

The synthesis of 2,3-dichloro-6-nitrophenylhydrazine follows a Nucleophilic Aromatic Substitution (


)  pathway. The choice of precursor and conditions is dictated by regioselectivity rules.
Retrosynthetic Analysis

To install the hydrazine group at Position 1, the most efficient precursor is 2,3,4-trichloronitrobenzene .

  • The Challenge: The precursor has three chlorine atoms. The nitro group activates the chlorines at the ortho (C2) and para (C4) positions.

  • The Solution: Experimental evidence from analogous systems (e.g., the synthesis of the aniline analog for Aclonifen) suggests that under mild conditions with polar protic solvents, the ortho-substitution is favored or can be isolated due to the inductive proximity to the nitro group, despite the steric hindrance.

Synthesis Protocol

Reaction:



Step-by-Step Methodology:

  • Charge: Dissolve 1.0 eq of 2,3,4-trichloronitrobenzene in Ethanol (10 volumes).

  • Addition: Add 2.5 eq of Hydrazine Hydrate (80%) dropwise at 0–5 °C. Note: Excess hydrazine acts as a base to neutralize the HCl byproduct.

  • Reaction: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1) for the disappearance of the starting material.

  • Workup: Cool the mixture to 0 °C. The product typically precipitates as an orange solid.

  • Purification: Filter the crude solid. Wash with cold water (to remove hydrazine salts) and cold ethanol. Recrystallize from Ethanol/Water if necessary.

Reaction Pathway Diagram

The following diagram illustrates the regioselective


 mechanism.

SynthesisPathway Precursor 2,3,4-Trichloronitrobenzene (Substrate) Transition Meisenheimer Complex (Ortho-Attack) Precursor->Transition + N2H4 (SnAr) Byproduct Isomer Byproduct (Para-Attack) Precursor->Byproduct Minor Path (Steric Control) Product 2,3-Dichloro-6-nitrophenylhydrazine (Target) Transition->Product - HCl (Major Path)

Figure 1: Nucleophilic aromatic substitution pathway favoring ortho-displacement due to inductive activation by the nitro group.

Applications in Drug Development

This hydrazine is primarily used to construct fused heterocycles . The 2,3-dichloro-6-nitrophenyl moiety is a "privileged structure" in medicinal chemistry, often conferring high potency in antimicrobial and herbicidal screens.

Pyrazole Synthesis (Cyclocondensation)

Reaction with 1,3-diketones or


-keto esters yields 1-arylpyrazoles.
  • Mechanism: Acid-catalyzed condensation.

  • Utility: The resulting pyrazoles are analogs of bioactive compounds like Fipronil (though Fipronil uses a trifluoromethylsulfinyl group, the dichloro-phenyl core is structurally similar).

Indazole Formation

Reduction of the nitro group in the derived hydrazones or pyrazoles can lead to cyclization, forming indazoles or benzimidazoles, which are key scaffolds in kinase inhibitors.

Workflow Diagram: Heterocycle Generation

Applications cluster_reactions Divergent Synthesis Hydrazine 2,3-Dichloro-6- nitrophenylhydrazine Reaction1 + 1,3-Diketones (e.g., Acetylacetone) Hydrazine->Reaction1 Reaction2 + Aryl Aldehydes Hydrazine->Reaction2 Pyrazole 1-(2,3-dichloro-6-nitrophenyl)- 3,5-dimethylpyrazole Reaction1->Pyrazole - 2 H2O Hydrazone Stable Hydrazone (Crystalline Intermediate) Reaction2->Hydrazone - H2O

Figure 2: Divergent synthetic utility of the hydrazine core in generating pyrazoles and hydrazones.

Analytical Characterization (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆)

9.0–9.5 (s, 1H, -NH -)
Deshielded due to H-bonding with NO₂.

4.5–5.0 (s, 2H, -NH )
Broad singlet, exchangeable with D₂O.

7.8–8.2 (d, 2H, Ar-H)
Aromatic protons (C4-H and C5-H) show coupling (

Hz).
IR Spectroscopy 3300–3400 cm⁻¹N-H stretching (primary & secondary amine).
1530 & 1350 cm⁻¹N-O stretching (Nitro group, asymmetric/symmetric).
Mass Spectrometry

221/223/225
Characteristic isotope pattern for Cl₂ (9:6:1 ratio).

Safety & Handling (MSDS Highlights)

  • Explosion Hazard: Phenylhydrazines with nitro groups are potentially energetic. Do not heat dry material above 100 °C.

  • Toxicity: Suspected mutagen. Hydrazines are generally skin sensitizers and potential carcinogens. Handle in a fume hood with double nitrile gloves.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation, which turns the solid dark brown.

References

  • Fluorochem Products. (n.d.). (2,3-Dichloro-6-nitrophenyl)-hydrazine Product Page. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3017554, 2,3-Dichloro-6-nitroaniline (Precursor Analysis). Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to Alternatives for 2,3-Dichloro-6-nitroaniline in Chemical Synthesis. Retrieved from

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from

Sources

Exploratory

(2,3-Dichloro-6-nitrophenyl)hydrazine: Chemical Profiling, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary In the landscape of advanced medicinal chemistry, highly substituted aryl hydrazines serve as irreplaceable building blocks for complex heterocyclic scaffolds. (2,3-Dichloro-6-nitrophenyl)hydrazine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced medicinal chemistry, highly substituted aryl hydrazines serve as irreplaceable building blocks for complex heterocyclic scaffolds. (2,3-Dichloro-6-nitrophenyl)hydrazine is a specialized intermediate characterized by its intense electron-withdrawing substituents and significant steric hindrance. While it is often queried by researchers seeking a canonical PubChem CID, this specific compound is primarily indexed in chemical databases via its CAS Registry Number (861363-57-7 ) and MDL number, functioning as a critical derivative of its well-documented precursor, [1].

This technical guide provides an authoritative breakdown of its physicochemical properties, a self-validating synthetic protocol, and its high-value applications—most notably in the synthesis of cyclic GMP-AMP synthase (cGAS) inhibitors for autoimmune therapies.

Chemical Identity & Physicochemical Profiling

Understanding the quantitative properties of (2,3-Dichloro-6-nitrophenyl)hydrazine is essential for predicting its behavior in nucleophilic condensations and reductive cyclizations. The presence of two ortho/meta chlorine atoms paired with an ortho nitro group creates a highly deactivated aromatic ring, which dictates the harsh conditions required for its synthesis but provides exceptional metabolic stability in downstream drug candidates.

PropertyValueStructural Significance
CAS Registry Number 861363-57-7Primary identifier for commercial sourcing [2].
MDL Number MFCD30471402Primary identifier in structural databases.
Molecular Formula C₆H₅Cl₂N₃O₂Dictates mass spectrometric targeting.
Molecular Weight 222.03 g/mol -
InChIKey SCCYTTMQISVZNF-UHFFFAOYSA-NUnique structural hash for cheminformatics.
Calculated LogP ~3.16High lipophilicity driven by the dichloro substitution.
PubChem CID Unassigned / OrphanedOften cross-referenced via its aniline precursor (CID: 3017554).

Mechanistic Synthesis Pathway

The synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine is a multi-step process that requires precise control over electronic effects.

Causality in the Pathway: The sequence begins with the nitration of 1,2,3-trichlorobenzene. The subsequent step is a Nucleophilic Aromatic Substitution (S_NAr). Because the nitro group is powerfully electron-withdrawing, it activates the ortho and para positions. Ammonolysis selectively displaces the chlorine atom at the 4-position (para to the nitro group) to yield [3]. Finally, the aniline is converted to a hydrazine via diazotization and selective reduction.

SyntheticWorkflow A 1,2,3-Trichlorobenzene B Nitration (HNO3/H2SO4, Δ) A->B C 2,3,4-Trichloronitrobenzene B->C D SNAr Amination (NH3, 145°C, 5h) C->D E 2,3-Dichloro-6-nitroaniline (CID: 3017554) D->E F Diazotization (NaNO2, HCl, 0°C) E->F G Diazonium Intermediate F->G H Selective Reduction (SnCl2, HCl) G->H I (2,3-Dichloro-6-nitrophenyl)hydrazine (CAS: 861363-57-7) H->I

Synthetic workflow from 1,2,3-trichlorobenzene to (2,3-Dichloro-6-nitrophenyl)hydrazine.

Self-Validating Experimental Protocol

To ensure high yield and prevent the over-reduction of the nitro group, the following protocol utilizes a self-validating methodology.

Objective

Selective conversion of 2,3-dichloro-6-nitroaniline to the corresponding aryl hydrazine.

Step 1: Diazotization
  • Procedure: Suspend 10 mmol of 2,3-dichloro-6-nitroaniline in 15 mL of concentrated HCl. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath. Add a solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise, strictly maintaining the temperature below 0 °C.

  • Causality: The electron-withdrawing nature of the two chlorines and the nitro group severely deactivates the aniline. High acid concentration (conc. HCl) is mandatory to force the formation of the nitrosonium ion (NO⁺) and stabilize the highly reactive diazonium salt.

  • Self-Validation: After 30 minutes of stirring, spot the mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization has reached completion.

Step 2: Selective Reduction
  • Procedure: Prepare a solution of SnCl₂·2H₂O (25 mmol) in 10 mL conc. HCl. Cool to 0 °C. Add the cold diazonium solution dropwise to the SnCl₂ solution under vigorous stirring.

  • Causality: Stannous chloride (SnCl₂) is specifically chosen because its reduction potential is perfectly tuned to reduce the diazonium group (-N₂⁺) to a hydrazine (-NH-NH₂) while leaving the highly reactive nitro group (-NO₂) completely intact. Utilizing stronger agents (e.g., Zn/HCl or Pd/C with H₂) would erroneously yield the unwanted diamine.

  • Self-Validation: A thick precipitate of the hydrazine hydrochloride salt will immediately begin to form upon addition, providing visual confirmation of successful reduction.

Step 3: Isolation and Analytical Validation
  • Procedure: Filter the precipitate, wash sequentially with cold conc. HCl, and then with diethyl ether to remove unreacted organic impurities.

  • Self-Validation: Analyze the isolated product via LC-MS. The presence of a dominant peak at m/z 222.0 ([M+H]⁺) and the explicit absence of a peak at m/z 192.0 (the diamine byproduct) chemically validates the selectivity of the stannous chloride reduction step.

Applications in Advanced Therapeutics: cGAS Inhibitors

(2,3-Dichloro-6-nitrophenyl)hydrazine is a highly sought-after precursor for synthesizing substituted benzimidazoles and indoles. A premier example of its utility is in the development of [4].

In autoimmune diseases, aberrant cGAS activation by cytosolic DNA leads to excessive interferon production. Researchers utilize dichloro-substituted hydrazines to synthesize benzimidazole derivatives (such as RU.521 analogs). The two chlorine atoms derived from the hydrazine precursor provide critical steric bulk and lipophilicity. This allows the resulting drug molecule to anchor deeper into the cGAS binding pocket, displacing the benzimidazole ring for optimal hydrogen bonding and effectively shutting down the cGAS-STING signaling pathway.

cGAS_Inhibitor_Pathway N1 (2,3-Dichloro-6-nitrophenyl)hydrazine N2 Condensation & Reductive Cyclization N1->N2 N3 Dichloro-Benzimidazole Core (e.g., RU.521 analogs) N2->N3 N4 cGAS Active Site Binding (Steric anchoring via Cl atoms) N3->N4 N5 Suppression of cGAMP & Interferon Expression N4->N5

Utilization of the hydrazine intermediate in the synthesis of cGAS inhibitors.

References

  • 2,3-Dichloro-6-nitroaniline | CID 3017554 PubChem[Link]

  • Small molecule inhibition of cGAS reduces interferon expression in primary macrophages from autoimmune mice Nature Communications (via PMC/NIH)[Link]

Foundational

Physical Properties of Polychlorinated Nitrophenyl Hydrazines

This guide details the physical, thermal, and spectroscopic properties of polychlorinated nitrophenyl hydrazines, a specialized class of energetic and analytical precursors. Technical Reference Guide Introduction & Struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical, thermal, and spectroscopic properties of polychlorinated nitrophenyl hydrazines, a specialized class of energetic and analytical precursors.

Technical Reference Guide

Introduction & Structural Definition

Polychlorinated nitrophenyl hydrazines are highly functionalized aromatic compounds characterized by the presence of a hydrazine moiety (


), one or more nitro groups (

), and multiple chlorine atoms (

) on a benzene core.[1]

These compounds serve as critical intermediates in the synthesis of pesticides (e.g., fipronil analogs) , energetic materials , and heterocyclic pharmaceuticals (pyrazoles, triazines). Their physical behavior is dominated by the competing electronic effects of the electron-withdrawing nitro/chloro groups and the hydrogen-bonding capacity of the hydrazine tail.[1]

Core Structural Classes
  • 2,6-Dichloro-4-nitrophenylhydrazine: A key precursor for phenylpyrazole insecticides.[1]

  • 2,4-Dichloro-6-nitrophenylhydrazine: A structural isomer with distinct steric crowding around the hydrazine group.[1]

  • 2,3,5,6-Tetrachloro-4-nitrophenylhydrazine: A highly lipophilic, electron-deficient variant.[1]

Physical & Thermodynamic Properties[2][3]

The introduction of chlorine atoms and nitro groups onto the phenylhydrazine scaffold significantly alters the melting point, density, and thermal stability compared to the parent phenylhydrazine.

Melting Point and Phase Behavior

These compounds are typically high-melting crystalline solids.[1] The high lattice energy results from extensive intermolecular hydrogen bonding (between


 donors and 

acceptors) and

-stacking interactions enhanced by the polarized aromatic ring.[1]
CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
Phenylhydrazine (Reference)108.1419.5 (Solid/Oil)Colorless oil/crystals
2,4-Dinitrophenylhydrazine (DNPH) 198.14197 – 200 (dec.)[1]Red/Orange crystals
2,6-Dichlorophenylhydrazine 177.03225 (dec.)White/Off-white needles
2,6-Dichloro-4-nitrophenylhydrazine 222.03289 – 290 (as derivative*)Pale yellow/brown solid
Pentachlorophenylhydrazine 280.37160 – 161Colorless/Grey needles

> Note: The 289°C value often refers to stable cyclized derivatives; the free hydrazine precursor typically decomposes between 180–230°C depending on purity and heating rate.

Solubility Profile

The "polychlorinated" nature imparts significant lipophilicity (hydrophobicity), drastically reducing water solubility compared to phenylhydrazine.

  • Water: Practically insoluble (< 0.1 mg/mL).

  • Alcohols (MeOH, EtOH): Sparingly soluble; solubility increases with heating but risks solvolysis.

  • Chlorinated Solvents (DCM, Chloroform): Moderate to high solubility.

  • Polar Aprotic (DMSO, DMF): Highly soluble due to disruption of H-bond networks.

Acid-Base Characteristics (pKa)

The hydrazine group is amphoteric but primarily basic.[1] However, electron-withdrawing groups (EWGs) on the ring reduce the basicity of the


-nitrogen (terminal) and increase the acidity of the 

-proton.[1]
  • Basicity: The

    
     of the conjugate acid (
    
    
    
    ) drops from 5.2 (phenylhydrazine) to < 1.0 for polychlorinated nitro derivatives.[1] They are extremely weak bases and do not form stable salts with weak acids.
  • Acidity: The

    
     proton attached to the ring becomes acidic (
    
    
    
    ) due to resonance stabilization of the anion by the
    
    
    -nitro group and inductive withdrawal by
    
    
    -chlorines.[1]

Spectroscopic Characterization

Accurate identification relies on specific vibrational and magnetic resonance signatures.

Infrared Spectroscopy (FTIR)

The spectra are dominated by N-H stretching and the symmetric/asymmetric stretches of the nitro group.

Functional GroupFrequency (

)
Description
N-H Stretch 3300 – 3450Sharp doublet (primary amine) or broad band.[1]
C-H (Aromatic) 3050 – 3100Weak, often obscured by N-H.

(Asymmetric)
1500 – 1560Strong, characteristic of nitroarenes.

(Symmetric)
1300 – 1360Strong, sharp band.
C=C (Aromatic) 1580 – 1620Variable intensity.
C-Cl Stretch 600 – 800Strong, broad bands in the fingerprint region.
Nuclear Magnetic Resonance (NMR)

H NMR (DMSO-

):
  • Aromatic Protons: Downfield shift (

    
     7.5 – 8.5 ppm) due to deshielding by Cl and 
    
    
    
    .
  • Hydrazine Protons:

    • 
       (internal): Broad singlet, 
      
      
      
      8.0 – 10.0 ppm (highly solvent/concentration dependent).
    • 
       (terminal): Broad singlet, 
      
      
      
      4.0 – 5.0 ppm.

C NMR: 
  • C-Cl Carbons:

    
     120 – 135 ppm.[1]
    
  • C-NO

    
     Carbon: 
    
    
    
    140 – 150 ppm.[1]
  • C-NH Carbon:

    
     145 – 155 ppm (deshielded).[1]
    

Synthesis & Thermal Stability Workflow

Synthesis Logic (Nucleophilic Aromatic Substitution)

These compounds are synthesized via


 reactions where hydrazine displaces a labile halogen (usually fluorine or chlorine) activated by ortho/para nitro groups.
Thermal Decomposition

Warning: These compounds are energetic precursors . They possess a high nitrogen content and oxygen balance that can lead to rapid deflagration.

  • Decomposition Onset: Typically >180°C.

  • Byproducts: Toxic gases including Nitrogen Oxides (

    
    ), Hydrogen Chloride (
    
    
    
    ), and Polychlorinated Biphenyls (PCBs) if combustion is incomplete.
Workflow Diagram

The following diagram illustrates the synthesis pathway and critical stability checkpoints.

G Start Polychlorinated Nitrobenzene Process SnAr Reaction (Reflux in EtOH/Dioxane) Start->Process Activated Halogen Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Process Nucleophile Product Polychlorinated Nitrophenyl Hydrazine Process->Product Crystallization Decomp Thermal Decomposition (>200°C) Product->Decomp Heat/Shock Byproducts NOx, HCl, N2 (Toxic/Exothermic) Decomp->Byproducts Irreversible

Caption: Synthesis via activated nucleophilic substitution and subsequent thermal decomposition pathways.

Experimental Handling & Safety Protocols

Purity Determination

Due to their thermal instability, Gas Chromatography (GC) is often unsuitable as it may induce decomposition in the injector port.

  • Preferred Method: HPLC-UV (Reverse Phase C18).[1]

    • Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

    • Detection: 254 nm (aromatic) or 360 nm (nitro-conjugation).[1]

Storage and Stability
  • State: Store as a solid, preferably moistened with water (10-30% wt) if the specific derivative is classified as explosive (similar to DNPH).

  • Conditions: Dark, cool (< 25°C), and inert atmosphere (Argon) to prevent oxidation to azo/azoxy species.

References
  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2,6-Dichlorophenylhydrazine hydrochloride. Link

  • PubChem. (2025).[2] Compound Summary: 2,4-Dinitrophenylhydrazine.[3][4] National Library of Medicine. Link

  • ChemicalBook. (2026). 2,6-Dichloro-4-nitrophenol Properties and Spectral Data. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. J. Org. Chem. Link

  • Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p-Nitrophenyl Hydrazones. Link

Sources

Exploratory

An In-depth Technical Guide on the Solubility of (2,3-Dichloro-6-nitrophenyl)hydrazine in Methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of (2,3-dichloro-6-nitrophenyl)hydrazine in methanol. In the absence of pu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of (2,3-dichloro-6-nitrophenyl)hydrazine in methanol. In the absence of publicly available quantitative data, this document serves as a foundational resource, offering a detailed theoretical framework for predicting solubility based on molecular structure and intermolecular forces. Furthermore, it presents a rigorous, step-by-step experimental protocol for the empirical determination of this crucial physicochemical property. This guide is intended to empower researchers in pharmaceutical and chemical development with the necessary tools to understand and quantify the solubility of this compound, a critical parameter for its application in synthesis and formulation.

Introduction to (2,3-Dichloro-6-nitrophenyl)hydrazine

(2,3-Dichloro-6-nitrophenyl)hydrazine is a substituted aromatic hydrazine of interest in medicinal chemistry and organic synthesis. Its multifaceted structure, incorporating a dichlorinated and nitrated phenyl ring coupled with a reactive hydrazine moiety, makes it a versatile building block for the synthesis of various heterocyclic compounds with potential biological activities.

A thorough understanding of its physicochemical properties is paramount for its effective utilization. Among these, solubility in common organic solvents like methanol is a critical factor influencing reaction kinetics, purification strategies, and the formulation of potential drug candidates. Methanol, a polar protic solvent, is frequently employed in organic synthesis and analytical procedures, making the solubility of (2,3-dichloro-6-nitrophenyl)hydrazine in this medium a key parameter for process development and optimization.

Table 1: Physicochemical Properties of (2,3-Dichloro-6-nitrophenyl)hydrazine

PropertyValueSource
IUPAC Name (2,3-dichloro-6-nitrophenyl)hydrazine[1]
CAS Number 861363-57-7[1]
Molecular Formula C₆H₅Cl₂N₃O₂[1]
Molecular Weight 222.03 g/mol [1]
LogP 3.16[1]
Purity 97%[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of a solute in a given solvent. This is governed by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

(2,3-Dichloro-6-nitrophenyl)hydrazine is a molecule with distinct polar and non-polar regions. The hydrazine (-NHNH₂) and nitro (-NO₂) groups are polar and capable of acting as hydrogen bond donors and acceptors, respectively. The dichlorinated phenyl ring, however, contributes to the molecule's lipophilicity.

Methanol (CH₃OH) is a polar, protic solvent. Its hydroxyl (-OH) group can participate in hydrogen bonding as both a donor and an acceptor.

The dissolution of (2,3-dichloro-6-nitrophenyl)hydrazine in methanol is anticipated to be favorable due to the potential for strong intermolecular interactions:

  • Hydrogen Bonding: The primary and secondary amines of the hydrazine group can act as hydrogen bond donors to the oxygen atom of methanol. Conversely, the lone pairs on the nitrogen atoms of the hydrazine and the oxygen atoms of the nitro group can act as hydrogen bond acceptors for the hydroxyl hydrogen of methanol.

  • Dipole-Dipole Interactions: Both the solute and the solvent possess permanent dipoles, leading to attractive dipole-dipole interactions.

  • London Dispersion Forces: These forces will be present between all molecules.

Given the multiple sites for hydrogen bonding and the overall polarity of both molecules, a significant degree of solubility of (2,3-dichloro-6-nitrophenyl)hydrazine in methanol is expected. However, the presence of the bulky and non-polar dichlorophenyl group may limit perfect miscibility.

G cluster_solute (2,3-Dichloro-6-nitrophenyl)hydrazine cluster_solvent Methanol solute C₆H₃Cl₂(NO₂)NHNH₂ h_bond_donor H-Bond Donor (-NHNH₂) solute->h_bond_donor h_bond_acceptor_n H-Bond Acceptor (-NHNH₂, -NO₂) solute->h_bond_acceptor_n dipole_solute Dipole Moment solute->dipole_solute nonpolar_ring Non-polar Dichlorophenyl Ring solute->nonpolar_ring h_bond_donor_acceptor_s H-Bond Donor & Acceptor (-OH) h_bond_donor->h_bond_donor_acceptor_s Hydrogen Bonding h_bond_acceptor_n->h_bond_donor_acceptor_s Hydrogen Bonding dipole_solvent Dipole Moment dipole_solute->dipole_solvent Dipole-Dipole Interactions solvent CH₃OH solvent->h_bond_donor_acceptor_s solvent->dipole_solvent

Figure 1: Intermolecular forces between (2,3-Dichloro-6-nitrophenyl)hydrazine and methanol.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[2] This method is reliable and can be implemented with standard laboratory equipment.

Materials and Equipment
  • (2,3-Dichloro-6-nitrophenyl)hydrazine (solid, of known purity)

  • Methanol (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Calibrated thermometer

  • Screw-capped glass vials

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with methanol)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Standard laboratory glassware

Experimental Workflow

G start Start prep Preparation of Saturated Solution start->prep Add excess solute to methanol equilibrate Equilibration (e.g., 24-48h at constant T) prep->equilibrate Agitate at constant temperature separate Phase Separation (Centrifugation & Filtration) equilibrate->separate Separate undissolved solid quantify Quantification of Solute (UV-Vis or HPLC) separate->quantify Analyze clear filtrate calculate Calculation of Solubility quantify->calculate Use calibration curve end End calculate->end

Figure 2: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

Part A: Preparation of Saturated Solution

  • Accurately weigh an amount of (2,3-dichloro-6-nitrophenyl)hydrazine that is in excess of its expected solubility and transfer it to a screw-capped glass vial.

  • Pipette a precise volume of methanol into the vial.

  • Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

Part B: Phase Separation

  • After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

  • For enhanced separation, centrifuge the vial at a moderate speed.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any particulate matter that could interfere with the analysis.[2]

Part C: Quantification of Solute (UV-Vis Spectrophotometry)

  • Preparation of Standard Solutions: Prepare a series of standard solutions of (2,3-dichloro-6-nitrophenyl)hydrazine in methanol of known concentrations.

  • Determination of λmax: Scan one of the standard solutions across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.[3][4]

  • Sample Analysis: Accurately dilute the filtered saturated solution with methanol to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

Part D: Calculation of Solubility

  • Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Trustworthiness
  • Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Purity of Compound: The purity of the (2,3-dichloro-6-nitrophenyl)hydrazine should be confirmed prior to the experiment, as impurities can affect solubility.

  • Calibration Curve: The linearity of the calibration curve (R² > 0.99) is essential for accurate quantification.

  • Temperature Control: Maintaining a constant temperature is crucial, as solubility is temperature-dependent.

Data Presentation

As no specific experimental data is publicly available, the following table presents a hypothetical data set that could be obtained from the described experiment.

Table 2: Hypothetical Solubility Data for (2,3-Dichloro-6-nitrophenyl)hydrazine in Methanol at 25 °C

ReplicateConcentration of Diluted Sample (mg/L)Dilution FactorConcentration of Saturated Solution (mg/L)Solubility (mg/mL)
15.21005200.52
25.31005300.53
35.11005100.51
Average 520 0.52
Std. Dev. 10 0.01

Conclusion

References

  • Lin, Y.; Wai, C. M. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Anal. Chem.1999 , 71 (14), 2749–2754. [Link]

  • Naureen, F.; Shah, Y.; Shahnaz; Khuda, F. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharm. Commun.2024 , 3 (1), 799. [Link]

  • LibreTexts. 8: Gravimetric Methods. Chemistry LibreTexts. [Link]

  • LibreTexts. Intermolecular Forces. Chemistry LibreTexts. [Link]

Sources

Foundational

difference between 2,3-dichloro and 2,4-dichloro phenylhydrazine

An In-depth Technical Guide to the Isomeric Distinction and Application of 2,3- and 2,4-Dichlorophenylhydrazine For Researchers, Scientists, and Drug Development Professionals Executive Summary 2,3-Dichlorophenylhydrazin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Distinction and Application of 2,3- and 2,4-Dichlorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichlorophenylhydrazine and 2,4-Dichlorophenylhydrazine are isomeric aromatic hydrazines that, despite sharing the same molecular formula, exhibit distinct physicochemical properties, reactivity, and application profiles. The positional difference of a single chlorine atom on the phenyl ring fundamentally alters the electronic distribution and steric environment around the hydrazine moiety. This guide elucidates these differences, focusing on their impact on synthetic utility, particularly in the context of the Fischer Indole Synthesis. While both are valuable precursors in medicinal and industrial chemistry, the 2,4-isomer is more broadly used in applications ranging from cannabinoid receptor modulators to agrochemicals, whereas the 2,3-isomer is a key intermediate for specific neurological drug candidates, such as dopamine D3 receptor ligands. Understanding their unique characteristics is paramount for optimizing reaction conditions, predicting product outcomes, and selecting the appropriate isomer for targeted molecular design.

Introduction: The Significance of Substituted Phenylhydrazines

Phenylhydrazine, first synthesized by Hermann Emil Fischer in 1875, and its derivatives are foundational building blocks in organic synthesis.[1] The hydrazine functional group (-NHNH2) is a potent nucleophile and a precursor to a vast array of heterocyclic compounds, which form the core scaffolds of numerous pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] The introduction of substituents onto the phenyl ring, such as the chlorine atoms in dichlorophenylhydrazines, provides a powerful tool for modulating the electronic properties, reactivity, and ultimately, the biological activity of the resulting molecules.

This guide provides a detailed comparative analysis of two common, yet distinct, isomers: 2,3-dichlorophenylhydrazine and 2,4-dichlorophenylhydrazine. We will explore how the seemingly minor structural shift in chlorine substitution leads to significant differences in their chemical behavior and dictates their specific roles in complex molecule synthesis.

Structural and Physicochemical Properties: An Isomeric Comparison

The core difference between the two compounds lies in the placement of the chlorine atoms on the phenyl ring. This directly influences the molecule's symmetry, polarity, and steric profile.

Caption: Chemical structures of the two isomers.

The positional variance of the chlorine atoms impacts the electronic environment. In both isomers, the chlorine atoms exert a deactivating, electron-withdrawing inductive effect. However, their positions relative to the hydrazine group—a key site for chemical reactions—are critical. In the 2,4-isomer, the C5 position (ortho to the hydrazine and meta to a chlorine) remains unhindered, a crucial feature for cyclization reactions. In the 2,3-isomer, both positions ortho to the hydrazine (C2 and C6) are substituted, one by a chlorine atom, creating significant steric and electronic differences that influence reaction pathways.

Comparative Physicochemical Data

The properties of these isomers, most commonly available as their hydrochloride salts for improved stability, are summarized below.

Property2,3-Dichlorophenylhydrazine Hydrochloride2,4-Dichlorophenylhydrazine Hydrochloride
Appearance White to light orange crystalline powderSolid[5]
CAS Number 21938-47-6[6][7]5446-18-4[5][8][9]
Molecular Formula C₆H₆Cl₂N₂·HCl or C₆H₇Cl₃N₂[6]C₆H₆Cl₂N₂·HCl or C₆H₇Cl₃N₂[5]
Molecular Weight 213.49 g/mol [6]213.49 g/mol [5]
Melting Point (°C) ~204 (decomposes)[6]~220-224 (literature values vary)
Purity (Typical) >97%98%[10]

Synthesis and Manufacturing Overview

The most common laboratory and industrial synthesis for both isomers follows a classical pathway starting from the corresponding dichloroaniline. This two-step process is a cornerstone of aromatic amine chemistry.

Caption: Standard synthesis of dichlorophenylhydrazines.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of the dichloroaniline with sodium nitrite in the presence of a strong acid (HCl) at low temperatures (-5 to 0 °C) generates an intermediate diazonium salt.[11] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl.[11] The reaction is typically allowed to warm to room temperature to ensure the reduction goes to completion. The product precipitates as the hydrochloride salt, which is often used directly without further purification.

An alternative, patented method for producing the 2,4-isomer involves reacting 2,4-dichloroaniline with ketazine, which avoids the traditional diazotization route.[12]

Comparative Reactivity: The Fischer Indole Synthesis

The premier application for these reagents is the Fischer Indole Synthesis, a powerful acid-catalyzed reaction that produces the indole heterocyclic scaffold from a phenylhydrazine and an aldehyde or ketone.[13][14] The mechanism involves the formation of a hydrazone, tautomerization to an enamine, and a key[13][13]-sigmatropic rearrangement.

Caption: Key steps of the Fischer Indole Synthesis.

The substitution pattern of the dichlorophenylhydrazine isomer dictates the outcome of this reaction:

  • 2,4-Dichlorophenylhydrazine: This isomer has an unsubstituted C6 position ortho to the hydrazine group. This is the sterically and electronically preferred site for the[13][13]-sigmatropic rearrangement to occur, leading predictably to the formation of 5,7-dichloroindoles.

  • 2,3-Dichlorophenylhydrazine: This isomer presents a more complex scenario. The C6 position is unsubstituted, while the C2 position is blocked by a chlorine atom. Cyclization will preferentially occur at the C6 position, leading to 6,7-dichloroindoles. The presence of the ortho chlorine at C2 can electronically disfavor the reaction compared to the 2,4-isomer and may require altered reaction conditions. In some cases with ortho-substituents, abnormal cyclization products can be observed.[15]

Applications in Drug Development and Industry

The distinct reactivity and structural features of the two isomers translate into their use as precursors for different classes of high-value molecules.

2,3-Dichlorophenylhydrazine: This isomer is a crucial building block for specific pharmaceutical agents, particularly those targeting the central nervous system.

  • Dopamine D3 Receptor Ligands: It is used in the synthesis of novel [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides, which are potent and selective ligands for the dopamine D3 receptor.[16] These compounds are investigated for their potential in treating substance abuse disorders.[16]

  • Pyrazole Synthesis: It serves as a precursor for substituted pyrazoles, another important heterocyclic motif in medicinal chemistry.[1]

2,4-Dichlorophenylhydrazine: This isomer has found broader applications across multiple industries.

  • Pharmaceuticals: It is a key intermediate for synthesizing pyrazole analogues of curcumin[10] and compounds with cannabinoid receptor activity.[17] It is also an intermediate in the production of the anti-obesity drug Rimonabant.[12]

  • Agrochemicals and Dyes: It is utilized as a precursor in the synthesis of pesticides and various colorants.[2][18]

Experimental Protocol: Synthesis of Phenylhydrazine Hydrochloride

This protocol provides a representative, self-validating procedure for the synthesis of a dichlorophenylhydrazine hydrochloride from its corresponding dichloroaniline, based on established chemical principles.[11]

Objective: To synthesize 2,4-Dichlorophenylhydrazine Hydrochloride.

Materials:

  • 2,4-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Deionized Water

  • Ice Bath, Magnetic Stirrer, Beakers, Buchner Funnel

Step-by-Step Methodology:

  • Aniline Dissolution (Acidification):

    • Action: In a suitable beaker, dissolve the 2,4-dichloroaniline (1.0 eq) in concentrated HCl and water.

    • Rationale: The aniline must be fully protonated to form the aniline hydrochloride salt, which is soluble in the aqueous medium and ready for diazotization.

  • Diazotization (Formation of Diazonium Salt):

    • Action: Cool the aniline solution to -5 °C using an ice-salt bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 0 °C.

    • Rationale: Diazotization is an exothermic reaction. Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt, maximizing yield and preventing the formation of hazardous side products.

  • Reduction (Formation of Hydrazine):

    • Action: In a separate flask, prepare a solution of tin(II) chloride (2.5 eq) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt solution.

    • Rationale: SnCl₂ is a classic and effective reducing agent for converting diazonium salts to hydrazines. The reaction is typically performed in a strongly acidic medium to maintain the stability of the reactants.

  • Reaction Completion and Isolation:

    • Action: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Rationale: Bringing the reaction to room temperature provides the necessary activation energy to drive the reduction to completion. The desired 2,4-dichlorophenylhydrazine hydrochloride product is insoluble in the acidic aqueous medium and will precipitate out as a solid.

  • Purification:

    • Action: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold HCl solution, followed by a minimal amount of cold water to remove residual salts.

    • Rationale: Washing removes inorganic byproducts (like tin salts) and excess acid. Using cold solvent minimizes the loss of the desired product due to dissolution.

  • Drying:

    • Action: Dry the collected solid product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

    • Rationale: Vacuum drying removes residual water and solvent to yield the final, stable hydrochloride salt, which can be used directly in subsequent reactions like the Fischer Indole Synthesis.

Safety and Handling

Both 2,3- and 2,4-dichlorophenylhydrazine and their salts are hazardous chemicals and must be handled with appropriate care.

  • General Hazards: These compounds are typically classified as harmful if swallowed, in contact with skin, or inhaled.[9] They are also known to cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The hydrochloride salts are typically stored under an inert atmosphere as they can be air and moisture-sensitive.

Conclusion

The distinction between 2,3- and 2,4-dichlorophenylhydrazine is a clear illustration of the principles of isomerism in organic chemistry. The specific placement of chlorine atoms profoundly influences the steric accessibility and electronic nature of the phenyl ring, which in turn governs the regiochemical outcome of key synthetic transformations like the Fischer Indole Synthesis. This leads to their divergent utility in the synthesis of targeted molecules, from CNS-active pharmaceuticals to widely used industrial chemicals. For the research scientist and drug development professional, a thorough understanding of these isomeric differences is not merely academic but essential for the rational design of synthetic routes and the successful development of novel chemical entities.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 2,3-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link]

  • Khosropour, A. R., & Khodaei, M. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). 2,4-Dichlorophenylhydrazine hydrochloride. Retrieved from [Link]

  • Sagitullin, R. S., et al. (2010). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 68(11), 1173-1184. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

  • Industrial Additives. (2024). Application of 2,3-dichlorophenylhydrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • LookChem. (n.d.). Cas 13123-92-7, 2,4-Dichlorophenylhydrazine. Retrieved from [Link]

  • PubChem. (n.d.). (2,4-Dichlorophenyl)hydrazine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dichlorophenylhydrazine hcl. Retrieved from [Link]

  • Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2,3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 425-427.
  • Castro, A. C. D., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4268. Retrieved from [Link]

  • Robarge, M. J., Husbands, S. M., & Kieltyka, A. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. Journal of Medicinal Chemistry, 44(19), 3175-3186. Retrieved from [Link]

  • Castro, A. C. D., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(13), 4268. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Sourcing &amp; Evaluation of (2,3-Dichloro-6-nitrophenyl)hydrazine (CAS 861363-57-7)

An in-depth technical guide on the sourcing, synthesis, and application of CAS 861363-57-7.[1] [1] Executive Summary (2,3-Dichloro-6-nitrophenyl)hydrazine (CAS 861363-57-7) is a specialized hydrazine building block used...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the sourcing, synthesis, and application of CAS 861363-57-7.[1]

[1]

Executive Summary

(2,3-Dichloro-6-nitrophenyl)hydrazine (CAS 861363-57-7) is a specialized hydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles, specifically 1-aryl-pyrazoles and indazoles .[1][2] These scaffolds are "privileged structures" in medicinal chemistry, serving as the core pharmacophore for various therapeutics, including Factor XIa inhibitors (anticoagulants) and novel agrochemical fungicides.[1]

Procurement of this intermediate requires strict attention to impurity profiles —specifically the presence of unreacted diazonium species and isomeric byproducts (e.g., 3,4-dichloro isomers)—which can compromise downstream cyclization yields. This guide outlines the technical specifications, synthesis pathways, and sourcing strategies to ensure supply chain integrity.

Chemical Identity & Properties

AttributeSpecification
Chemical Name (2,3-Dichloro-6-nitrophenyl)hydrazine
CAS Number 861363-57-7
Molecular Formula C₆H₅Cl₂N₃O₂
Molecular Weight 222.03 g/mol
Appearance Orange to Reddish-Brown Solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Melting Point >180°C (Decomposes)
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive

Key Reactivity Profile: As a phenylhydrazine derivative, the molecule is a potent nucleophile. It readily condenses with 1,3-dicarbonyls (e.g., diketones, ketoesters) to form pyrazoles.[1] The ortho-nitro group provides a handle for further reduction and cyclization (e.g., into indazoles or benzotriazoles), making it a versatile "molecular lego" piece for diversity-oriented synthesis.[1]

Synthesis & Production Context

Understanding the synthesis of CAS 861363-57-7 is critical for auditing suppliers. The presence of specific impurities reveals the manufacturing route and potential quality risks.

Industrial Synthesis Pathway

The dominant industrial route begins with 1,2,3-trichlorobenzene .[1]

  • Nitration: 1,2,3-trichlorobenzene is nitrated to form 2,3,4-trichloronitrobenzene .[1][3][4]

  • Ammonolysis: Selective nucleophilic aromatic substitution (

    
    ) replaces the chlorine at the 4-position (para to nitro) with ammonia, yielding 2,3-dichloro-6-nitroaniline .[1]
    
  • Diazotization & Reduction: The aniline is converted to a diazonium salt and subsequently reduced (typically using

    
     or Sodium Sulfite) to the target hydrazine.
    

Critical Quality Control Point: If the nitration step lacks regioselectivity, 3,4-dichloro isomers may contaminate the final product.[1] These are difficult to separate by standard crystallization.

SynthesisPathway Start 1,2,3-Trichlorobenzene Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 2,3,4-Trichloronitrobenzene Step1->Inter1 Step2 Ammonolysis (NH3, Pressure) Inter1->Step2 Inter2 2,3-Dichloro-6-nitroaniline (CAS 65078-77-5) Step2->Inter2 Step3 1. Diazotization (NaNO2) 2. Reduction (SnCl2) Inter2->Step3 Target TARGET: (2,3-Dichloro-6-nitrophenyl)hydrazine (CAS 861363-57-7) Step3->Target

Caption: Industrial synthesis flow. Note that CAS 65078-77-5 is the direct precursor.[1]

Application Context

The primary utility of CAS 861363-57-7 lies in its ability to build 1-aryl-pyrazole cores.[1]

Mechanism of Action (Scaffold Construction)

In drug discovery, this hydrazine reacts with


-keto esters (e.g., ethyl acetoacetate) to form pyrazolone intermediates.[1] The 2,3-dichloro substitution pattern is often employed to modulate metabolic stability (blocking metabolic soft spots on the phenyl ring) or to fill hydrophobic pockets in target proteins (e.g., Factor XIa or specific kinases).[1]

ApplicationWorkflow Hydrazine CAS 861363-57-7 (Nucleophile) Complex Hydrazone Intermediate Hydrazine->Complex Reagent 1,3-Dicarbonyl (Electrophile) Reagent->Complex Cyclization Cyclization (- H2O) Complex->Cyclization Product 1-(2,3-Dichloro-6-nitrophenyl)-pyrazole (Drug Scaffold) Cyclization->Product Downstream Reduction to Aniline -> Indazole Formation Product->Downstream

Caption: The Knorr Pyrazole Synthesis pathway utilizing CAS 861363-57-7.[1]

Market Analysis: Suppliers & Price

This compound is classified as a Specialty Building Block , meaning it is not a commodity chemical. It is typically produced on demand or stocked in small research quantities (gram-scale) by catalog aggregators.

Supplier Landscape[1]
  • Tier 1 (Manufacturers): Custom synthesis labs in China (e.g., specialized in nitro-aromatics).[1] Direct sourcing here requires Minimum Order Quantities (MOQ) of 100g–1kg.

  • Tier 2 (Catalog Distributors): Companies like Ambeed , BLD Pharm , and Fluorochem stock this item for immediate R&D needs.[1]

Pricing Estimates (Q4 2025 Data)

Prices are indicative and subject to market fluctuation.

ScaleEstimated Price Range (USD)Sourcing ChannelLead Time
1 g $85 - $150Catalog (Tier 2)1-3 Days
5 g $300 - $450Catalog (Tier 2)1-3 Days
100 g $1,200 - $2,000Custom Synthesis (Tier 1)4-6 Weeks
1 kg Inquire ($5,000+)Custom Synthesis (Tier 1)8-10 Weeks

Procurement Recommendation: For initial screening (<5g), utilize Ambeed or BLD Pharm for speed.[1] For process development (>100g), issue a Request for Quote (RFQ) to a custom synthesis house specializing in hydrazine chemistry to avoid the high markup of catalog vendors.[1]

Handling & Stability Protocols

Hydrazines are notoriously unstable and potentially toxic. Strict adherence to safety protocols is non-negotiable.

Critical Safety Parameters
  • Toxicity: Suspected genotoxin. Handle in a fume hood with double nitrile gloves.

  • Stability: Hydrazines oxidize in air to form diazenes and tars. Do not store in clear glass on a benchtop.

  • Incompatibility: Avoid contact with strong oxidizers (e.g., permanganate, bleach) and aldehydes (unless intended for reaction), as exothermic condensation will occur.[1]

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Flush with Argon before sealing.

  • Temperature: Long-term storage at -20°C is preferred; 4°C is acceptable for active use.

References

  • Ambeed. (2025). (2,3-Dichloro-6-nitrophenyl)hydrazine Product Page. Retrieved from [1]

  • BLD Pharm. (2025). (2,3-Dichloro-6-nitrophenyl)hydrazine Material Safety Data Sheet. Retrieved from [1]

  • Google Patents. (2009). CN101341129B - Arylpropionamide analogs as Factor XIa inhibitors.[1] Retrieved from

  • Fluorochem. (2025). Product Specification: CAS 861363-57-7.[1][5][6] Retrieved from [1]

  • BenchChem. (2025). Synthesis of Quinoxaline 1,4-Dioxides (Beirut Reaction Context). Retrieved from [1]

Sources

Foundational

Advanced Toxicological Profiling and Laboratory Handling of (2,3-Dichloro-6-nitrophenyl)hydrazine

Executive Summary (2,3-Dichloro-6-nitrophenyl)hydrazine (CAS: 861363-57-7) is a highly reactive arylhydrazine derivative utilized extensively in advanced organic synthesis, particularly as a stable radical precursor in v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,3-Dichloro-6-nitrophenyl)hydrazine (CAS: 861363-57-7) is a highly reactive arylhydrazine derivative utilized extensively in advanced organic synthesis, particularly as a stable radical precursor in visible-light-induced arylation[1]. However, the same electronic properties that make it a valuable synthetic intermediate also render it a potent biological hazard. This whitepaper provides drug development professionals and synthetic chemists with an in-depth, mechanistic understanding of its toxicological profile, alongside self-validating protocols for safe handling, decontamination, and experimental application.

Physicochemical Profile & Hazard Stratification

Understanding the quantitative parameters of (2,3-Dichloro-6-nitrophenyl)hydrazine is the first step in risk mitigation. The presence of both electron-withdrawing halogens (chloro) and a nitro group significantly influences the compound's lipophilicity and redox potential.

Table 1: Physicochemical Properties and GHS Hazard Summary

ParameterValueCausality / Implication
CAS Number 861363-57-7[2]Unique identifier for regulatory tracking.
Molecular Formula C₆H₅Cl₂N₃O₂[3]Dictates stoichiometric calculations for quenching.
Molecular Weight 222.03 g/mol [3]Used for LC-MS validation (m/z 222.03)[3].
LogP 3.16[2]High lipophilicity enables rapid cellular membrane penetration.
GHS Signal Word Warning[2]Indicates acute toxicity and irritation risks.
Hazard Statements H302, H315, H319, H335[2]Harmful if swallowed; causes skin, eye, and respiratory irritation.

Mechanistic Toxicology: The Arylhydrazine Pathway

To design effective safety protocols, one must understand the causality behind the compound's toxicity. Arylhydrazines are notorious for inducing severe hematotoxicity, specifically hemolytic anemia[4][5].

The toxicity is not merely a result of receptor binding, but rather an aggressive cascade of oxidative stress. When introduced into biological systems, arylhydrazines undergo autoxidation or enzymatic metabolism via Cytochrome P450[6]. This metabolic activation generates destructive reactive oxygen species (ROS), including superoxide and hydroxyl radicals[4][6].

These ROS initiate a two-pronged attack on erythrocytes:

  • Membrane Destabilization: ROS cause lipid peroxidation within the erythrocyte membrane and drive the oxidative degradation of spectrin, a critical structural protein[4].

  • Protein Oxidation: Concurrently, the compound interacts with hemoglobin, leading to its oxidation and the subsequent formation of Heinz bodies[4][5].

The culmination of membrane degradation and Heinz body formation results in the premature destruction of red blood cells (hemolytic anemia) and secondary toxicity to the spleen and liver due to iron overload and phagocytosis[7][8].

G A Arylhydrazine Derivative B Cytochrome P450 / Autoxidation A->B C Reactive Oxygen Species (ROS) B->C D Lipid Peroxidation C->D E Heinz Body Formation C->E F Hemolytic Anemia D->F E->F

Caption: Mechanism of arylhydrazine-induced hematotoxicity via ROS generation.

Self-Validating Decontamination & Handling Protocols

Because (2,3-Dichloro-6-nitrophenyl)hydrazine is a potent irritant (H315, H319) and a hematotoxin[2][4], standard wiping of spills is insufficient. We mandate a self-validating oxidative quenching system . Hydrazines are strong reducing agents; therefore, treating them with a mild oxidant will irreversibly cleave the toxic pharmacophore.

Step-by-Step Decontamination Methodology
  • Primary Containment & PPE: Isolate the spill area. Personnel must don double nitrile gloves, a chemically resistant lab coat, and splash goggles[2]. Causality: The compound's LogP of 3.16 allows it to easily penetrate standard single-layer latex, necessitating robust barrier protection.

  • Oxidative Quenching: Apply a 5% sodium hypochlorite (bleach) solution directly to the contaminated surface. Causality: The hypochlorite oxidizes the hydrazine moiety into inert nitrogen gas and corresponding arene byproducts, neutralizing the immediate biological reactivity.

  • Incubation: Allow the oxidant to sit for a minimum of 15 minutes to ensure complete kinetic conversion.

  • Analytical Validation (The Self-Validating Step): Swab the decontaminated area using a methanol-soaked sterile swab. Extract the swab in 1 mL of acetonitrile and analyze via LC-MS. Causality: A visual check cannot confirm molecular destruction. The protocol is only validated as successful when the LC-MS chromatogram confirms the absolute absence of the m/z 222.03 parent ion[3].

  • Waste Segregation: Dispose of all materials in a dedicated "Arylhydrazine/Oxidizer" hazardous waste stream[2].

Workflow S1 Risk Assessment & PPE S2 Reagent Dispensing S1->S2 S3 Reaction Execution S2->S3 S4 Spill / Contamination S3->S4 S7 Waste Disposal S3->S7 S5 Chemical Quenching S4->S5 S6 LC-MS Validation S5->S6 S6->S7

Caption: Self-validating workflow for safe handling and decontamination.

Experimental Workflow: Visible-Light-Induced Aryl Radical Generation

When handled correctly, (2,3-Dichloro-6-nitrophenyl)hydrazine is an exceptional reagent for synthesizing complex heterocycles. Recent advancements utilize arylhydrazines as stable radical sources via singlet oxygen activation[1].

Step-by-Step Reaction Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask, dissolve 0.2 mmol of the target heterocycle (e.g., a quinoxalin-2(1H)-one) and 0.2 mmol of (2,3-Dichloro-6-nitrophenyl)hydrazine in 2 mL of anhydrous acetonitrile[1].

  • Photocatalyst Addition: Add 0.5% mol of Eosin Y as a photosensitizer[1]. Causality: Eosin Y absorbs visible light to excite ambient oxygen into singlet oxygen (¹O₂), which is required to cleanly oxidize the hydrazine without harsh transition metals.

  • Photoredox Activation: Irradiate the mixture with blue LED light at room temperature for 12 hours under an open-air atmosphere[1]. Causality: The singlet oxygen oxidizes the arylhydrazine, releasing N₂ gas and generating a highly reactive 2,3-dichloro-6-nitrophenyl radical, which subsequently attacks the C3 position of the heterocycle.

  • Reaction Quenching & Purification: Terminate the light exposure. Dilute the mixture with ethyl acetate, wash with brine to remove the photocatalyst, and purify the arylated product via flash column chromatography.

References

  • (2,3-DICHLORO-6-NITROPHENYL)-HYDRAZINE (CAS 861363-57-7) Safety Data . Source: Fluorochem.2

  • 861363-57-7 | (2,3-Dichloro-6-nitrophenyl)hydrazine Chemical Properties . Source: Ambeed. 3

  • Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review . Source: ResearchGate.7

  • Phenylhydrazine haematotoxicity . Source: Journal of Applied Biomedicine. 4

  • PHENYLHYDRAZINE INDUCED TOXICITY: A REVIEW ON ITS HAEMATOTOXICITY . Source: CIBTech. 5

  • PHENYLHYDRAZINE (CICADS) Toxicological Assessment . Source: WHO IRIS. 6

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones . Source: MDPI. 1

Sources

Protocols & Analytical Methods

Method

synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine from 2,3-dichloro-6-nitroaniline

Abstract & Strategic Overview The synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine presents a specific challenge in organic process development due to the extreme electronic deficiency and steric crowding of the starti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine presents a specific challenge in organic process development due to the extreme electronic deficiency and steric crowding of the starting material, 2,3-dichloro-6-nitroaniline . The presence of two chlorine atoms and a nitro group ortho/meta to the amine significantly reduces the nucleophilicity of the amino group, making standard aqueous diazotization inefficient.

This Application Note details a robust, field-validated protocol utilizing glacial acetic acid as a co-solvent to solubilize the weak base, followed by diazotization with sodium nitrite and subsequent reduction using Stannous Chloride (SnCl₂) . This method is preferred over sulfite reduction for electron-deficient anilines to prevent side reactions such as azo-coupling or hydrolysis to phenols.

Key Applications:

  • Precursor for pyrazole-based agrochemicals and pharmaceuticals.

  • Intermediate for indazole synthesis via intramolecular cyclization.

Reaction Mechanism & Logic

The transformation proceeds via a two-stage "One-Pot" sequence:

  • Diazotization: The weakly basic amine is converted to the diazonium salt.[1] The use of acetic acid/HCl ensures the amine is protonated and available for reaction with the nitrosonium ion (

    
    ).
    
  • Reduction: The diazonium species is reduced in situ by Stannous Chloride (

    
    ) in a 4-electron process to yield the hydrazine hydrochloride salt.
    
Mechanistic Pathway[1][2][3][4][5][6]

ReactionMechanism SM 2,3-Dichloro-6-nitroaniline (Weak Nucleophile) Diazo Diazonium Salt (Ar-N≡N+ Cl-) SM->Diazo NaNO2 / HCl / AcOH 0-5°C NO Nitrosonium Ion (NO+) NO->Diazo Active Species SnComplex Sn-Diazo Complex (Intermediate) Diazo->SnComplex SnCl2 / HCl Reduction Prod (2,3-Dichloro-6-nitrophenyl)hydrazine Hydrochloride SnComplex->Prod Hydrolysis / Workup

Caption: Mechanistic flow from the electron-deficient aniline to the hydrazine salt via diazonium intermediate.[1]

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature (Diazotization) -5°C to 0°CCritical to prevent thermal decomposition of the unstable diazonium salt into a phenol (via water attack).
Temperature (Reduction) < 10°CExothermic addition of SnCl₂ must be controlled to prevent nitrogen evolution (decomposition) and tar formation.
Solvent System AcOH / Conc. HClThe starting aniline is insoluble in water/dilute acid. Glacial acetic acid is required to solvate the substrate.
Stirring Rate > 500 RPMEssential during SnCl₂ addition to prevent localized hot-spots and ensure rapid mixing of the viscous slurry.
Stoichiometry (SnCl₂) 2.5 - 3.0 equivTheoretical requirement is 2.0 equiv (Sn²⁺ → Sn⁴⁺), but excess drives the equilibrium and prevents azo-coupling side reactions.

Detailed Experimental Protocol

Equipment & Materials
  • Reactor: 500 mL 3-neck round bottom flask (RBF) equipped with an overhead mechanical stirrer (Teflon blade).

  • Temperature Control: Ice/Salt bath (-10°C capacity) and internal thermometer.

  • Addition: Pressure-equalizing addition funnel.

  • Reagents:

    • 2,3-Dichloro-6-nitroaniline (10.0 g, 48.3 mmol).

    • Sodium Nitrite (3.5 g, 50.7 mmol).

    • Stannous Chloride Dihydrate (

      
      ) (27.3 g, 121 mmol).
      
    • Glacial Acetic Acid (60 mL).

    • Concentrated HCl (37%) (100 mL total).

Step-by-Step Procedure
Stage 1: Diazotization [1][2][3]
  • Solubilization: Charge the 3-neck RBF with 2,3-dichloro-6-nitroaniline (10.0 g) and Glacial Acetic Acid (60 mL) . Stir at room temperature for 10 minutes to disperse the solid.

  • Acidification: Add Concentrated HCl (40 mL) slowly. The mixture may warm slightly; allow it to cool back to room temperature. Note: The amine may not fully dissolve yet; a fine suspension is acceptable.

  • Cooling: Place the flask in an ice/salt bath and cool the internal temperature to -5°C to 0°C .

  • Nitrite Addition: Dissolve Sodium Nitrite (3.5 g) in minimal water (approx. 7-8 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Checkpoint: Maintain temperature < 5°C.

    • Observation: The suspension should thin out and become a clear or slightly turbid yellow/orange solution as the diazonium salt forms.

  • Digestion: Stir at 0°C for 30-45 minutes. Verify diazotization by checking a drop on starch-iodide paper (should turn instant blue/black, indicating excess nitrous acid).

Stage 2: Reduction
  • Preparation of Reductant: In a separate beaker, dissolve

    
     (27.3 g)  in Concentrated HCl (60 mL) . Cool this solution to 0°C.
    
  • Reduction Reaction: Add the cold SnCl₂ solution dropwise to the diazonium mixture over 30-45 minutes.

    • Critical: Vigorous stirring is required.[4] The reaction is exothermic. Do not allow the temperature to exceed 10°C .

    • Observation: A thick precipitate (the hydrazine double salt with tin) will likely form. The mixture will become a heavy slurry.

  • Aging: Once addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then allow it to warm to room temperature over 1 hour.

Stage 3: Isolation & Purification
  • Filtration: Filter the thick slurry through a sintered glass funnel (porosity 3).

  • Washing: Wash the filter cake with cold Concentrated HCl (2 x 10 mL) .

    • Why? The hydrazine hydrochloride is insoluble in conc. HCl, while many tin impurities and side products remain in the mother liquor.

  • Free-Basing (Optional but Recommended for Purity):

    • Suspend the crude hydrochloride salt in water (100 mL).

    • Cool to 10°C and basify to pH 9-10 using 20% NaOH solution or Aqueous Ammonia.

    • Caution: Do not let the temperature rise; hydrazines can decompose in hot base.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organics over

      
       and concentrate in vacuo.
      
  • Crystallization: Recrystallize the residue from Ethanol/Water or Toluene/Hexane to obtain the pure hydrazine free base.

Experimental Workflow Diagram

Workflow Start Start: 2,3-Dichloro-6-nitroaniline Solv Add AcOH + Conc HCl Cool to -5°C Start->Solv Diazo Add NaNO2 (aq) dropwise Stir 45 min Solv->Diazo Reduct Add SnCl2 / HCl solution Keep T < 10°C Diazo->Reduct Filter Filter Precipitate Wash with cold Conc HCl Reduct->Filter Base Suspend in Water Basify (pH 10) & Extract (EtOAc) Filter->Base End Final Product: (2,3-Dichloro-6-nitrophenyl)hydrazine Base->End

Caption: Operational workflow for the synthesis, highlighting the critical acid-wash step.

Analytical Validation

TestExpected ResultNotes
Appearance Yellow to Orange crystalline solidDarkening indicates oxidation. Store under inert gas.
Melting Point 160°C - 165°C (dec.)Hydrazines often decompose near melting point.
1H NMR (DMSO-d6)

9.0-10.0 (br s, 1H, -NH-),

4.5 (br s, 2H, -NH2), Aromatic protons ~7.8-8.2 ppm
The -NH- proton is often broad and exchangeable.
Mass Spec (ESI) [M+H]+ = 222/224Characteristic isotope pattern for Cl2 (9:6:1).

Safety & Handling

  • Hydrazine Toxicity: Phenylhydrazines are suspected carcinogens and skin sensitizers. All operations must be performed in a fume hood with double-gloving (Nitrile).

  • Diazonium Hazards: Although this specific diazonium salt is handled in solution, never allow the intermediate diazonium solution to dry out, as nitro-substituted diazonium salts can be shock-sensitive explosives.

  • Tin Waste: The filtrate contains large amounts of Tin (Sn). Do not dispose of down the drain. Collect in a dedicated heavy metal waste stream.

References

  • LookChem. (2022). 2,3-dichloro-6-nitroaniline Basic Information and Synthesis. Retrieved from

  • BenchChem. (2025).[5][6] Technical Guide: Physicochemical Properties and Synthesis of 2,3-Dichloro-6-nitroaniline. Retrieved from

  • Organic Chemistry Portal. (2025). Diazotisation and Reduction of Nitro Compounds. Retrieved from

  • Fluorochem. (2025). (2,3-DICHLORO-6-NITROPHENYL)-HYDRAZINE Product Data. Retrieved from

  • Chemistry Stack Exchange. (2025). Reduction of diazonium salts with SnCl2. Retrieved from

Sources

Application

diazotization and reduction protocol for dichloro-nitroanilines

An In-Depth Guide to the Diazotization and Reduction of Dichloro-Nitroanilines Introduction: Navigating a Challenging Transformation In the landscape of synthetic organic chemistry, dichloro-nitroanilines represent a cla...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Diazotization and Reduction of Dichloro-Nitroanilines

Introduction: Navigating a Challenging Transformation

In the landscape of synthetic organic chemistry, dichloro-nitroanilines represent a class of valuable, yet challenging, intermediates. Their utility stems from the presence of three distinct functional groups—an amine, a nitro group, and chloro substituents—which allow for a diverse range of subsequent chemical modifications. The transformation of the primary aromatic amine via diazotization is a cornerstone of aromatic chemistry, opening gateways to compounds that are otherwise difficult to synthesize directly.[1][2][3]

However, the very features that make these molecules versatile also introduce significant synthetic hurdles. The strong electron-withdrawing nature of both the nitro and chloro groups substantially reduces the nucleophilicity of the amino group, making the initial diazotization step considerably more difficult than for simple anilines.[4] Furthermore, the resulting diazonium salts, while being powerful synthetic intermediates, are notoriously unstable and potentially explosive, demanding rigorous control over reaction conditions and stringent safety protocols.[5][6][7]

This application note provides a detailed, experience-driven guide for researchers navigating the diazotization of dichloro-nitroanilines and the subsequent reduction of the diazonium intermediate to form dichlorophenylhydrazines. It moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and embed critical safety procedures, ensuring a comprehensive and trustworthy resource for professionals in research and drug development.

Part A: The Diazotization of Dichloro-Nitroanilines

The conversion of a primary aromatic amine to a diazonium salt is a foundational reaction, first reported by Peter Griess in 1858.[8][9] The process involves the reaction of the amine with nitrous acid (HNO₂), which is almost always generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[10][11]

Mechanism and Inherent Challenges

The reaction proceeds via the formation of the electrophilic nitrosonium ion (NO⁺) in the acidic medium.[12] This ion is then attacked by the nucleophilic amino group. A series of proton transfers and the eventual elimination of a water molecule yield the aryl diazonium ion.[8][13]

Causality of Experimental Conditions: For substrates like dichloro-nitroanilines, the electron density on the aromatic ring and, consequently, the nitrogen atom of the amine, is significantly depleted. This reduced nucleophilicity can cause the standard diazotization procedure (NaNO₂ in HCl) to fail or proceed with very low efficiency.[4][14] To overcome this, more forcing conditions are often required. A common and effective strategy is the use of nitrosylsulfuric acid, prepared by dissolving sodium nitrite in cold, concentrated sulfuric acid.[14][15] This pre-formed reagent provides a more potent nitrosating agent capable of reacting with the deactivated amine.

Experimental Workflow: Diazotization

Diazotization_Workflow cluster_prep Amine Preparation cluster_reagent Nitrosating Agent Preparation cluster_reaction Diazotization Reaction A Dichloro-nitroaniline C Dissolve Amine in Acid (Caution: Exothermic) A->C B Concentrated H₂SO₄ B->C G Cool Amine Solution (0-5°C) C->G D Sodium Nitrite (NaNO₂) F Prepare Nitrosylsulfuric Acid (0-10°C) D->F E Concentrated H₂SO₄ E->F H Slowly Add Nitrosylsulfuric Acid to Amine Solution F->H Maintain T < 5°C G->H I Stir at 0-5°C for 30-60 min H->I J In Situ Diazonium Salt Solution I->J K Reduction Protocol J->K Proceed Immediately to Reduction Step Reduction_Workflow cluster_prep Reducing Agent Preparation cluster_reaction Reduction Reaction cluster_workup Product Isolation A Tin(II) Chloride (SnCl₂) C Prepare SnCl₂ Solution in HCl (Cool in Ice Bath) A->C B Concentrated HCl B->C E Slowly Add Diazonium Solution to Cold SnCl₂ Solution C->E D In Situ Diazonium Salt Solution (from Part A, 0-5°C) D->E Maintain T < 10°C F Stir at Room Temperature (1-2 hours) E->F G Precipitation of Hydrazine Hydrochloride Salt F->G H Filter the Precipitate G->H I Wash with Cold HCl Solution H->I J Dry Under Vacuum I->J K Dichlorophenylhydrazine Hydrochloride Product J->K

Caption: Workflow for the reduction of a diazonium salt to a phenylhydrazine.

Detailed Protocol 2: Reduction with Tin(II) Chloride

This protocol describes the in situ reduction of the diazonium salt solution prepared in Protocol 1.

1. Preparation of the Reducing Solution:

  • In a large beaker or flask capable of holding the entire volume of both solutions, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl). This dissolution is exothermic and should be done in an ice bath to keep the solution cold. [16] 2. The Reduction Reaction:
  • Place the cold SnCl₂/HCl solution in a larger ice bath and stir vigorously.
  • Slowly and carefully, add the cold diazonium salt solution (from Protocol 1) to the stirred SnCl₂ solution. The addition should be controlled to keep the temperature of the reaction mixture below 10°C.
  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. [16] * A precipitate, the dichlorophenylhydrazine hydrochloride salt, should form during this time.

Product Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any residual starting materials or inorganic salts. Dry the product under vacuum to yield the desired dichlorophenylhydrazine hydrochloride. This intermediate can often be used directly in subsequent steps without further purification. [17]

Quantitative Data Summary

The following table provides a general summary of the stoichiometry and conditions for the described protocols. These values should serve as a starting point and may require optimization based on the specific dichloro-nitroaniline isomer used.

Parameter Diazotization (Protocol 1) Reduction (Protocol 2)
Starting Material Dichloro-nitroanilineIn Situ Diazonium Salt
Key Reagent Sodium Nitrite (NaNO₂)Tin(II) Chloride (SnCl₂·2H₂O)
Stoichiometry (vs. Amine) 1.05 - 1.1 equivalents2.5 - 3.0 equivalents
Acid Medium Concentrated H₂SO₄Concentrated HCl
Reaction Temperature 0 - 5°CAddition: < 10°C; Stirring: Room Temp.
Reaction Time 30 - 60 minutes1 - 2 hours

Critical Safety Protocols for Handling Diazonium Salts

Aryl diazonium salts are high-energy compounds that can decompose violently, especially in solid, dry form. [7]Adherence to strict safety protocols is not merely recommended; it is mandatory. The following "Cardinal Rules" must be observed at all times. [5][6][7]

  • Never Isolate the Salt: Unless absolutely necessary and performed on a micro-scale (<0.75 mmol) with specialized equipment (e.g., blast shield), diazonium salts should always be generated and used in situ. [5][7][17]2. Strict Temperature Control: Keep the reaction temperature below 5°C at all times during diazotization. [5][6]Uncontrolled temperature increases can lead to rapid, exothermic decomposition and the evolution of nitrogen gas. [7]3. Stoichiometric Reagents: Use only a slight excess (1.05-1.1 eq) of sodium nitrite. A large excess of nitrous acid can lead to unwanted side reactions and instability. [5][6]4. Check for Excess Nitrous Acid: After the reaction, use starch-iodide paper to test for the presence of excess nitrous acid (a positive test turns the paper blue-black). [18]If significant excess is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid.

  • Proper Venting: Ensure the reaction apparatus is not a closed system. The reaction can generate gas, and pressure must not be allowed to build up. [5][6]6. Avoid Friction and Shock: Never scratch or grind solid diazonium compounds. If handling any solid that may contain diazonium salts, use plastic or Teflon spatulas, not metal ones. [5][6][19]7. Assume Explosive Nature: Treat all unknown or new diazonium compounds as potentially explosive. [5][6]8. Prevent Precipitation: Do not allow the diazonium salt to precipitate out of the solution as an isolated solid. If unexpected precipitation occurs, treat it as a critical hazard. [7]9. Quench Before Workup: Before any extractive workup or solvent removal, ensure that all residual diazonium salt has been quenched or consumed.

By integrating this mechanistic understanding with rigorous and disciplined laboratory practice, researchers can safely and effectively utilize the powerful chemistry of diazotization and reduction for even challenging substrates like dichloro-nitroanilines.

References

  • SATHEE. Chemistry Diazotization Reaction. [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. [Link]

  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Wakamatsu, K., et al. (2017). Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. Molecules, 22(8), 1239. [Link]

  • Testbook. (n.d.). Diazotization Reaction Mechanism - Definition, Mechanism, Uses & FAQs. [Link]

  • JoVE. (2025, May 22). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 20(2), 443-449. [Link]

  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3121-3153. [Link]

  • Name, S. (2020, March 29). DIAZONIUM SALTS. The Name Reaction. [Link]

  • Guha, P. C., & Roy-Choudhury, D. N. (n.d.). PREPARATION OF 3: 4-DICHLORO- AND 3: 4: 5-TRICHLORO-ANILINES. Journal of the Indian Institute of Science. [Link]

  • Babalola, S., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. Discovery, 58(319), 618-631. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,4 dichloro phenyl hydrazine.
  • Organic Chemistry Tutor. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Google Patents. (n.d.).
  • Belanger, D., & Pinson, J. (2011). Grafting of Diazonium Salts on Surfaces: Application to Biosensors. Chemosensors, 1(1), 2-27. [Link]

  • Al-Namil, D. S. F., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(44), e202203029. [Link]

  • Patsnap. (2017, June 16). 2, 3-dichloro-6-nitroaniline and preparation method thereof. Eureka. [Link]

Sources

Method

nucleophilic substitution of 1,2,3-trichloro-4-nitrobenzene with hydrazine

An In-Depth Guide to the Nucleophilic Aromatic Substitution of 1,2,3-Trichloro-4-nitrobenzene with Hydrazine Authored by: A Senior Application Scientist Introduction: Synthetic Utility and Context The synthesis of substi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nucleophilic Aromatic Substitution of 1,2,3-Trichloro-4-nitrobenzene with Hydrazine

Authored by: A Senior Application Scientist

Introduction: Synthetic Utility and Context

The synthesis of substituted phenylhydrazines is a cornerstone of medicinal and materials chemistry. These compounds serve as critical precursors for a vast array of heterocyclic structures, most notably indoles via the Fischer indole synthesis and pyrazoles.[1][2] The reaction of highly functionalized aromatic systems, such as 1,2,3-trichloro-4-nitrobenzene, with nucleophiles like hydrazine offers a direct route to complex scaffolds that are otherwise challenging to access. This application note provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) of 1,2,3-trichloro-4-nitrobenzene with hydrazine, detailing the underlying mechanism, a robust experimental protocol, and critical scientific considerations for researchers in organic synthesis and drug development.

The substrate, 1,2,3-trichloro-4-nitrobenzene, is a highly electrophilic aromatic ring. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of three chlorine atoms, significantly activates the ring towards nucleophilic attack.[3][4] This activation is, however, not uniform across the potential substitution sites. Understanding the principles of SNAr is paramount to predicting the reaction's regioselectivity and optimizing its outcome.

Mechanistic Deep Dive: The Addition-Elimination Pathway

Aromatic rings, typically nucleophilic, become susceptible to nucleophilic substitution when substituted with strong electron-withdrawing groups.[5] The reaction between 1,2,3-trichloro-4-nitrobenzene and hydrazine proceeds via the well-established SNAr addition-elimination mechanism.[6][7] This is a two-step process distinct from SN1 or SN2 reactions.

  • Nucleophilic Addition: The reaction initiates with the attack of the nucleophile (hydrazine) on one of the carbon atoms bearing a chlorine atom. This attack is directed to the most electron-poor positions, which are ortho and para to the strongly activating nitro group.[6] In the case of 1,2,3-trichloro-4-nitrobenzene, the chlorine at the C-2 position is ortho to the nitro group, making it the most probable site of attack. This initial addition breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6] The stability of this complex is the primary determinant of the reaction rate and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.[4]

  • Elimination of the Leaving Group: In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, a chloride ion. This yields the final substituted product, 2-hydrazinyl-1,3-dichloro-4-nitrobenzene.

sub [label=< 1,2,3-Trichloro-4-nitrobenzene

>];

nuc [label=2NH2 (Hydrazine)>];

inter [label=< Meisenheimer Complex (Resonance Stabilized)

>];

prod [label=< 2-Hydrazinyl-1,3-dichloro-4-nitrobenzene

>];

lg [label=->];

sub -> inter [label="+ NH₂NH₂", fontcolor="#202124"]; inter -> sub [label=-1>, fontcolor="#202124"]; inter -> prod [label=2

  • Cl->, fontcolor="#EA4335"];

{rank=same; sub; nuc;} }

Caption: The SNAr mechanism for the reaction of 1,2,3-trichloro-4-nitrobenzene with hydrazine.

Experimental Application Notes & Protocol

This protocol provides a generalized yet robust framework. Researchers should consider this a starting point, with optimization potentially required based on laboratory-specific conditions and desired purity profiles.

PART A: Critical Safety Considerations
  • Hydrazine: Hydrazine (and its hydrate) is highly toxic, a suspected human carcinogen, and corrosive.[8] It must be handled with extreme caution in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl rubber or laminate are recommended), and splash goggles.

  • Waste Disposal: All hydrazine-contaminated waste must be quenched (e.g., with a dilute solution of sodium hypochlorite) and disposed of according to institutional hazardous waste protocols.

PART B: Materials & Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
1,2,3-Trichloro-4-nitrobenzene≥97%Sigma-Aldrich17700-09-3Starting electrophile.
Hydrazine monohydrate (64-65%)ReagentMajor Supplier7803-57-8Nucleophile. Can be used directly.
Dimethyl Sulfoxide (DMSO)AnhydrousMajor Supplier67-68-5Reaction solvent.[7]
Ethyl AcetateACS GradeMajor Supplier141-78-6For extraction.
Deionized WaterN/AIn-house7732-18-5For work-up.
Brine (Saturated NaCl)N/AIn-house7647-14-5For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Supplier7757-82-6For drying.
PART C: Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer, add 1,2,3-trichloro-4-nitrobenzene (1.0 eq, e.g., 2.26 g, 10.0 mmol).

    • Add anhydrous DMSO (40 mL) to the flask to dissolve the starting material. Begin stirring to ensure complete dissolution.

  • Initiation of Reaction:

    • In a separate container, carefully measure hydrazine monohydrate (2.0-3.0 eq, e.g., 1.0-1.5 mL, ~20-30 mmol). Using an excess of hydrazine helps to drive the reaction to completion.[9]

    • Add the hydrazine monohydrate dropwise to the stirring solution at room temperature over 5-10 minutes. An exotherm may be observed.

  • Reaction & Monitoring:

    • Heat the reaction mixture to 80-100°C using an oil bath. The choice of temperature can influence the reaction rate and should be optimized.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent system: 4:1 Hexane/Ethyl Acetate). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot is no longer visible (typically 4-8 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold deionized water (200 mL). This will precipitate the crude product.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dissolve the crude solid in a minimal amount of hot ethanol. If any insoluble material remains, filter it off while hot.

    • Slowly add water to the hot ethanol solution until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H NMR & ¹³C NMR: To confirm the structure and regiochemistry.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point: To assess purity.

dot graphdict { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

A [label="1. Setup\nDissolve 1,2,3-trichloro-4-nitrobenzene\nin DMSO in a 3-neck RBF under N₂."]; B [label="2. Reagent Addition\nAdd hydrazine monohydrate (2-3 eq)\ndropwise at room temperature."]; C [label="3. Reaction\nHeat mixture to 80-100°C.\nMonitor by TLC until SM is consumed."]; D [label="4. Quench & Precipitate\nCool to RT.\nPour into ice-water to precipitate product."]; E [label="5. Isolation\nCollect crude product by vacuum filtration.\nWash thoroughly with water."]; F [label="6. Purification\nRecrystallize from Ethanol/Water."]; G [label="7. Analysis\nDry product and characterize via\nNMR, MS, and melting point."];

A -> B [label="Stirring"]; B -> C [label="Heating"]; C -> D [label="Reaction Complete"]; D -> E [label="Stirring"]; E -> F [label="Crude Solid"]; F -> G [label="Purified Crystals"]; }

Caption: Experimental workflow for the synthesis of 2-hydrazinyl-1,3-dichloro-4-nitrobenzene.

Expected Outcomes and Data Interpretation

The primary product of this reaction is expected to be 2-hydrazinyl-1,3-dichloro-4-nitrobenzene . The regioselectivity is dictated by the powerful activating effect of the nitro group at the ortho position (C-2), which significantly lowers the activation energy for the formation of the corresponding Meisenheimer complex compared to attack at the meta positions (C-1 and C-3).[10]

Analytical Monitoring: The progress of the reaction can be monitored using various chromatographic and spectroscopic methods.

  • TLC: A simple and effective method to track the consumption of the starting material.

  • HPLC/GC-MS: For more quantitative analysis, allowing for the determination of conversion and the identification of any side products.[11] A nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) can be particularly useful for identifying nitrogen-containing compounds.[11]

Conclusion

The nucleophilic aromatic substitution of 1,2,3-trichloro-4-nitrobenzene with hydrazine is an efficient method for synthesizing a highly functionalized phenylhydrazine derivative. A thorough understanding of the SNAr mechanism is crucial for predicting the regiochemical outcome and for optimizing reaction conditions. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and chemical development.

References

  • Anonymous. (n.d.). Different mechanisms were suggested for nucleophilic aromatic substitution reactions so our study is made to find out the correc. An-Najah National University Institutional Repository. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]

  • Husain, A., Rashid, M., Mishra, R., Ahmad, A., & Siddiqui, A. A. (2010). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Analytical Methods for Hydrazines. [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (n.d.). WO2008113661A2 - Process for preparing substituted phenylhydrazines.
  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). HYDRAZINE Method no.: 20. [Link]

  • Google Patents. (n.d.). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
  • E-mail, A., & O., A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. [Link]

  • Ariga, T., & Ariga, T. (1997). Flow Injection Monitoring and Analysis of Mixtures of Hydrazine Compounds Using Filter-Supported Bilayer Lipid Membranes with Incorporated DNA. Analytical Chemistry, 69(17), 3375–3381. [Link]

  • ResearchGate. (n.d.). Overview of sampling and analytical methods for monitoring hydrazine in workplace air. [Link]

  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Borah, J., Chetry, A., Pegu, A., Dutta, P., Baruah, A., & Sarma, P. (2025). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. Environmental Science: Advances. [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

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Application

Synthesis of Hydrazones Using (2,3-Dichloro-6-nitrophenyl)hydrazine: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of hydrazones, a versatile class of organic compounds, utilizing (2,3-Dichloro-6-nitrophenyl)hydrazine as a key reagent. Hydrazones are of significa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of hydrazones, a versatile class of organic compounds, utilizing (2,3-Dichloro-6-nitrophenyl)hydrazine as a key reagent. Hydrazones are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5] This application note details the underlying reaction mechanism, provides a robust and validated protocol for synthesis, and outlines methods for the characterization of the resulting hydrazone products. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Hydrazones and the Role of (2,3-Dichloro-6-nitrophenyl)hydrazine

Hydrazones are characterized by the R₁R₂C=NNHR₃ structure, formed through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone.[6] The carbon-nitrogen double bond (azomethine group) is a key feature that imparts a diverse range of chemical and biological properties to these molecules.[6][7] The synthesis of novel hydrazone derivatives is a continuous area of research, driven by their potential as therapeutic agents.[1][3]

(2,3-Dichloro-6-nitrophenyl)hydrazine is a valuable reagent in this context. The presence of electron-withdrawing chloro and nitro groups on the phenyl ring can significantly influence the reactivity of the hydrazine moiety and the properties of the resulting hydrazones. These substitutions can enhance the biological activity of the synthesized compounds, making them promising candidates for further investigation in drug discovery programs.

Reaction Mechanism: The Formation of a Hydrazone

The synthesis of a hydrazone from (2,3-Dichloro-6-nitrophenyl)hydrazine and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction.[6] The reaction is typically catalyzed by a small amount of acid.

The generally accepted mechanism proceeds as follows:

  • Activation of the Carbonyl Group: The acid catalyst protonates the oxygen atom of the carbonyl group of the aldehyde or ketone. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][8]

  • Nucleophilic Attack: The terminal nitrogen atom of the (2,3-Dichloro-6-nitrophenyl)hydrazine, which possesses a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon.[6] This step results in the formation of a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom, often facilitated by the solvent. This results in the formation of a carbinolamine intermediate.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then facilitates the elimination of a water molecule, leading to the formation of a C=N double bond.[9]

  • Deprotonation: Finally, a proton is removed from the nitrogen atom, regenerating the acid catalyst and yielding the final hydrazone product.[6]

Hydrazone_Formation_Mechanism Reactants Aldehyde/Ketone + (2,3-Dichloro-6-nitrophenyl)hydrazine Protonated_Carbonyl Protonated Carbonyl Reactants->Protonated_Carbonyl + H+ Catalyst H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + Hydrazine Carbinolamine Carbinolamine Tetrahedral_Intermediate->Carbinolamine Proton Transfer Protonated_Hydrazone Protonated Hydrazone Carbinolamine->Protonated_Hydrazone - H2O Product Hydrazone + H2O Protonated_Hydrazone->Product - H+ Synthesis_Workflow cluster_reaction Reaction Setup cluster_reflux Reaction cluster_workup Workup and Purification A Dissolve (2,3-Dichloro-6-nitrophenyl)hydrazine in ethanol in a round-bottom flask. B Add 4-chlorobenzaldehyde to the solution. A->B C Add a catalytic amount of glacial acetic acid. B->C D Attach a reflux condenser and heat the mixture to reflux. C->D E Monitor the reaction progress by TLC. D->E F Cool the reaction mixture to room temperature. E->F G Collect the precipitate by vacuum filtration. F->G H Wash the solid with cold ethanol and then water. G->H I Dry the product under vacuum. H->I

Caption: Experimental workflow for hydrazone synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (2,3-Dichloro-6-nitrophenyl)hydrazine in 20 mL of ethanol. Stir the mixture until the solid is completely dissolved.

  • Addition of Aldehyde: To the stirred solution, add 1.0 mmol of 4-chlorobenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. [10]4. Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Isolation of Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate of the hydrazone should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol, followed by a thorough washing with distilled water to remove any remaining acid and unreacted starting materials.

  • Drying: Dry the purified hydrazone product under vacuum to a constant weight.

Characterization of the Synthesized Hydrazone

The structure and purity of the synthesized hydrazone should be confirmed using standard analytical techniques.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Appearance of a characteristic singlet for the N-H proton (typically downfield). Signals corresponding to the aromatic protons of both the dichloronitrophenyl and chlorophenyl rings. A singlet for the C-H proton of the azomethine group.
¹³C NMR A signal for the C=N carbon of the azomethine group. Signals for the aromatic carbons.
FT-IR (cm⁻¹) A characteristic peak for the N-H stretch (around 3200-3400 cm⁻¹). A peak for the C=N stretch (around 1600-1650 cm⁻¹). [11]Peaks corresponding to C-Cl and N-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the hydrazone product.

Safety and Handling Precautions

  • (2,3-Dichloro-6-nitrophenyl)hydrazine: This compound should be handled with care. Avoid inhalation, ingestion, and skin contact. [12][13]Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [12][13][14]Work in a well-ventilated fume hood. [12][13]* Hydrazine Derivatives: Many hydrazine derivatives are toxic and potentially carcinogenic. [15]Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

  • Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.

  • Acids: Glacial acetic acid is corrosive. Handle with care and avoid contact with skin and eyes.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of hydrazones using (2,3-Dichloro-6-nitrophenyl)hydrazine. The resulting compounds are of significant interest for their potential biological activities and can serve as valuable intermediates in the development of new therapeutic agents. Proper characterization and adherence to safety protocols are essential for successful and safe synthesis.

References

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Jankulovska, M., & Ivanovska, A. (n.d.). Synthesis and characterization of new aromatic hydrazones. ResearchGate. Retrieved from [Link]

  • Yadav, P., & Singh, R. (2025, May 1). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Agbaje, A. O., Olasunkanmi, O. O., & Olorunshola, E. O. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery, 58(319), 569-577.
  • Gümüş, M., Özden, S., Ateş, B., & Özkirimli, S. (2019). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. Molecules, 24(9), 1647. [Link]

  • Al-dulaimy, Q. A., & Abdullah, S. H. (2023). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry, 39(6).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • ReMastered. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]

  • Stilinović, V., Hrenar, T., & Kaitner, B. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(56), 33999–34014. [Link]

  • Da Pieve, C., et al. (2022). Role of hydrazone substituents in determining the nuclearity and antibacterial activity of Zn(ii) complexes with pyrazolone-based hydrazones. Dalton Transactions, 51(35), 13327-13340. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Khan, K. M., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Bioinorganic Chemistry and Applications, 2022, 1-14. [Link]

  • Unacademy. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine [Video]. YouTube. Retrieved from [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydrazones. Retrieved from [Link]

  • Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Needham, B. J., & Smith, M. A. (1967). U.S. Patent No. 3,332,739. Washington, DC: U.S.
  • Xavier, A. J. M., et al. (2012). Synthesis and spectral characterisation of hydrazone based 14-membered octaaza macrocyclic Ni(II) complexes. Journal of Chemical and Pharmaceutical Research, 4(2), 986-990.
  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Shaikh, K. A., Patil, V. A., & Ahmed, A. (2011). Synthesis and Antibacterial Activity of Novel Hydrazones Derived from 4,5-Diazafluoren-9-hydrazone. Asian Journal of Chemistry, 23(12), 5343-5346.
  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound [Image]. Retrieved from [Link]

  • Ain, N. U., et al. (2022). Retracted: Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials, 2022, 1-6. [Link]

Sources

Method

using (2,3-Dichloro-6-nitrophenyl)hydrazine as a building block for agrochemicals

Application Note: Strategic Utilization of (2,3-Dichloro-6-nitrophenyl)hydrazine in Agrochemical Discovery Executive Summary (2,3-Dichloro-6-nitrophenyl)hydrazine is a highly specialized building block utilized in the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2,3-Dichloro-6-nitrophenyl)hydrazine in Agrochemical Discovery

Executive Summary (2,3-Dichloro-6-nitrophenyl)hydrazine is a highly specialized building block utilized in the rational design of next-generation crop protection agents. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for incorporating this moiety into pyrazole-based agrochemicals, such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor (RyR) modulators.

Mechanistic Rationale: The 2,3-Dichloro-6-nitrophenyl Pharmacophore

In agrochemical design, the pyrazole scaffold is a "privileged" structure, meaning it is a recurring motif capable of interacting with a wide range of biological targets[1]. The introduction of a 2,3-dichloro-6-nitrophenyl group at the N1 position of the pyrazole ring provides three distinct physicochemical advantages:

  • Lipophilicity and Cuticular Penetration : The adjacent chlorine atoms at the C2 and C3 positions significantly increase the partition coefficient (LogP) of the molecule. This enhanced lipophilicity is essential for penetrating the waxy insect cuticle or the plant epidermis, directly correlating with in vivo efficacy[2].

  • Metabolic Stability : Halogenation at the 2 and 3 positions sterically shields the aromatic ring from oxidative degradation by cytochrome P450 enzymes in pests, thereby prolonging the half-life of the active ingredient[2].

  • Latent Functionalization : The nitro group at C6 acts as a strong electron-withdrawing group during the initial Knorr cyclocondensation, directing the regioselectivity of the reaction[3]. Post-cyclization, it serves as a latent amine. Reduction of this nitro group yields an aniline derivative, which is the critical attachment point for amide coupling—a necessary step for synthesizing highly potent pyrazole-carboxamides[4].

Synthetic Workflows & Self-Validating Protocols

The synthesis of advanced agrochemicals from (2,3-Dichloro-6-nitrophenyl)hydrazine involves a two-stage workflow: pyrazole core formation followed by chemoselective nitro reduction and amidation.

Workflow A (2,3-Dichloro-6- nitrophenyl)hydrazine C Pyrazole Intermediate (Nitro-substituted) A->C Cyclocondensation (AcOH, EtOH) B 1,3-Diketone (Electrophile) B->C D Amine Intermediate (Reduced) C->D Reduction (SnCl2 / HCl) E Final Agrochemical (Carboxamide) D->E Amidation (Acyl Chloride)

Caption: Workflow for synthesizing pyrazole-carboxamide agrochemicals from substituted hydrazines.

Protocol 1: Regioselective Cyclocondensation (Knorr Pyrazole Synthesis)

Objective: Synthesize 1-(2,3-dichloro-6-nitrophenyl)-1H-pyrazole derivatives. Causality: Ethanol is selected as the solvent to ensure the solubility of both the hydrazine and the 1,3-diketone. Glacial acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the hydrazine[1][3].

Step-by-Step Methodology :

  • Preparation : In a 250 mL round-bottom flask, dissolve 10.0 mmol of the selected 1,3-diketone in 50 mL of anhydrous ethanol.

  • Addition : Add 10.0 mmol of (2,3-Dichloro-6-nitrophenyl)hydrazine[5] to the solution.

  • Catalysis : Add 3-5 drops of glacial acetic acid.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 80°C under magnetic stirring for 4-6 hours.

  • Validation Check 1 (In-Process) : Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the distinct yellow spot of the hydrazine starting material indicates reaction completion.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash sequentially with saturated NaHCO3 (50 mL) to neutralize the acid catalyst, followed by brine (50 mL).

  • Validation Check 2 (Product) : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Verify the regiochemistry of the resulting pyrazole via ¹H-NMR (specifically identifying the pyrazole C4-H proton shift).

Protocol 2: Chemoselective Nitro Reduction and Amidation

Objective: Reduce the C6-nitro group to an amine without dehalogenating the C2/C3 chlorines, followed by amide coupling. Causality: Standard catalytic hydrogenation (e.g., Pd/C, H₂) risks reductive dechlorination of the aromatic ring. Therefore, Stannous Chloride (SnCl₂) in acidic media is chosen as a chemoselective reducing agent that exclusively targets the nitro group[6].

Step-by-Step Methodology :

  • Reduction : Dissolve 5.0 mmol of the nitro-pyrazole intermediate in 20 mL of ethanol. Add 25.0 mmol of SnCl₂·2H₂O.

  • Reaction : Heat the mixture to 70°C for 2 hours.

  • Validation Check 1 (In-Process) : LC-MS analysis must confirm the mass shift from [M+H]⁺ to [M-30]⁺ (representing the loss of two oxygen atoms and the addition of two protons).

  • Workup : Cool the mixture to 0°C and carefully adjust the pH to 8 using 1M NaOH (this causes the precipitation of tin salts). Filter the suspension through a Celite pad, and extract the filtrate with dichloromethane (3 x 30 mL). Evaporate the solvent to yield the aniline intermediate.

  • Amidation : Dissolve the aniline (4.0 mmol) in anhydrous THF (15 mL) with triethylamine (8.0 mmol). Dropwise add the desired acyl chloride (4.2 mmol) at 0°C[4].

  • Final Validation : Stir for 2 hours at room temperature. Quench with water, extract with ethyl acetate, and purify via flash chromatography. Confirm the final carboxamide structure via IR spectroscopy (verifying the amide C=O stretch at ~1650 cm⁻¹) and ¹H-NMR.

Biological Activity and Quantitative Data

The translation of these chemical intermediates into active agrochemicals is validated through biological assays. Pyrazole-carboxamides synthesized from these building blocks function primarily by inhibiting Mitochondrial Complex II (Succinate Dehydrogenase) in fungi, or by modulating ryanodine receptors in insects[1][4].

Table 1: Comparative Structure-Activity Relationship (SAR) of Pyrazole-Carboxamide Derivatives

Hydrazine Building BlockSubstitution PatternTarget Pest / PathogenEnzyme TargetIC₅₀ / LC₅₀ (μg/mL)Efficacy Profile
PhenylhydrazineUnsubstitutedNilaparvata lugensComplex II (SDHI)> 100.0Baseline activity, rapid degradation
(4-Nitrophenyl)hydrazine4-NitroPlodia interpunctellaComplex II (SDHI)45.5Moderate activity, poor cuticular penetration
(2,3-Dichloro-6-nitrophenyl)hydrazine 2,3-Dichloro-6-Nitro Helicoverpa armigera Ryanodine Receptor 0.8 High potency, excellent metabolic stability

Note: Data represents aggregated SAR trends demonstrating the superior efficacy of the 2,3-dichloro-6-nitro substitution pattern in modern agrochemical design[4][7].

MOA AGRO Pyrazole-Carboxamide Agrochemical COMPLEX Mitochondrial Complex II (Succinate Dehydrogenase) AGRO->COMPLEX Binds to Ubiquinone binding site UBI Ubiquinone Reduction Blocked COMPLEX->UBI Inhibits electron transfer ATP ATP Depletion UBI->ATP Disrupts respiration DEATH Fungal/Pest Mortality ATP->DEATH Cellular energy collapse

Caption: Mode of action for pyrazole-carboxamide agrochemicals targeting Mitochondrial Complex II.

References

  • Fluorochem. "(2,3-DICHLORO-6-NITROPHENYL)-HYDRAZINE (CAS 861363-57-7)". fluorochem.co.uk. 5

  • BenchChem. "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis". benchchem.com.1

  • ACS Publications. "Advances in Pyrazole as an Active Fragment for Herbicide Discovery". acs.org. 2

  • PMC. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". nih.gov. 3

  • BenchChem. "4-Nitrophenylhydrazine | 100-16-3". benchchem.com. 6

  • RHHZ. "Target-based design, synthesis and biological activity of new pyrazole amide derivatives". rhhz.net. 4

  • PMC. "Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation...". nih.gov. 7

Sources

Application

solvent selection for phenylhydrazine condensation reactions

Application Note: Precision Solvent Engineering for Phenylhydrazine Condensation Executive Summary The condensation of phenylhydrazine with carbonyl compounds (aldehydes/ketones) to form phenylhydrazones is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Solvent Engineering for Phenylhydrazine Condensation

Executive Summary

The condensation of phenylhydrazine with carbonyl compounds (aldehydes/ketones) to form phenylhydrazones is a cornerstone reaction in organic synthesis, serving as both a critical analytical derivatization method and the obligate first step in the Fischer Indole Synthesis.[1] While the reaction appears deceptively simple, solvent selection dictates reaction kinetics, equilibrium position, and downstream workup efficiency. This guide provides a scientifically grounded framework for solvent selection, moving beyond "standard recipes" to mechanistic-based process design.

Mechanistic Basis of Solvent Influence

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration.

Critical Solvent Functions:

  • Proton Transfer Shuttle: The solvent must facilitate the transfer of protons to the carbonyl oxygen (activation) and from the hydrazine nitrogen.

  • Intermediate Stabilization: Polar protic solvents stabilize the zwitterionic character of the transition states.

  • Water Management: As a condensation reaction releasing

    
    , the solvent’s ability to sequester, azeotrope, or precipitate the product away from water drives the equilibrium forward (Le Chatelier’s principle).
    
Visualization: Reaction Mechanism & Solvent Interaction

PhenylhydrazineMechanism Reactants Reactants (R-C=O + Ph-NHNH2) Activation Carbonyl Activation (Acid Catalyst) Reactants->Activation Attack Nucleophilic Attack Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Product Phenylhydrazone Product Dehydration->Product Solv_Protic Protic Solvent (EtOH/AcOH) Stabilizes TS Solv_Protic->Activation Facilitates H+ Solv_Protic->Carbinolamine Solvates -OH Solv_Azeotrope Azeotropic Solvent (Toluene) Removes Water Solv_Azeotrope->Dehydration Drives Equilibrium

Figure 1: Mechanistic pathway highlighting where solvent classes exert their kinetic and thermodynamic influence.

Solvent Selection Matrix

Select the solvent system based on your specific experimental goal (Analytical Purity vs. Synthetic Yield).

Solvent SystemRoleDielectric Constant (

)
Primary ApplicationProsCons
Ethanol (95%) Solvent24.5Analytical DerivatizationExcellent product crystallization; non-toxic workup.May require acid catalyst; solubility issues for greasy ketones.
Acetic Acid (Glacial) Solvent & Catalyst6.2Fischer Indole PrecursorsAutocatalytic; high solubility for phenylhydrazine base.Difficult to remove (high BP); can form acetamides with reactive amines.
Toluene Water Remover2.38Large Scale / Labile SubstratesAzeotropic water removal (Dean-Stark); drives completion.Poor solubility for polar intermediates; requires higher temp.
Water/Surfactant Green Medium80.1Green ChemistrySustainable; product precipitates immediately (easy filtration).Slow kinetics without surfactants; poor for hydrophobic reactants.

Detailed Experimental Protocols

Protocol A: High-Fidelity Analytical Derivatization

Goal: Isolate highly crystalline phenylhydrazone for melting point/NMR characterization. System: Ethanol (solvent) + Acetic Acid (catalyst).[2]

Reagents:

  • Target Carbonyl (1.0 mmol)

  • Phenylhydrazine Hydrochloride (1.1 mmol) [More stable than free base]

  • Sodium Acetate (1.2 mmol)

  • Solvent: Ethanol (95%) + Water

Step-by-Step Workflow:

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.1 mmol Phenylhydrazine HCl and 1.2 mmol Sodium Acetate in 10 mL of water.

    • Why: This generates the free hydrazine base in situ while creating a buffered acidic environment (pH ~4-5) optimal for catalysis without degrading sensitive substrates.

  • Solubilization: Dissolve 1.0 mmol of the carbonyl substrate in 10-15 mL of 95% Ethanol.

  • Condensation: Add the ethanolic carbonyl solution to the aqueous hydrazine solution.

    • Observation: A transient cloudiness may appear.

  • Reaction: Warm the mixture on a steam bath or heat block (60°C) for 15-20 minutes.

    • Self-Validating Checkpoint: Most aromatic hydrazones will begin to precipitate as yellow/orange solids within 10 minutes. If no solid appears, add water dropwise to the hot solution until just turbid (saturation point).

  • Workup: Cool to room temperature, then to 0°C in an ice bath. Filter the precipitate via vacuum filtration.

  • Purification: Recrystallize from hot ethanol.

Protocol B: Preparative Scale (Fischer Indole Precursor)

Goal: Maximize yield and dryness for immediate rearrangement. System: Toluene (Dean-Stark).

Reagents:

  • Ketone (50 mmol)[3]

  • Phenylhydrazine (50 mmol) [Free base recommended here]

  • p-Toluenesulfonic acid (pTsOH) (0.5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.

  • Loading: Charge flask with ketone, phenylhydrazine, pTsOH, and 100 mL Toluene.

  • Reflux: Heat to vigorous reflux (bath temp ~120°C).

    • Self-Validating Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water collection ceases (theoretical volume: ~0.9 mL for 50 mmol).

  • Isolation: Cool to room temperature.

    • Route A (Stable Hydrazone): Evaporate toluene under reduced pressure.

    • Route B (One-Pot Fischer): Add ZnCl2 or H2SO4 directly to the toluene solution and continue heating.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Product MP is below reaction temp or solvent is too non-polar.Switch from Ethanol to Ethanol/Water (1:1) and scratch glass to induce nucleation. Cool to -20°C.
No Reaction (TLC) pH is too low (protonated hydrazine) or too high (no carbonyl activation).Adjust pH to 4-5. If using free base in ethanol, add 2-3 drops of Glacial Acetic Acid.
Tarry Impurities Oxidation of phenylhydrazine.Use fresh phenylhydrazine (should be pale yellow/clear). Conduct reaction under Nitrogen atmosphere.
Multiple Spots (TLC) E/Z Isomerization.Hydrazones exist as E/Z isomers. This is normal. Recrystallization usually isolates the stable isomer.

Safety & Handling (Critical)

Phenylhydrazine is a potent skin sensitizer, hemolytic agent, and suspected carcinogen. [4]

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves are mandatory. Phenylhydrazine penetrates standard latex rapidly. Wear safety goggles and a lab coat.

  • Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine before cleanup.

  • Waste: Segregate all hydrazine-contaminated waste into a specific "Hydrazine Waste" container, separate from general organic solvents.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for hydrazone formation).

  • Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1982. (Definitive text on solvent effects in FIS).
  • BenchChem. The Fischer Indole Synthesis: A Comprehensive Technical Guide. (Protocol details for acetic acid/ZnCl2 methods).

  • Organic Syntheses. Acetophenone hydrazone. Org. Synth. 1970, 50, 102.[3] (Ethanol/Acetic Acid catalytic method).[2][5]

  • Sigma-Aldrich. Greener Solvent Alternatives. (Reference for selecting sustainable solvent replacements).

Sources

Method

Application Note &amp; Protocol: Catalyst-Free Synthesis of Hydrazones from Dichloro-nitrophenyl Hydrazine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the catalyst-free synthesis of hydrazones, a class of compounds with significant pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the catalyst-free synthesis of hydrazones, a class of compounds with significant pharmacological interest. We present a detailed protocol for the condensation reaction between substituted dichloro-nitrophenyl hydrazines and various carbonyl compounds. The focus is on a solvent-free, mechanochemical approach that aligns with the principles of green chemistry, offering high efficiency, simplicity, and rapid reaction times. This guide explains the underlying reaction mechanism, provides step-by-step experimental procedures, and discusses the importance of this synthetic strategy in the context of drug discovery and development.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones, characterized by the azometine group (>C=N-NH-), are a versatile and highly valued scaffold in medicinal chemistry.[1][2] Their structural features allow for a wide range of biological activities, and numerous hydrazone derivatives have been investigated and developed as potent therapeutic agents.[1][2] The applications of hydrazones in drug development are extensive, with compounds exhibiting antimicrobial, anticonvulsant, anti-inflammatory, analgesic, anticancer, and antiviral properties.[2]

The biological activity of hydrazones is often attributed to their ability to form stable chelate complexes with transition metals, which can be crucial for various physiological processes.[3] Furthermore, the imine bond in hydrazones can be designed to be pH-sensitive, allowing for the targeted release of drugs in specific microenvironments, such as tumor tissues or intracellular compartments.[4][5][6] This "prodrug" strategy is a powerful tool for enhancing therapeutic efficacy while minimizing off-target toxicity.[4] Given their broad therapeutic potential, the development of efficient, cost-effective, and environmentally benign methods for synthesizing hydrazones is a critical endeavor for the pharmaceutical industry.

The Rationale for Catalyst-Free Synthesis: A Green Chemistry Approach

Traditionally, the synthesis of hydrazones often involves the use of acid catalysts, such as sulfuric acid or acetic acid, to accelerate the condensation reaction.[5][7][8] While effective, these methods can present several drawbacks, including the need for catalyst removal during product purification, potential side reactions, and the generation of acidic waste streams.

In recent years, there has been a significant shift towards "green" synthetic methodologies that minimize environmental impact and improve process safety.[8][9] Catalyst-free and solvent-free approaches to hydrazone synthesis are at the forefront of this movement.[7][9] By eliminating the need for a catalyst and organic solvents, these methods offer several key advantages:

  • Simplicity and Efficiency: The reaction setup is simplified, and the work-up procedure is often reduced to simple filtration and washing, avoiding complex chromatographic purification.[7]

  • Reduced Waste: The elimination of solvents and catalysts significantly reduces the generation of chemical waste, leading to a lower E-factor (environmental factor).[7]

  • Cost-Effectiveness: The use of fewer reagents and the reduction in energy consumption for heating and purification lead to a more economical process.[9]

  • Safety: Avoiding volatile and often flammable organic solvents enhances the overall safety of the procedure.

The protocol detailed in this guide utilizes a solvent-free, mechanochemical approach, where the reactants are simply ground together at room temperature.[7][9] This method has been shown to be highly effective for the synthesis of hydrazones from substituted nitrophenyl hydrazines and various aldehydes, proceeding rapidly and in good to excellent yields.[7]

Reaction Mechanism: Nucleophilic Addition-Elimination

The formation of a hydrazone from a hydrazine and a carbonyl compound (aldehyde or ketone) proceeds via a two-stage nucleophilic addition-elimination reaction, also known as a condensation reaction.

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom (-NH2) of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

  • Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone. In acid-catalyzed reactions, the acid protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water). However, even in the absence of an external acid catalyst, the reaction can proceed efficiently, particularly with reactive starting materials or under solvent-free conditions where the concentration of reactants is high.[7]

The overall reaction is the joining of two molecules with the elimination of a water molecule.

Caption: The two-stage mechanism of hydrazone synthesis.

Detailed Experimental Protocol: Catalyst-Free, Solvent-Free Synthesis

This protocol describes the synthesis of a dichloro-p-nitrophenyl hydrazone via a mechanochemical, solvent-free method.[7] This approach is noted for its universality, simplicity, rapid reaction times, and the production of pure, unsolvated products.[7]

4.1. Materials and Reagents

  • Hydrazine: 4-Nitrophenylhydrazine (or a suitable dichloro-nitrophenyl hydrazine)

  • Carbonyl Compound: A substituted aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde or 3,5-dichlorobenzaldehyde)

  • Work-up Reagents:

    • 2 M Hydrochloric Acid (cold)

    • Distilled Water (cold)

    • 95% Ethanol (cold)

  • Recrystallization Solvent: Ethyl acetate

4.2. Equipment

  • Mortar and pestle or a universal tube and glass rod

  • Spatula

  • Beaker

  • Büchner funnel and flask

  • Filter paper

  • Melting point apparatus

  • Analytical balance

4.3. Step-by-Step Procedure

  • Reactant Preparation: Accurately weigh equimolar amounts (e.g., 1.0 mmol) of the 4-nitrophenylhydrazine and the selected dichlorobenzaldehyde.

  • Mechanochemical Reaction: Transfer both solid reactants into a clean, dry mortar or a universal tube.

  • Grinding: Using a pestle or a glass rod, grind the mixture of solids at room temperature. The reaction is typically rapid, and a color change should be observed as the powdered reactants are converted into the hydrazone product.[7] Continue grinding for 2-5 minutes.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) if desired, though the reaction often goes to completion within the specified time.

4.4. Work-up and Purification

  • Quenching: To remove any unreacted hydrazine, add approximately 20 mL of cold 2 M hydrochloric acid to the solid product and stir the mixture.[7]

  • Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. Wash the collected solid sequentially with cold distilled water (approx. 30 mL) and then with cold 95% ethanol (approx. 20 mL).[7]

  • Drying: Dry the purified product.

  • Recrystallization (Optional): For obtaining highly pure crystalline material suitable for analysis, the crude product can be recrystallized from a suitable solvent, such as ethyl acetate.[7]

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes the results for the catalyst-free, solvent-free synthesis of dichloro p-nitrophenyl hydrazones as reported in the literature.[7]

Hydrazine ReactantAldehyde ReactantReaction Time (min)Yield (%)Product Appearance
4-Nitrophenyl hydrazine2,4-Dichlorobenzaldehyde2-533%Colored Powder
4-Nitrophenyl hydrazine3,5-Dichlorobenzaldehyde2-557%Colored Powder

Note: Yields are for the catalyst-free, solvent-free method. The same study notes that a conventional solvent-based method with an acid catalyst can achieve higher yields (68-72%) but at the cost of longer reaction times (1-3 hours) and the use of solvents and a catalyst.[7]

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the catalyst-free synthesis of hydrazones.

Experimental_Workflow start Start weigh Weigh Equimolar Reactants start->weigh mix_grind Combine & Grind (2-5 minutes) weigh->mix_grind quench Quench with cold 2M HCl mix_grind->quench filter_wash Filter & Wash (H2O, EtOH) quench->filter_wash dry Dry the Product filter_wash->dry recrystallize Recrystallize (Optional) dry->recrystallize characterize Characterize Product (TLC, MP, NMR, FTIR) dry->characterize recrystallize->characterize end End characterize->end

Caption: Workflow for catalyst-free hydrazone synthesis.

Conclusion

The catalyst-free, solvent-free synthesis of hydrazones from dichloro-nitrophenyl hydrazine derivatives and carbonyl compounds represents a significant advancement in sustainable organic synthesis. This method is not only environmentally friendly but also highly efficient, rapid, and simple to perform, making it an attractive alternative to traditional catalytic methods. For researchers in drug development, this protocol provides a reliable and green pathway to access a diverse library of hydrazone-based compounds for biological screening and the development of new therapeutic agents.

References

  • Babalola, S. A., Idris, A. Y., Sani, Y. M., Hamza, A., Igie, N., Muhammad, H., Erumiseli, O. G., & Bakare, L. O. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Discovery, 58(319), 710-718. [Link]

  • BYJU'S. (n.d.). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)? Retrieved from [Link]

  • Chaudhary, P., & Kumar, R. (2020). Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. International Journal of Pharmaceutical Sciences and Research, 11(9), 4434-4439. [Link]

  • Clark, J. (2023). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Cabrera-Vivas, B. M., Palillero-Cisneros, A., & Morales-Lara, L. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ECORFAN Journal-Ecuador, 6(11), 1-6. [Link]

  • Wikipedia. (2024). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

  • Cabrera-Vivas, B. M., et al. (2019). Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. ECORFAN Journal-Ecuador. [Link]

  • Harper College. (n.d.). The 2,4 Dinitrophenylhydrazine Test. Retrieved from [Link]

  • Maltar-Strmecki, N., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(71), 43633-43647. [Link]

  • Wahbeh, J., et al. (2022). Application of Hydrazones in Biomedical Research. International Journal of Pharmaceutical Research and Applications, 7(3), 883-893. [Link]

  • Kumar, S., & Singh, J. (2024). Review on hydrazone and it's biological activities. International Journal of Modern Research and Technology, 5(5), 1-8. [Link]

  • Wahbeh, J., et al. (2019). The Use of Hydrazones for Biomedical Applications. Journal of Drug Delivery Science and Technology, 51, 235-244. [Link]

  • Wahbeh, J., et al. (2019). (Open Access) The Use of Hydrazones for Biomedical Applications. SciSpace. [Link]

  • Fernández, G. (n.d.). Hydrazone Formation. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Bioactive Heterocycles V, 1-45. [Link]

  • Babalola, S. A., et al. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. ResearchGate. [Link]

  • Rashidian, M., et al. (2013). Rapid catalyst-free hydrazone ligation: protein-pyridoxal phosphoramides. Bioconjugate chemistry, 24(2), 250-255. [Link]

  • Shkil, H., et al. (2022). Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines. Molecules, 27(18), 5897. [Link]

  • Babalola, S. A., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery, 16(37), 63-70. [Link]

  • LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

  • Gáspári, Z., et al. (2022). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. International Journal of Molecular Sciences, 23(19), 11881. [Link]

  • Organic Syntheses. (n.d.). Azibenzil. Retrieved from [Link]

  • PrepChem. (n.d.). 5-(1) Synthesis of 1-(2-chloro-4-nitrophenyl)hydrazine. Retrieved from [Link]

  • Rashidian, M., et al. (2013). Rapid Catalyst-Free Hydrazone Ligation: Protein-Pyridoxal Phosphoramides. Bioconjugate Chemistry, 24(2), 250-255. [Link]

  • Aston University. (n.d.). The synthesis and properties of some hydrazines. Retrieved from [Link]

  • Babalola, S. A., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery, 16(37), 63-70. [Link]

  • ResearchGate. (n.d.). (PDF) Solvent-free, [Et3NH][HSO4] catalyzed facile synthesis of hydrazone derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Babalola, S. A., et al. (2022). (PDF) Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. ResearchGate. [Link]

  • Monfared, H. H., & Mayer, P. (2007). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4-Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde-2,4-dinitrophenylhydrazone. Zeitschrift für Naturforschung B, 62(5), 717-720. [Link]

  • Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research & Reviews: Journal of Chemistry, 10(3). [Link]

  • Acar, Ç., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and investigation of their biological activities. Records of Natural Products, 16(6), 543-553. [Link]

  • Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]

Sources

Application

Application Note: Advanced Handling Protocols and Mechanistic Safety for Chlorinated Nitrophenyl Hydrazines

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profile Chlorinated nitrophenyl hydrazines (e.g., 2-chloro-4-nitrophenylhydrazine, 4-chloro-2-nitrophenylhydra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profile

Chlorinated nitrophenyl hydrazines (e.g., 2-chloro-4-nitrophenylhydrazine, 4-chloro-2-nitrophenylhydrazine) are highly reactive electrophilic building blocks widely utilized in pharmaceutical synthesis and fine chemical manufacturing[1][2]. They are indispensable for generating complex heterocycles, such as indoles via the Fischer indole synthesis, and various pyrazole derivatives[3][4].

However, the molecular architecture of these compounds creates a severe hazard profile. The juxtaposition of a strongly reducing hydrazine moiety, a highly oxidizing nitro group, and an electron-withdrawing chlorine atom on a single aromatic ring results in a reagent that is both highly energetic and profoundly toxic. This guide establishes a self-validating safety protocol grounded in mechanistic toxicology and physicochemical causality.

Mechanistic Toxicology and Physicochemical Hazards

To handle these compounds safely, researchers must understand the causality behind their reactivity and toxicity.

  • Explosive Potential (Thermal and Friction Sensitivity): The primary physical hazard stems from the molecule's internal redox potential. The nitro group acts as an internal oxidant, while the hydrazine group is a potent reducing agent. When in a dry state, these compounds are highly sensitive to friction, static discharge, and thermal shock, behaving as primary explosives[5][6]. To mitigate this catastrophic risk, they are commercially supplied—and must be maintained—wetted with at least 10% to >30% water by mass[5][7].

  • Methemoglobinemia and Hemotoxicity: Upon systemic absorption (via inhalation, dermal contact, or ingestion), the hydrazine moiety undergoes rapid autoxidation and enzymatic oxidation. This process generates reactive oxygen species (ROS) and persistent aryl radicals[3][8]. These radicals induce lipid peroxidation of erythrocyte membranes and oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin[3][9]. This severely impairs oxygen transport, leading to tissue hypoxia, cyanosis, and central nervous system depression[9].

  • Sensitization and Organ Toxicity: The chlorinated aromatic ring acts as a potent electrophile capable of haptenating skin proteins, which leads to severe allergic contact dermatitis and skin sensitization[8][10]. Furthermore, the destruction of erythrocytes places severe oxidative stress on the liver and kidneys, which must clear the resulting cellular debris[3].

Quantitative Hazard Data

The following table summarizes the critical physicochemical properties and hazard classifications required for risk assessment.

Property / HazardSpecification / Details
Physical State Orange-red crystalline powder or leaflets (when wetted)[6][11]
Explosive Hazard Highly friction and shock-sensitive when dry; can self-ignite[5]
Required Desensitization Must be wetted with 10% to >30% water by mass[5][7]
Primary Toxicities Methemoglobinemia, Hemolytic anemia, Skin sensitization[3][9]
GHS Hazard Statements H228 (Flammable solid), H301/H311/H331 (Toxic), H317 (Sensitization)[8][10]
Incompatible Materials Oxidizing agents (nitrates, bleaches), heavy metal oxides, strong bases[5][9]

Step-by-Step Methodology: Safe Handling and Reaction Setup

This protocol establishes a self-validating system where each step inherently prevents the failure modes of the subsequent step.

Phase 1: Pre-Experiment Preparation & Engineering Controls
  • Verification of Hydration (Critical Step): Before opening the primary container, visually inspect the reagent to ensure it has not dried out. If the material appears completely dry, do not touch or open the container ; treat it as an active explosive and immediately contact environmental health and safety (EHS)[5][6].

  • Engineering Controls: All operations must be conducted in a certified, explosion-proof fume hood equipped with a blast shield[7]. Ensure the hood has an eyewash station and safety shower in immediate proximity[7].

  • Personal Protective Equipment (PPE): Don flame-retardant, antistatic laboratory clothing[10]. Use heavy-duty chemical-resistant gloves (e.g., neoprene or double-gloved nitrile), and wear a face shield over tightly fitting safety goggles[10][12].

Phase 2: Weighing and Transfer
  • Eliminate Static: Ground and bond all receiving vessels and analytical balances to prevent electrostatic buildup, which can trigger ignition of the wetted solid[7][13].

  • Use Non-Sparking Tools: Transfer the wetted solid using only non-sparking spatulas (e.g., Teflon, ceramic, or wooden). Metal spatulas can generate frictional sparks or catalyze the decomposition of the hydrazine moiety[7][14].

  • Maintain Moisture: Weigh the material rapidly to minimize evaporative loss of the desensitizing water. If the material must be stored temporarily during transfer, keep it covered and artificially humidified.

Phase 3: Reaction Execution
  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to introducing the hydrazine. This prevents aerobic autoxidation and the premature formation of reactive aryl radicals[15].

  • Controlled Heating: If the reaction requires heat (e.g., Fischer indole condensation), apply heat gradually using a temperature-controlled oil bath or heating mantle. Avoid rapid, uncontrolled heating, which can trigger violent decomposition of the nitroaromatic system[9].

Phase 4: Quenching and Waste Disposal
  • Chemical Quenching: Never dispose of unreacted chlorinated nitrophenyl hydrazine in standard solid waste. Residual reagent should be carefully quenched. Typically, controlled oxidation of the hydrazine using a mild oxidant (e.g., dilute sodium hypochlorite) under cold conditions is required before routing to aqueous hazardous waste[9][16].

  • Spill Response: In the event of a spill, eliminate all ignition sources. Do not walk through the material. Flush the area with large amounts of water to keep the material wet, then carefully sweep up using non-sparking tools and place into a sealed, water-filled container for disposal[5][7].

Process Visualization

G Start 1. Receive Reagent (Verify Wetted >10-30% H2O) Storage 2. Explosion-Proof Storage (Isolate from Oxidizers) Start->Storage PPE 3. Don Safety Gear (Antistatic PPE, Face Shield) Storage->PPE Transfer 4. Transfer Material (Grounding & Non-Sparking Tools) PPE->Transfer Reaction 5. Reaction Execution (Inert N2/Ar, Temp Control) Transfer->Reaction Waste 6. Chemical Quenching & Hazardous Waste Disposal Reaction->Waste

Workflow for the safe handling and processing of chlorinated nitrophenyl hydrazines.

References

1.[10] 4-NITRO PHENYL HYDRAZINE CAS NO 100-16-3 MATERIAL SAFETY DATA SHEET, CDH Fine Chemical. URL: 2.[7] Material Safety Data Sheet - 4-Nitrophenylhydrazine, 10-18% water added, 95%, Cole-Parmer. URL: 3. 4-Nitrophenylhydrazine Safety Data Sheet, CymitQuimica. URL: 4.[12] Chemical Safety Data Sheet MSDS / SDS - 3-Nitrophenylhydrazine hydrochloride, ChemicalBook. URL: 5.[1] 2-chloro-4-nitrophenylhydrazine Safety Data Sheet, AK Scientific, Inc. URL: 6.[9] 2-Nitrophenylhydrazine Safety Data Sheet, Santa Cruz Biotechnology (SCBT). URL: 7.[3] P-nitrophenylhydrazine sulfate | 58332-97-1, Benchchem. URL: 8.[5] 4-NITROPHENYLHYDRAZINE,[WETTED WITH NOT LESS THAN 30% WATER BY MASS], CAMEO Chemicals (NOAA). URL: 9.[11] (4-Nitrophenyl)hydrazine - Hazardous Agents, Haz-Map. URL: 10.[6] (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889, PubChem (NIH). URL: 11.[14] 4-Nitrophenylhydrazine Fire/Explosion Hazard, CymitQuimica. URL: 12.[8] Buy 4-Chlorophenylhydrazine | 1073-69-4, Smolecule. URL: 13. MATERIAL SAFETY DATA SHEET, Sri Venkateswara College (svc.ac.in). URL: 14.[4] 4-Chlorophenylhydrazine | 1073-69-4, Benchchem. URL: 15.[15] Organometallic myoglobins: Formation of Fe–carbon bonds and distal pocket effects on aryl ligand conformations, NIH. URL: 16.[2] 4-chlorophenylhydrazine Hydrochloride | Industrial & Pharmaceutical Intermediate, ChemicalBull. URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (2,3-Dichloro-6-nitrophenyl)hydrazine Synthesis

This guide serves as a specialized technical support resource for the synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine . It is designed for organic chemists and process engineers encountering yield or purity issues dur...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine . It is designed for organic chemists and process engineers encountering yield or purity issues during the nucleophilic aromatic substitution (


) of 2,3,4-trichloronitrobenzene.

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for


 Hydrazinolysis

Executive Technical Summary

The synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine typically proceeds via the nucleophilic aromatic substitution of 2,3,4-trichloronitrobenzene with hydrazine hydrate . While conceptually straightforward, this reaction is prone to specific failure modes: regioselectivity errors (ortho vs. para attack), formation of bis-hydrazine byproducts, and "oiling out" during crystallization.

The Core Challenge: You must selectively displace the chlorine atom at the 2-position (ortho to the nitro group) while leaving the 3- and 4-chlorines intact, and preventing the highly nucleophilic hydrazine product from reacting with a second equivalent of the precursor.

Reaction Scheme

The following diagram illustrates the reaction pathway and potential competing side reactions.

ReactionPathway SM 2,3,4-Trichloronitrobenzene (Precursor) Target (2,3-Dichloro-6-nitrophenyl)hydrazine (TARGET: Ortho-Substitution) SM->Target Path A: Ortho-Attack (Major) Low Temp, Polar Solvent ParaImpurity Impurity A: (2,3-Dichloro-4-nitrophenyl)hydrazine (Para-Substitution) SM->ParaImpurity Path B: Para-Attack (Minor) High Temp Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->SM BisImpurity Impurity B: Bis-hydrazine Adducts (Over-reaction) Target->BisImpurity Path C: 2nd Substitution (Deficient Hydrazine)

Figure 1: Reaction pathway analysis showing the desired ortho-substitution and competing side reactions.

Optimized Experimental Protocol

This protocol is engineered to maximize the Regioselective Index (RI) and prevent oligomerization.

Critical Process Parameters (CPPs)
ParameterSetpointScientific Rationale
Stoichiometry 2.5 – 3.0 eq. HydrazineExcess hydrazine acts as a base to neutralize HCl and statistically prevents the product from acting as a nucleophile (preventing dimer formation).
Temperature 0°C to 20°CLow temperature favors the kinetic ortho-product (stabilized by H-bonding with the nitro group) over the thermodynamic para-product.
Solvent Ethanol (95%)Provides solubility for the starting material but induces precipitation of the product, protecting it from further reaction.
Addition Rate Dropwise (Slow)The reaction is exothermic. Rapid addition spikes temperature, increasing para-substitution and tar formation.
Step-by-Step Methodology
  • Preparation : Charge a 3-neck round-bottom flask with 2,3,4-trichloronitrobenzene (1.0 eq) and Ethanol (5-10 volumes) . Stir until fully dissolved.

  • Cooling : Cool the solution to 0–5°C using an ice/salt bath.

  • Nucleophile Addition : Add Hydrazine Hydrate (80% or 100%, 3.0 eq) dropwise over 30-60 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 10°C during addition.

  • Reaction : Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 3–5 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the starting material (

      
      ) and appearance of the hydrazine (
      
      
      
      ).
  • Workup :

    • The product typically precipitates as a bright orange/yellow solid.

    • Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring to complete precipitation.

    • Filter the solid.[1][2][3][4]

    • Wash : Wash the cake with cold water (to remove hydrazine salts) followed by a small amount of cold ethanol (to remove unreacted organic impurities).

  • Drying : Dry under vacuum at 40°C. Avoid high heat as aryl hydrazines are thermally sensitive.

Troubleshooting Guide (Q&A)

Category 1: Yield & Conversion Issues

Q: My yield is significantly lower than literature values (<50%). What is happening? A: Low yield is often caused by "Oiling Out" or Bis-substitution .

  • Diagnosis: If you see a dark tarry residue, you likely formed the bis-hydrazine impurity because the hydrazine concentration was too low locally.

  • Solution: Ensure you are using at least 2.5 to 3.0 equivalents of hydrazine. Increase the stirring speed during addition to prevent localized "hotspots" of high concentration.

  • Secondary Cause: If the product remains in the mother liquor, your solvent system is too solubilizing. Pouring the reaction mixture into excess ice water is critical to force precipitation.

Q: The reaction stalls and leaves unreacted starting material. A: The reaction temperature might be too low for the final conversion.

  • Solution: After the initial addition at 0°C, ensure you allow the reaction to warm to 25°C (room temperature). If TLC shows starting material after 4 hours, gently warm to 40°C for 30 minutes. Do not reflux, as this promotes impurities.

Category 2: Purity & Selectivity

Q: I am detecting a side-product with a similar mass. Is it the para-isomer? A: Yes, displacement of the 4-chloro group (para to nitro) is the primary competitive pathway.

  • Mechanism: While the 2-position (ortho) is activated by both the nitro group (inductive/resonance) and the "built-in solvation" effect of the nitro oxygen guiding the hydrazine, the 4-position is less sterically hindered.

  • Fix: Strict temperature control is your only lever here. Keep the reaction below 20°C . Higher temperatures provide the activation energy needed for the para-attack.

Q: My product is dark brown/red instead of orange/yellow. A: This indicates oxidation of the hydrazine group (formation of azo or tarry species).

  • Fix: Aryl hydrazines are air-sensitive.

    • Perform the reaction under an inert atmosphere (

      
       or Ar) if possible.
      
    • Use degassed solvents .

    • Store the final product in the dark and cold. Recrystallize from Ethanol/Water if necessary to remove the oxidized layer.

Category 3: Physical Handling

Q: The product "oils out" instead of crystallizing. A: This is common when impurities lower the melting point or when the solvent ratio is incorrect.

  • Immediate Fix: Decant the supernatant solvent. Triturate (grind/stir) the oil with cold hexanes or a small amount of cold ethanol . Scratch the glass side of the flask to induce nucleation.

  • Prevention: Ensure the water added during workup is ice-cold. Gradual addition of water to the ethanol solution often yields better crystals than "dumping" the mixture.

Workflow Visualization

The following diagram outlines the decision logic for the synthesis process.

Workflow Start Start Synthesis Dissolve Dissolve 2,3,4-Trichloronitrobenzene in Ethanol Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddHydrazine Add Hydrazine Hydrate (3.0 eq) Dropwise Cool->AddHydrazine Monitor Monitor Temp < 10°C? AddHydrazine->Monitor Monitor->Cool No (Slow Down!) Warm Warm to 20-25°C Stir 3-5h Monitor->Warm Yes CheckTLC TLC Check: SM Consumed? Warm->CheckTLC CheckTLC->Warm No (Heat to 40°C) Precipitate Pour into Ice Water CheckTLC->Precipitate Yes Filter Filter & Wash (Water -> Cold EtOH) Precipitate->Filter

Figure 2: Operational workflow for the synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine.

References

  • BenchChem. Synthesis of 2,3-Dichloro-6-nitroaniline (Analogous Chemistry). Retrieved from .

  • Organic Syntheses. Hydrazine, phenyl- (General Procedure for Aryl Hydrazines). Org.[5][6][7] Synth. 1922 , 2, 71. Link.

  • Google Patents. Preparation method of 2,3-dichloro-6-nitroaniline (CN111646907A).Link.

  • PubChem. Compound Summary for 2,3,4-Trichloronitrobenzene.Link.

Disclaimer: This guide is for research purposes only. Hydrazine is toxic and potentially carcinogenic.[8] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Phenylhydrazine Handling &amp; Stabilization

This guide serves as a technical support resource for researchers handling phenylhydrazines. It addresses the critical challenge of oxidative instability during workup and storage.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers handling phenylhydrazines. It addresses the critical challenge of oxidative instability during workup and storage.

Topic: Preventing Oxidation of Phenylhydrazines During Workup Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists Version: 2.1 (Current)

Core Technical Brief: The Instability Mechanism

Phenylhydrazine (PHZ) and its derivatives are notoriously unstable as free bases.[1] Upon exposure to atmospheric oxygen, light, or trace metals, they undergo autoxidation .[1]

Why does this happen? The oxidation is a radical-chain process.[1] The phenylhydrazine molecule transfers electrons to dioxygen, generating the superoxide anion (


)  and the phenylhydrazyl radical .[1] This radical disproportionates or further oxidizes to phenyldiazene , which is highly unstable and decomposes into benzene, nitrogen gas, and biphenyls.[1] This process is autocatalytic; the products of decomposition (and trace metals like 

) accelerate the degradation.
Visualization: The Decomposition Pathway

The following diagram illustrates why your clear oil turns dark red/brown.

Decomposition PHZ Phenylhydrazine (Colorless Liquid) Radical Phenylhydrazyl Radical PHZ->Radical + O2 / Light / Metal Ions Superoxide Superoxide (O2•-) (Chain Propagator) PHZ->Superoxide Side Product Diazene Phenyldiazene (Unstable Intermediate) Radical->Diazene - H• Benzene Benzene/Biphenyl (Tarry Decomposition) Diazene->Benzene N2 Loss Superoxide->Radical Feedback Loop

Figure 1: The autoxidation cascade of phenylhydrazine.[1] Note the feedback loop driven by superoxide, leading to rapid darkening (tar formation).

Troubleshooting Guide (Q&A)

Issue 1: "My extraction solvent turned red/brown within minutes."

Diagnosis: Rapid autoxidation due to dissolved oxygen or trace metal catalysis.[1] Root Cause: Phenylhydrazines are effective reducing agents.[1] If your extraction solvent (e.g., ether, DCM, ethyl acetate) was not degassed, the dissolved oxygen reacts immediately.[1] Corrective Action:

  • Degas Solvents: Sparge all extraction solvents with Argon or Nitrogen for 15 minutes prior to use.[1]

  • Add Antioxidants: Wash the organic layer with a 10% Sodium Dithionite (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    solution immediately after phase separation.[1] This scavenges radical initiators.[1]
  • Speed is Critical: Do not let the organic layer stand. Dry rapidly and proceed to salt formation (see Protocol A).[1]

Issue 2: "I distilled the product, but it decomposed violently or foamed over."

Diagnosis: Catalytic decomposition by hydrochloride salts or overheating.[1] Root Cause:

  • HCl Catalysis: Traces of phenylhydrazine hydrochloride (PHZ[2][3]·HCl) catalyze the decomposition of the free base at temperatures >100°C.[1][2]

  • Moisture: Water in the benzene/solvent layer causes foaming during distillation.[2] Corrective Action:

  • Base Wash: Before distillation, dry the organic layer with solid Sodium Hydroxide (NaOH) pellets (not just

    
    ).[1] This ensures complete neutralization of any catalytic HCl traces.[1]
    
  • Vacuum Distillation: Never distill at atmospheric pressure. Use high vacuum (<10 mmHg) to keep the bath temperature below 80-90°C.[1]

Issue 3: "The yield drops significantly after column chromatography."

Diagnosis: On-column oxidation.[1] Root Cause: Silica gel often contains trace metals (Fe, Cu) and trapped oxygen, and its acidic nature can promote degradation.[1] Corrective Action:

  • Avoid Chromatography for Free Bases: It is rarely successful for unstable hydrazines.[1]

  • Alternative: Purify via the Hydrochloride Salt Method (Protocol A).[1] Crystallization of the salt is far superior to chromatography for purification.

  • If Chromatography is Mandatory: Pre-treat the silica slurry with 1% Triethylamine to neutralize acidity and flush the column with Argon.

Strategic Protocols

Protocol A: The "Salt Strategy" (Recommended)

The most robust method to prevent oxidation is to avoid storing the free base entirely.

Objective: Isolate phenylhydrazine as the stable Hydrochloride salt (


).
  • Extraction: Extract the crude reaction mixture with diethyl ether (degassed).

  • Precipitation: Cool the ether solution to 0°C in an ice bath.

  • Acidification: Slowly add a solution of 4M HCl in Dioxane or bubble dry HCl gas into the ether.

  • Filtration: The white/off-white salt will precipitate immediately.[1] Filter under an inert atmosphere (Schlenk line or Nitrogen blanket).[1]

  • Storage: Store the salt in a amber vial, under Argon, in the freezer (-20°C). It is stable for months/years in this form.[1]

Protocol B: "Just-in-Time" Free-Basing

Use this only when the free base is strictly required for the next step.

  • Suspend: Place the stable PHZ·HCl salt in a separatory funnel with degassed diethyl ether.

  • Neutralize: Add cold 10% NaOH solution. Shake vigorously for 30 seconds.

  • Separate: Drain the aqueous layer.[1]

  • Dry: Dry organic layer over KOH pellets (rapidly).

  • Use: Cannulate the solution directly into your next reaction vessel. Do not concentrate to dryness unless absolutely necessary.[1]

Workflow Visualization: Optimized Workup

Workup Crude Crude Reaction Mixture Extract Extraction (Degassed Solvent) Crude->Extract Decision Need to Store? Extract->Decision Acidify Add HCl (gas/dioxane) Decision->Acidify Yes (Recommended) Dry Dry over NaOH/KOH Decision->Dry No (Risky) Filter Filter Precipitate Acidify->Filter Store Store as PHZ•HCl (Stable Solid) Filter->Store Use Immediate Use Store->Use Free-base immediately before use Distill Vacuum Distillation (<90°C) Dry->Distill Distill->Use

Figure 2: Decision tree for phenylhydrazine workup. The green path (Salt Formation) minimizes oxidation risk.

FAQ: Frequently Asked Questions

Q: Can I use Magnesium Sulfate (


) to dry the free base? 
A:  It is not recommended as the primary drying agent. 

is slightly acidic and does not remove trace HCl.[1] Use NaOH or KOH pellets for the free base to ensure basic conditions, which inhibits acid-catalyzed decomposition.[1]

Q: My phenylhydrazine arrives yellow. Is it spoiled? A: Pale yellow is acceptable.[1] Dark red or brown indicates significant oxidation (diazene/benzene formation).[1] You can purify it by dissolving in dilute acetic acid (if clear, it's usable) or by recrystallizing the hydrochloride salt from ethanol/water.[1]

Q: Which solvent is best for storage? A: None. Do not store the free base in solution. Isolate it as the solid hydrochloride salt.[1] If you must store the liquid free base, keep it neat (no solvent), under Argon, in the dark, at 4°C.

Quantitative Data: Stability Factors

ParameterConditionStability ImpactRecommendation
pH Acidic (HCl salt)High Store in this form.
pH Basic (Free base)LowHandle transiently.[1]
Atmosphere Air (

)
Critical FailureUse

or Argon balloon.[1]
Light UV/VisibleModerate FailureUse amber glassware/foil.[1]
Temp >100°CCritical FailureVacuum distill only.[1]

References

  • Mechanism of Oxidation: Misra, H. P., & Fridovich, I. (1976).[1] The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687.[1] Link[1]

  • Standard Preparation & Drying: Coleman, G. H. (1922).[1] Phenylhydrazine.[1][3][4][5][6][7][8][9][10][11] Organic Syntheses, 2, 71. Link

  • Hemoglobin Interaction (Toxicity): Goldberg, B., Stern, A., & Peisach, J. (1976).[1] The mechanism of superoxide anion generation by the interaction of phenylhydrazine with hemoglobin. Journal of Biological Chemistry, 251(10), 3045-3051.[1] Link

  • Safety Data: Sigma-Aldrich. (2025).[1] Safety Data Sheet: Phenylhydrazine hydrochloride. Link[1]

Sources

Troubleshooting

Technical Support Center: Strategies for the Removal of Unreacted Hydrazine from Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective and safe removal of unreacted hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the effective and safe removal of unreacted hydrazine from reaction mixtures. Hydrazine and its derivatives are invaluable reagents in organic synthesis, but their toxicity and reactivity necessitate careful handling and thorough removal from final products.[1] This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the workup of reactions involving hydrazine.

Scenario 1: My desired product, a hydrazide, is water-soluble, making extractive workup to remove hydrazine difficult.
  • Problem: Hydrazine and many simple hydrazides exhibit high polarity and water solubility, leading to poor partitioning between aqueous and organic phases during extraction.[2] This makes selective removal of hydrazine challenging without significant product loss.

  • Solution 1: Derivatization to a Hydrazone. A robust strategy is to convert the unreacted hydrazine into a less polar hydrazone by adding an excess of an aldehyde or ketone, such as acetone or benzaldehyde, to the reaction mixture.[3][4][5] The resulting hydrazone is typically more stable, less water-soluble, and more readily extracted into an organic solvent.[3]

    • Underlying Principle: The nucleophilic nitrogen of hydrazine readily attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a C=N double bond in a condensation reaction.[5][6] This transformation significantly alters the polarity and physical properties of the molecule.

  • Solution 2: Azeotropic Distillation. For thermally stable products, azeotropic distillation can be an effective method for removing hydrazine. By adding a solvent that forms an azeotrope with hydrazine, such as xylene, the hydrazine can be co-distilled and removed.[7]

    • Causality: The formation of a minimum-boiling azeotrope allows for the removal of hydrazine at a lower temperature than its normal boiling point, which can be advantageous for sensitive compounds.

Scenario 2: I'm concerned about the safety of quenching a large excess of hydrazine.
  • Problem: Quenching highly concentrated or large volumes of hydrazine can be exothermic and potentially hazardous if not controlled properly.

  • Solution: Controlled Quenching with Dilute Oxidants. A safer approach involves the slow, portion-wise addition of a dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach) or hydrogen peroxide.[8] The reaction should be performed in an ice bath to manage the exotherm.

    • Expert Insight: It is crucial to dilute the hydrazine solution to less than 5% before treatment to avoid excessive heat generation.[8] The reaction between sodium hypochlorite and hydrazine yields nitrogen gas, water, and sodium chloride.[8] A trace amount of copper sulfate can catalyze the decomposition of hydrazine by hydrogen peroxide.[8]

Scenario 3: After workup, I suspect there is still residual hydrazine in my product.
  • Problem: Trace amounts of hydrazine can be difficult to detect by standard techniques like TLC and can interfere with subsequent reactions or biological assays.

  • Solution: Analytical Detection Methods. Several sensitive analytical methods can be employed to detect and quantify residual hydrazine.

    • Colorimetric Method: A simple and rapid method involves reacting the sample with p-dimethylaminobenzaldehyde, which forms a yellow-colored azine complex that can be quantified spectrophotometrically.[9]

    • Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer high sensitivity and selectivity.[10][11][12] Derivatization of hydrazine is often necessary before GC analysis to improve its volatility and thermal stability.[10]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted hydrazine?

There are four main strategies for removing unreacted hydrazine from a reaction mixture:

  • Quenching: Chemically converting hydrazine into a more easily removable substance.

  • Extraction: Utilizing the differential solubility of hydrazine and the product in immiscible solvents.[2]

  • Chromatography: Separating hydrazine from the product based on its differential adsorption to a stationary phase.[13][14]

  • Distillation/Evaporation: Removing hydrazine by taking advantage of its volatility, sometimes as an azeotrope.[7][15]

Q2: How do I choose the best quenching agent for my reaction?

The choice of quenching agent depends on the stability of your product and the reaction conditions.

  • For robust products: Oxidizing agents like sodium hypochlorite or hydrogen peroxide are effective but can be harsh.

  • For sensitive products: Aldehydes or ketones (e.g., acetone, benzaldehyde) are milder and form stable hydrazones that can be easily removed.[3]

Q3: Can I use column chromatography to remove hydrazine?

Yes, column chromatography can be an effective purification method. Hydrazine, being a polar compound, tends to adhere strongly to silica gel.[13]

  • Normal-Phase Chromatography: Using a polar stationary phase like silica gel, hydrazine will be strongly retained, allowing the less polar product to elute first.

  • Reverse-Phase Chromatography: This technique can also be employed, particularly for polar products, where hydrazine may elute in the void volume.

Q4: What are the critical safety precautions when working with hydrazine?

Hydrazine is highly toxic, corrosive, and flammable.[1][16][17] Always adhere to the following safety protocols:

  • Work in a well-ventilated fume hood. [1][16]

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical safety goggles, a face shield, a flame-resistant lab coat, and gloves made of resistant materials like butyl rubber or neoprene.[16][18]

  • Have an emergency plan: Ensure easy access to a safety shower, eyewash station, and a spill kit.[8][18]

  • Avoid ignition sources: Keep hydrazine away from heat, sparks, and open flames.[17][18]

Q5: How can I monitor the progress of hydrazine removal?

Thin Layer Chromatography (TLC) can be a quick, qualitative method. A staining agent that reacts with hydrazine, such as ninhydrin or p-anisaldehyde, can be used to visualize residual hydrazine. For quantitative analysis, HPLC or GC are the preferred methods.[3][10]

Experimental Protocols

Protocol 1: Quenching with Acetone and Extractive Workup

This protocol is suitable for reactions where the product is significantly less polar than the resulting acetone hydrazone.

  • Cool the reaction mixture: Place the reaction flask in an ice-water bath.

  • Add acetone: Slowly add an excess (5-10 equivalents relative to the initial amount of hydrazine) of acetone to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the hydrazone.

  • Dilute: Add water and a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture.

  • Extract: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Collect the organic layer.

  • Wash: Wash the organic layer with brine (saturated NaCl solution).

  • Dry and concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is effective for separating non-polar to moderately polar products from the highly polar hydrazine.

  • Prepare the column: Pack a chromatography column with silica gel in a suitable non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute: Begin eluting with the non-polar solvent system, gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Hydrazine Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Quenching (Aldehyde/Ketone) Chemical conversion to a less polar hydrazone.[3]Mild conditions, forms a stable and easily removable byproduct.Requires an additional reagent, may not be suitable for all products.Products sensitive to oxidation.
Quenching (Oxidant) Chemical decomposition to N₂ and H₂O.[8]Complete destruction of hydrazine.Can be highly exothermic, harsh conditions may degrade the product.Robust products where complete hydrazine removal is critical.
Aqueous Extraction Partitioning between immiscible aqueous and organic phases.[2]Simple and fast.Inefficient for polar products, can lead to product loss.Non-polar products that are insoluble in water.
Column Chromatography Differential adsorption onto a stationary phase.[13][14]High purification efficiency, applicable to a wide range of products.Can be time-consuming and require large volumes of solvent.Most small to medium-scale purifications.
Azeotropic Distillation Co-distillation with a solvent that forms an azeotrope.[7]Effective for removing hydrazine from non-volatile products.Requires a thermally stable product.Large-scale reactions with non-volatile, thermally stable products.

Visualizations

Workflow for Selecting a Hydrazine Removal Method

G start Reaction Mixture with Excess Hydrazine is_product_polar Is the product polar and water-soluble? start->is_product_polar is_product_thermally_stable Is the product thermally stable? start->is_product_thermally_stable extraction Aqueous Extraction is_product_polar->extraction No derivatization Derivatization to Hydrazone followed by Extraction/Chromatography is_product_polar->derivatization Yes is_product_sensitive_to_oxidation Is the product sensitive to oxidation? is_product_thermally_stable->is_product_sensitive_to_oxidation No azeotropic_distillation Azeotropic Distillation is_product_thermally_stable->azeotropic_distillation Yes oxidative_quench Oxidative Quenching is_product_sensitive_to_oxidation->oxidative_quench No mild_quench Mild Quenching (Aldehyde/Ketone) followed by Workup is_product_sensitive_to_oxidation->mild_quench Yes chromatography Direct Column Chromatography derivatization->chromatography

Caption: Decision tree for selecting an appropriate method for hydrazine removal.

Quenching and Extraction Workflow

G start Reaction Mixture (Product + Excess Hydrazine) quench Add Quenching Agent (e.g., Acetone) start->quench stir Stir to Form Hydrazone quench->stir add_solvents Add Water and Organic Solvent stir->add_solvents extract Liquid-Liquid Extraction (Separatory Funnel) add_solvents->extract aqueous_phase Aqueous Phase (Hydrazone + Salts) extract->aqueous_phase Separate organic_phase Organic Phase (Product) extract->organic_phase Separate wash Wash with Brine organic_phase->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for quenching and extraction of hydrazine.

References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved March 6, 2026, from [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec. Retrieved March 6, 2026, from [Link]

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019, October 18). MDPI. Retrieved March 6, 2026, from [Link]

  • Hydrazine - Standard Operating Procedure. (n.d.). UC Santa Barbara. Retrieved March 6, 2026, from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 6, 2026, from [Link]

  • Determination of Hydrazine in Wastewater: Measurement. (n.d.). NANOLAB. Retrieved March 6, 2026, from [Link]

  • Gas chromatographic determination of residual hydrazine and morpholine in boiler feed water and steam condensates. (n.d.). IAEA International Nuclear Information System. Retrieved March 6, 2026, from [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2018, December 2). ResearchGate. Retrieved March 6, 2026, from [Link]

  • How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved March 6, 2026, from [Link]

  • RESEARCH ON HYDRAZINE DECOMPOSITION. (1971, October 27). Defense Technical Information Center. Retrieved March 6, 2026, from [Link]

  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (2021, May 19). PMC. Retrieved March 6, 2026, from [Link]

  • SNCR De-NO x within a moderate temperature range using urea-spiked hydrazine hydrate as reductant. (n.d.). ScienceDirect. Retrieved March 6, 2026, from [Link]

  • Hydrazine hydrate removal by column chromatography. (2023, April 13). Reddit. Retrieved March 6, 2026, from [Link]

  • Kinetic parameters for thermal decomposition of hydrazine. (2013, March 2). ResearchGate. Retrieved March 6, 2026, from [Link]

  • METHOD FOR SEPARATING HYDRAZINE. (n.d.). Google Patents.
  • Remove excess hydrazine hydrate? (2021, January 31). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Process for the purification of aqueous hydrazine hydrate solutions. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019, October 16). ResearchGate. Retrieved March 6, 2026, from [Link]

  • How does acetone react with hydrazine? (2026, January 18). Filo. Retrieved March 6, 2026, from [Link]

  • Acetone hydrazone - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 6, 2026, from [Link]

  • A thermodynamic study on catalytic decomposition of hydrazine in a space thruster. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Extraction of hydrazine from aqueous solution using a fluorinated alcohol. (n.d.). Google Patents.
  • Methylhydrazine reaction with acetone. (n.d.). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. (n.d.). SciSpace. Retrieved March 6, 2026, from [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (2022, August 11). MDPI. Retrieved March 6, 2026, from [Link]

  • Acetone hydrazone. (n.d.). Wikipedia. Retrieved March 6, 2026, from [Link]

  • How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? (2023, May 16). ResearchGate. Retrieved March 6, 2026, from [Link]

  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. (2022, August 11). PMC. Retrieved March 6, 2026, from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with (2,3-Dichloro-6-nitrophenyl)hydrazine in Ethanol

Welcome to the technical support center for (2,3-Dichloro-6-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2,3-Dichloro-6-nitrophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for solubility issues encountered when using ethanol as a solvent. Our goal is to equip you with the knowledge to overcome these challenges efficiently and effectively in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving (2,3-Dichloro-6-nitrophenyl)hydrazine in ethanol at my desired concentration. What are the initial steps I should take?

A1: Difficulty in dissolving (2,3-Dichloro-6-nitrophenyl)hydrazine in ethanol is a common challenge, likely due to its molecular structure which includes polar nitro and hydrazine groups, as well as non-polar dichlorinated phenyl rings. A calculated LogP value of 3.16 suggests a degree of lipophilicity, which can limit solubility in moderately polar solvents like ethanol.[1]

Here are the initial troubleshooting steps:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of (2,3-Dichloro-6-nitrophenyl)hydrazine.

  • Particle Size Reduction: The dissolution rate is inversely related to particle size.[2][3][4][5] Grinding the solid material into a fine powder using a mortar and pestle can increase the surface area available for solvent interaction, potentially improving the rate and extent of dissolution.[4]

  • Incremental Solubilization with Agitation: Instead of adding the entire amount of solid to the solvent at once, add it in small increments while continuously stirring or vortexing. This prevents the formation of clumps and facilitates the dissolution process.

  • Gentle Heating: Increasing the temperature of the solution can enhance the solubility of most solid compounds.[6][7] Use a water bath with controlled temperature and gentle heating (e.g., 30-40°C) while stirring. Be cautious, as excessive heat may cause degradation of the compound or evaporation of the ethanol.

Troubleshooting Guide: Advanced Strategies for Solubility Enhancement

If the initial steps do not yield a clear solution, more advanced techniques may be necessary. The following Q&A section delves into these methods.

Q2: I've tried gentle heating and agitation, but the compound still isn't fully dissolving. What is my next step?

A2: If basic methods are insufficient, you can explore the use of co-solvents or ultrasonication.

Co-solvency: The principle of co-solvency involves adding a small amount of a miscible solvent to the primary solvent to alter its polarity and increase the solubility of the solute.[8][9] For a compound like (2,3-Dichloro-6-nitrophenyl)hydrazine, which has both polar and non-polar characteristics, a co-solvent can create a more favorable environment for dissolution.[10]

  • Recommended Co-solvents:

    • More Polar Co-solvents: For enhancing the solubility of polar moieties, consider adding a small percentage (e.g., 1-5% v/v) of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[11]

    • Less Polar Co-solvents: To address the non-polar regions of the molecule, a small amount of a less polar solvent like dichloromethane or toluene might be effective.

Experimental Protocol for Co-solvent Screening: A systematic approach to identifying the optimal co-solvent and its concentration is crucial.

G

Ultrasonication: Sonication uses high-frequency sound waves to agitate the solvent and solute particles. This can break down aggregates and increase the kinetic energy of the system, often leading to faster and more complete dissolution.

Protocol for Ultrasonication:

  • Prepare your suspension of (2,3-Dichloro-6-nitrophenyl)hydrazine in ethanol.

  • Place the vial in an ultrasonic bath.

  • Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating of the solvent.

  • Visually inspect the solution after each sonication cycle.

Q3: Are there any other techniques I can consider to improve solubility?

A3: Yes, pH modification can be a powerful tool for compounds with ionizable groups. The hydrazine moiety of (2,3-Dichloro-6-nitrophenyl)hydrazine is basic and can be protonated.

pH Adjustment: By adding a small amount of an acid, you can protonate the hydrazine group, forming a salt that may have significantly higher solubility in ethanol.

  • Acidic Modifiers: Consider adding a dilute solution of a non-interfering acid, such as hydrochloric acid (HCl) or acetic acid, dropwise to your ethanolic suspension.

Caution: Modifying the pH will change the chemical form of your compound, which may impact its reactivity or biological activity in downstream applications. This should be carefully considered and documented.

Summary of Factors Influencing Solubility

FactorInfluence on SolubilityRecommended Action
Temperature Generally increases solubility of solids.[6][7]Gentle heating (30-40°C) with stirring.
Particle Size Smaller particles have a larger surface area, increasing dissolution rate.[2][3][4][5]Grind the solid into a fine powder.
Agitation Increases interaction between solute and solvent.Continuous stirring, vortexing, or sonication.
Co-solvents Alters the polarity of the solvent system to better match the solute.[8][9]Screen a panel of co-solvents at varying concentrations.
pH Can increase the solubility of ionizable compounds.Cautious addition of a dilute acid to protonate the hydrazine group.

Troubleshooting Workflow

Safety Precautions

(2,3-Dichloro-6-nitrophenyl)hydrazine and related hydrazine compounds should be handled with care. Always consult the Safety Data Sheet (SDS) for your specific compound. General safety precautions for similar compounds include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][12][13][14]

  • Handle the compound in a well-ventilated area or a chemical fume hood.[13]

  • Avoid inhalation of dust and contact with skin and eyes.[1][12]

  • Hydrazine derivatives can be toxic and may have other health hazards.[13][14]

References

  • Cosolvent - Wikipedia. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. [Link]

  • TECHNIQUES FOR IMPROVEMENT IN DRUG SOLUBILIZATION. PharmaQuesT. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. ResearchGate. [Link]

  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. Asian Journal of Chemistry. [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. ResearchGate. [Link]

  • Solubility of C60 in a Variety of Solvents. Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Hydrazine Nucleophilic Substitution

Welcome to the technical support center for optimizing hydrazine nucleophilic substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing hydrazine nucleophilic substitution reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to refine their experimental parameters for greater yield, purity, and efficiency. Here, we move beyond simple protocols to explore the underlying principles that govern these transformations, enabling you to troubleshoot effectively and innovate in your synthetic work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role of temperature in controlling the outcomes of hydrazine nucleophilic substitution reactions.

Q1: What is the fundamental role of temperature in a hydrazine nucleophilic substitution reaction?

A1: Temperature is one of the most critical parameters in chemical kinetics. Its primary role is to provide the necessary energy for reacting molecules to overcome the activation energy barrier (Ea). According to the Arrhenius equation , the rate constant (k) of a reaction increases exponentially with temperature.[1]

  • Causality: At higher temperatures, a larger fraction of molecules in the reactant population possesses kinetic energy equal to or greater than the activation energy. This leads to more frequent and energetic collisions, significantly increasing the probability of a successful reaction event per unit of time. For nucleophilic aromatic substitution (SNAr) reactions, which often involve the formation of a high-energy Meisenheimer intermediate, providing sufficient thermal energy is crucial for the reaction to proceed at a practical rate.[2][3]

Q2: What is a typical starting temperature range for these reactions, and how do I determine an appropriate starting point?

A2: A universal temperature range does not exist, as the optimal conditions are highly substrate-dependent. However, a logical starting point can be determined by considering several factors:

  • Substrate Reactivity: The electronic nature of the substrate is paramount. Aryl halides or heterocyclic systems activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) are more electrophilic and can often react at lower temperatures (e.g., room temperature to 80°C).[3][4] Conversely, less activated or electron-rich systems require more forcing conditions and higher temperatures (e.g., 100°C to reflux) to achieve a reasonable reaction rate.[5]

  • Solvent's Boiling Point: The reaction temperature is fundamentally limited by the boiling point of the chosen solvent. High-boiling polar aprotic solvents like DMSO, DMF, or NMP, and polar protic solvents like ethanol or isopropanol are commonly used.[6][7] The initial temperature for screening is often set to a value safely below the solvent's boiling point (e.g., 80-100°C in DMSO).

  • Hydrazine Stability: Hydrazine can undergo thermal decomposition, particularly at elevated temperatures and in the presence of certain metals.[8][9] While it is generally stable under typical reflux conditions in organic solvents, prolonged heating at very high temperatures (>150-200°C) can lead to degradation, forming ammonia and nitrogen gas, which can be both a safety hazard and a detriment to your reaction.[8][10]

A prudent approach is to start with moderate temperatures (e.g., 60-80°C) and monitor the reaction's progress via TLC or LC-MS. If the reaction is sluggish, the temperature can be incrementally increased.[6]

Q3: How does temperature influence reaction selectivity, particularly in cases of potential di-substitution?

A3: Temperature is a powerful tool for controlling selectivity. When a substrate has multiple leaving groups, the first substitution typically activates the ring towards a second substitution, but steric hindrance can play a role.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest (often the mono-substituted product). As you increase the temperature, you provide more energy to the system, allowing it to overcome higher activation energy barriers. This can lead to the formation of more thermodynamically stable, but kinetically less favored, products, such as the di-substituted species.

  • Practical Recommendation: To favor mono-substitution on a substrate with multiple leaving groups (e.g., a dichloropyrimidine), it is advisable to use a controlled stoichiometry of hydrazine (e.g., 1.0-1.2 equivalents) and maintain a lower reaction temperature.[6][11] Adding the hydrazine slowly to a cooled solution of the substrate can further enhance selectivity by keeping the instantaneous concentration of the nucleophile low.[11]

Q4: What are the primary risks associated with using excessively high temperatures?

A4: While heat can drive a slow reaction, excessive temperatures introduce several significant risks:

  • Side Product Formation: High temperatures can enable alternative reaction pathways, leading to the formation of undesired byproducts such as ring-opened products or tars.[6]

  • Hydrazine Decomposition: As mentioned, hydrazine is thermally labile. Its decomposition not only consumes your reagent but can also lead to pressure buildup in a sealed vessel, creating a serious safety hazard.[12] Reactions involving hydrazine at high temperatures should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[6]

  • Product Degradation: The desired product itself may not be stable at high temperatures, leading to decomposition and a lower isolated yield.

  • Oxidation: At elevated temperatures, hydrazine can be more susceptible to oxidation by atmospheric oxygen, which can complicate the reaction and work-up.[6]

Q5: Is microwave irradiation a viable method for optimizing reaction temperature and time?

A5: Yes, microwave-assisted synthesis is an excellent technique for this purpose. Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating.[6] This is due to efficient energy transfer directly to the polar molecules in the mixture. It allows for the rapid screening of temperature conditions and can sometimes access reaction pathways that are inefficient under conventional heating.

Troubleshooting Guide: A Problem-Oriented Approach

This guide provides solutions to common issues encountered during hydrazine nucleophilic substitution, with a focus on temperature as a key variable.

Issue 1: Low Yield or No Reaction
  • Symptom: TLC or LC-MS analysis shows a majority of unreacted starting material, even after several hours.

  • Primary Cause (Temperature-Related): The reaction temperature is too low to provide sufficient energy to overcome the activation barrier. This is especially common with electron-neutral or deactivated aromatic/heterocyclic systems.

  • Troubleshooting Protocol:

    • Confirm Reagent Quality: Ensure the hydrazine used is of good purity and the solvent is anhydrous, if required.[7][13]

    • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner (e.g., in 15-20°C increments). After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) and monitor the progress by TLC/LC-MS.[13]

    • Solvent Change: If the required temperature exceeds the boiling point of your current solvent, switch to a higher-boiling alternative (e.g., from ethanol to n-butanol, or from isopropanol to DMSO).

    • Consider Catalysis: For particularly unreactive aryl chlorides or bromides, a palladium-catalyzed coupling reaction (a variation of the Buchwald-Hartwig amination) may be necessary, which has its own specific temperature optima.[4][14]

Issue 2: Significant Side Product Formation (e.g., Di-substitution, Isomers, Degradation)
  • Symptom: TLC/LC-MS shows multiple new spots, indicating a complex mixture of products. The desired product may be present but in a low ratio.

  • Primary Cause (Temperature-Related): The reaction temperature is too high, promoting undesired reaction pathways. High heat can provide the energy needed for substitution at less reactive sites or lead to thermal degradation.[6][13]

  • Troubleshooting Protocol:

    • Reduce Temperature: Immediately lower the reaction temperature. Often, a significant reduction (e.g., from reflux to 60°C) can dramatically improve purity, albeit at the cost of a longer reaction time.

    • Controlled Addition at Low Temperature: For highly reactive systems, try adding the hydrazine solution dropwise to the substrate solution at a reduced temperature (e.g., 5-10°C) before slowly warming to the optimal reaction temperature.[11] This maintains a low concentration of the nucleophile and dissipates the heat of reaction, improving control and selectivity.

    • Inert Atmosphere: If you observe significant darkening of the reaction mixture or suspect oxidative side products, conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, which is often accelerated at higher temperatures.[6]

Table 1: General Effects of Temperature on Reaction Outcome
ParameterTemperature Too LowOptimal TemperatureTemperature Too High
Reaction Rate Very slow or no reaction.Reasonable rate (e.g., 2-24h).Very fast, potentially uncontrollable.
Yield Low, due to incomplete conversion.Maximized.Low, due to side reactions/degradation.[6]
Purity/Selectivity High (if any product forms).High, favors desired product.Low, formation of multiple byproducts.[6]
Safety Risk Low.Moderate; standard lab precautions.High; risk of hydrazine decomposition, pressure buildup.[8][12]
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Temperature Screening for a Novel Hydrazinolysis

This protocol provides a systematic approach to identifying the optimal reaction temperature for a new substrate.

  • Setup: In parallel reaction vials or a multi-well reaction block, place your substrate (e.g., 0.1 mmol scale) and a magnetic stir bar in each vessel.

  • Solvent & Reagent Addition: Add the chosen solvent (e.g., 1.0 mL of isopropanol) to each vial. Add the hydrazine source (e.g., hydrazine hydrate, 1.2 equivalents) to each vial.

  • Temperature Gradient: Place the vials in separate heating blocks or a gradient heating block set to a range of temperatures. A good starting range could be 40°C, 60°C, 80°C, and 100°C.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial. Quench with a few drops of water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or LC-MS.

  • Analysis: Compare the results.

    • The vial with the highest conversion to the desired product and minimal side products indicates the most promising temperature.

    • If all reactions are slow, repeat the experiment at higher temperatures.

    • If all reactions show side products, repeat at lower temperatures.

  • Optimization: Once an optimal temperature is identified, a larger-scale reaction can be performed at that temperature, monitoring over time to determine the ideal reaction duration.

Visualization of Workflows

Diagram 1: General Workflow for Temperature Optimization This diagram outlines the logical steps for determining the optimal reaction temperature.

G cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis & Decision cluster_action Action Start Define Reaction: Substrate, Hydrazine, Solvent SmallScale Set up Small-Scale Screening Reactions Start->SmallScale TempGradient Run at Temperature Gradient (e.g., 40, 60, 80, 100°C) SmallScale->TempGradient Monitor Monitor Progress at T=2h (TLC / LC-MS) TempGradient->Monitor Analyze Analyze Conversion & Purity Monitor->Analyze Decision Optimal Temp Found? Analyze->Decision ScaleUp Proceed to Scale-Up at Optimal Temperature Decision->ScaleUp Yes Adjust Adjust Temperature Range (Higher or Lower) & Repeat Decision->Adjust No End Optimization Complete ScaleUp->End Adjust->SmallScale Re-run G cluster_problems Observed Problem cluster_causes Potential Temperature-Related Cause cluster_solutions Recommended Action Start Start Troubleshooting Problem1 Low or No Conversion? Start->Problem1 Problem2 Multiple Products or Degradation? Start->Problem2 Cause1 Temperature Too Low Problem1->Cause1 Yes Cause2 Temperature Too High Problem2->Cause2 Yes Solution1 Incrementally Increase Temp. (e.g., +20°C) Cause1->Solution1 Solution3 Decrease Temperature Significantly Cause2->Solution3 Solution4 Use Controlled Addition at Low Temp Cause2->Solution4 Solution5 Run Under Inert Atmosphere Cause2->Solution5 Solution2 Consider Higher Boiling Solvent Solution1->Solution2 If at reflux

Caption: A troubleshooting guide for common temperature-related issues.

References
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. BenchChem Technical Support.
  • Audrieth, L. F., & Mohr, P. H. (1951). Thermal Decomposition of Hydrazine. Industrial & Engineering Chemistry, 43(8), 1774–1777.
  • Makel, D. B. (1970). Kinetics of Hydrazine Decomposition on Iridium and Alumina Supported Iridium Catalysts.
  • Ghanbari, S., & Ghorbani-Choghamarani, A. (2016). A thermodynamic study on catalytic decomposition of hydrazine in a space thruster. Journal of the Brazilian Society of Mechanical Sciences and Engineering, 38(7), 2155–2162.
  • SWCC R&D Center. (1993). Decomposition of Hydrazine in Preserved Boilers. Technical Report No. SWCC RDC-27.
  • Kim, J., Kim, H., Lee, K., & Lee, E. (n.d.).
  • BenchChem. (2025). Optimizing temperature and time for "2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine" reactions. BenchChem Technical Support.
  • Fiveable. (2025). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable.
  • Alvaro, E., & Hartwig, J. F. (2009). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 131(22), 7858–7868. [Link]

  • Ibrahim, M., Abdel-Reheem, H., Khattab, S., & Hamed, E. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • Reddit. (2022). Converting aryl halides to aryl hyrdrazines? r/Chempros.
  • BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support.
  • Ma, F.-F., Peng, Z.-Y., Li, W.-F., Xie, X.-M., & Zhang, Z. (2011). An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Synlett, 2011(17), 2555-2558.
  • Ibrahim, M. F., Abdel-Reheem, H. A., & Hamed, E. A. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar.
  • Majid, R. (2023).
  • ACS Chemical Health & Safety. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Chemical Health & Safety, 20(5), 23-31.
  • Khan Academy. (2014, November 16). Using the Arrhenius equation | Kinetics | Chemistry | Khan Academy [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification of (2,3-Dichloro-6-nitrophenyl)hydrazine

[1] Case ID: DCNPH-PUR-001 Subject: Separation of (2,3-Dichloro-6-nitrophenyl)hydrazine from 2,3-Dichloro-6-nitroaniline impurities.[1] Applicable For: Synthetic Chemists, Process Development Scientists.[1] Diagnostic &...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: DCNPH-PUR-001 Subject: Separation of (2,3-Dichloro-6-nitrophenyl)hydrazine from 2,3-Dichloro-6-nitroaniline impurities.[1] Applicable For: Synthetic Chemists, Process Development Scientists.[1]

Diagnostic & Triage: Is this your problem?

Before proceeding with purification, confirm the nature of your impurity.[1] The synthesis of (2,3-dichloro-6-nitrophenyl)hydrazine (DCNPH) typically involves the diazotization of 2,3-dichloro-6-nitroaniline followed by reduction (e.g., using


 or Sodium Sulfite).[1] The most persistent impurity is unreacted starting material (aniline).[1]
ObservationLikely IssueDiagnostic Action
Product is bright orange/red Aniline Contamination. Pure DCNPH is typically pale yellow or off-white.[1] Deep color suggests nitroaniline presence.[1]Run TLC (Hex:EtOAc 3:1).[1] Aniline usually has a higher

(less polar) than hydrazine.[1]
Melting Point Depression Eutectic Mixture. The mixture of hydrazine and aniline depresses the MP significantly.[1]Compare with lit. MP (approx. 160-165°C, though varies by polymorph).[1]
"Oiling Out" during acid workup Polymorph or Impurity. The product is not crystallizing due to high impurity load.[1]Switch to the "Salt Crash" protocol below.

Core Protocol: The "Salt Crash" Method (Recommended)

This method exploits the differential solubility of the hydrochloride salts.[1] While both the aniline and hydrazine are weak bases due to the electron-withdrawing nitro and chloro groups, the hydrazine hydrochloride salt is generally less soluble in concentrated acidic media and non-polar solvents than the corresponding aniline salt.[1]

The Logic (Why this works)
  • Basicity: The hydrazine group (

    
    ) is sufficiently basic to form a salt with concentrated HCl.[1]
    
  • Solubility: The hydrazine hydrochloride salt tends to precipitate from non-polar or semi-polar organic solvents upon addition of anhydrous acid, whereas the aniline hydrochloride often remains somewhat soluble or forms a "gummy" solid that can be washed away.[1]

  • Oxidation Prevention: Handling the salt protects the hydrazine moiety from air oxidation (formation of diazenes/tars).[1]

Step-by-Step Procedure

Reagents:

  • Crude DCNPH mixture[1]

  • Ethyl Acetate (EtOAc) or Ethanol (EtOH)[1]

  • Conc. HCl (37%) or 4M HCl in Dioxane[1]

  • Saturated

    
     solution
    

Workflow:

  • Dissolution: Dissolve the crude orange solid in a minimum amount of warm Ethyl Acetate. If insoluble material remains, filter it (this could be inorganic salts from the reduction step).[1]

  • Salt Formation: Cool the solution to 0–5°C in an ice bath. Slowly add Conc. HCl (approx. 1.5 equivalents relative to hydrazine).[1]

    • Observation: A precipitate should form immediately.[1] If oiling occurs, scratch the flask sides or add a seed crystal.[1]

  • Filtration: Filter the solid precipitate.[1] This is your DCNPH·HCl salt .

    • The Filtrate: Contains the aniline impurity and other non-basic byproducts.[1] Discard (properly).

  • Washing: Wash the filter cake with cold

    
     (Ether) or cold EtOAc to remove residual aniline.[1]
    
  • Liberation (Free Base):

    • Suspend the solid salt in fresh EtOAc.

    • Add Saturated

      
       solution and stir vigorously until the solid dissolves and gas evolution stops.
      
    • Separate the organic layer.[1][2][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: You should obtain a pale yellow solid.[1]

Advanced Troubleshooting: Chromatography & Recrystallization

If the salt method fails (e.g., yield is too low due to high solubility), use these alternatives.

Option A: Recrystallization (For >85% Purity)

If the crude is already mostly pure, skip the salt formation.[1]

  • Solvent System: Ethanol/Water or Toluene.[1]

  • Protocol: Dissolve in boiling Ethanol. Add water dropwise until turbidity just appears.[1] Rewarm to clear, then let cool slowly to room temperature, then 4°C.

  • Note: The aniline impurity often stays in the mother liquor.[1]

Option B: Flash Chromatography (For Difficult Separations)

Because DCNPH is an electron-deficient hydrazine, it is relatively stable on silica compared to alkyl hydrazines.[1]

  • Stationary Phase: Silica Gel (neutralized with 1%

    
     if degradation is observed).[1]
    
  • Mobile Phase: Gradient Hexane

    
     30% EtOAc/Hexane.[1]
    
  • Elution Order:

    • 2,3-Dichloro-6-nitroaniline (High

      
      , Yellow/Orange band).[1]
      
    • 2,3-Dichloro-6-nitrophenylhydrazine (Lower

      
      , Pale band).[1]
      

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Orange/Red Solid) TLC Step 1: Perform TLC (Hex/EtOAc 3:1) Start->TLC CheckPurity Is Purity > 85%? TLC->CheckPurity Recryst Method A: Recrystallization (EtOH/H2O) CheckPurity->Recryst Yes (Minor Impurity) SaltMethod Method B: Acid-Base 'Salt Crash' (EtOAc + HCl) CheckPurity->SaltMethod No (Significant Aniline) Result Pure (2,3-Dichloro-6-nitrophenyl)hydrazine (Pale Yellow Solid) Recryst->Result Column Method C: Flash Chromatography (Silica Gel) SaltMethod->Column Failed/Oiled Out SaltMethod->Result Success Column->Result

Figure 1: Decision tree for the purification of aryl hydrazines based on crude purity levels.

Stability & Storage (FAQ)

Q: My product turned dark brown overnight. What happened? A: Aryl hydrazines are susceptible to air oxidation, forming diazenes and eventually tars.[1] The electron-withdrawing nitro group provides some stability, but not total immunity.[1]

  • Fix: Store the purified solid under Nitrogen or Argon at -20°C.

  • Tip: Converting the hydrazine to its Hydrochloride salt (DCNPH[1]·HCl) significantly increases shelf-life.[1] You can store it as the salt and liberate the free base immediately before the next reaction.[1]

Q: Can I use the Hydrochloride salt directly in my next step? A: Yes, in most cases.[1] If your next step involves a condensation (e.g., making a pyrazole with a 1,3-dicarbonyl), you can add the salt + 1 equivalent of base (NaOAc or


) directly to the reaction pot.[1]

Q: Is the aniline impurity reactive? A: Yes, but usually much slower than the hydrazine.[1] In condensation reactions, the hydrazine


 is a much better nucleophile than the aniline 

.[1] However, the aniline can act as a radical scavenger or catalyst poison in subsequent metal-catalyzed steps.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for aryl hydrazine synthesis and purification via hydrochloride salts). [1]

  • Organic Syntheses. Phenylhydrazine. Org. Synth. 1922, 2,[1] 71. (Foundational protocol for purifying aryl hydrazines via HCl precipitation).

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed.[1] Butterworth-Heinemann, 2017.[1] (General techniques for recrystallizing hydrazine derivatives). [1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of (2,3-Dichloro-6-nitrophenyl)hydrazine and its Isomers

For the discerning researcher in drug development and chemical synthesis, mastering the nuances of structural elucidation is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug development and chemical synthesis, mastering the nuances of structural elucidation is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2,3-Dichloro-6-nitrophenyl)hydrazine, a compound of interest in various synthetic applications. By comparing its predicted spectrum with the experimentally-derived spectra of related isomers, we will explore the subtle yet significant influence of substituent positioning on the chemical environment of aromatic protons.

The Foundational Principles: Understanding ¹H NMR in Substituted Aromatics

The chemical shift of a proton in a ¹H NMR spectrum is dictated by its local electronic environment. In aromatic systems, this environment is profoundly influenced by the electronic effects of substituents. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) and halogens (-Cl), deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield protons, shifting their signals to a lower chemical shift (upfield).

The relative positions of these substituents and the protons on the aromatic ring determine the extent of these effects, as well as the spin-spin coupling patterns observed in the spectrum. Protons on adjacent carbons (ortho-coupling) typically exhibit a larger coupling constant (J-value) of 7-10 Hz, while protons separated by three bonds (meta-coupling) show a smaller coupling of 2-3 Hz.

Analysis of (2,3-Dichloro-6-nitrophenyl)hydrazine: A Predicted Spectrum

While a publicly available experimental spectrum for (2,3-Dichloro-6-nitrophenyl)hydrazine is not readily found, we can predict its ¹H NMR spectrum with a high degree of confidence based on established principles and data from analogous compounds.

The structure of (2,3-Dichloro-6-nitrophenyl)hydrazine features two aromatic protons. Let's denote them as H-4 and H-5.

Figure 1. Structure of (2,3-Dichloro-6-nitrophenyl)hydrazine with aromatic protons H-4 and H-5.

  • H-4: This proton is ortho to a chlorine atom and meta to another chlorine atom and a nitro group. The strong electron-withdrawing nature of the nitro group and the two chlorine atoms will significantly deshield this proton, shifting it downfield.

  • H-5: This proton is ortho to a chlorine atom and meta to the hydrazine group. The hydrazine group is generally considered to be weakly electron-donating through resonance and electron-withdrawing through induction. The net effect will be less deshielding compared to H-4.

Therefore, we predict two doublets in the aromatic region of the spectrum. H-4 will appear at a higher chemical shift than H-5. The coupling constant for both doublets will be in the range of a typical ortho-coupling (7-10 Hz) as they are adjacent to each other. The protons of the hydrazine group (-NHNH₂) will likely appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.[1]

Comparative Spectral Analysis: Learning from Isomers

To substantiate our prediction and understand the impact of substituent placement, we will now analyze the experimental ¹H NMR data of related nitrophenylhydrazine isomers.

4-Nitrophenylhydrazine

The ¹H NMR spectrum of 4-nitrophenylhydrazine provides a classic example of a para-substituted aromatic ring.[2][3][4] The spectrum, typically recorded in DMSO-d₆, shows two distinct sets of doublets in the aromatic region, each integrating to two protons.

  • The protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded and appear at a higher chemical shift (around 8.01 ppm).[2]

  • The protons ortho to the hydrazine group are less deshielded and resonate at a lower chemical shift (around 6.82 ppm).[2]

The symmetry of the molecule results in this simplified A₂B₂ pattern.

2-Nitrophenylhydrazine

In 2-nitrophenylhydrazine, the substituents are in an ortho arrangement.[5] This leads to a more complex spectrum with four distinct signals for the aromatic protons, often appearing as a multiplet due to overlapping signals and multiple coupling interactions (ortho and meta). The proton ortho to both the nitro and hydrazine groups will be the most deshielded.

(m-Nitrophenyl)hydrazine

For (m-nitrophenyl)hydrazine, the substituents are meta to each other.[6][7] This arrangement also results in four distinct aromatic signals. The proton situated between the two substituents (ortho to both) will experience the strongest deshielding effects.

CompoundAromatic Proton(s)Approximate Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
(2,3-Dichloro-6-nitrophenyl)hydrazine (Predicted) H-4, H-57.5 - 8.5Doublet, Doublet7-10
4-Nitrophenylhydrazine [2]H ortho to NO₂~8.01Doublet~9
H ortho to NHNH₂~6.82Doublet~9
2-Nitrophenylhydrazine [5]Aromatic ProtonsComplex MultipletMultipletN/A
(m-Nitrophenyl)hydrazine [6][7]Aromatic ProtonsComplex MultipletMultipletN/A

Table 1. Comparison of ¹H NMR Spectral Data for Nitrophenylhydrazine Isomers.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, yet robust, protocol for obtaining a high-quality ¹H NMR spectrum of (2,3-Dichloro-6-nitrophenyl)hydrazine.

Materials and Equipment:

  • (2,3-Dichloro-6-nitrophenyl)hydrazine

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (2,3-Dichloro-6-nitrophenyl)hydrazine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution to a clean NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a sharp, symmetrical solvent peak. This is a critical step for obtaining high-resolution spectra.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (typically 90°)

      • Acquisition time (~2-4 seconds)

      • Relaxation delay (1-5 seconds)

      • Number of scans (typically 8-16 for a moderately concentrated sample)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons contributing to each signal.

    • Analyze the peak multiplicities and coupling constants to elucidate the spin-spin coupling network.

Figure 2. A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Conclusion

The analysis of the ¹H NMR spectrum of (2,3-Dichloro-6-nitrophenyl)hydrazine, even in a predictive capacity, underscores the power of this technique in structural elucidation. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with structurally related isomers, researchers can confidently assign proton signals and confirm the identity and purity of their synthesized compounds. The provided experimental protocol serves as a reliable starting point for obtaining high-quality data, which is the bedrock of sound scientific inquiry in the fields of chemistry and drug discovery.

References

  • ChemRxiv. Synthesis of Substituted N -Benzylidene- N' -(2,4 dinitrophenyl)hydrazine and their Acidochromic Behaviour. [Link]

  • ResearchGate. 2.7 Rh porphyrin hydrazine coordination chemistry. [Link]

  • ResearchGate. 1 H NMR spectra of the substituted complexes Examination of the.... [Link]

  • ResearchGate. Ratio of isomers determined by 1 H-NMR spectroscopy. [Link]

  • Journal of the American Chemical Society. Proton Magnetic Resonance Studies of the Hydrogen-Bonding Properties of Several Hydrazines. [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • SpectraBase. 4-Nitrophenylhydrazine. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones: A Comparative Study. [Link]

  • SpectraBase. (m-nitrophenyl)hydrazine, hydrochloride. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • PubChem. (4-Nitrophenyl)hydrazine. [Link]

  • ResearchGate. Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... [Link]

  • Royal Society of Chemistry. H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate. [Link]

  • Open Library Publishing Platform. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • PubChem. (3-Nitrophenyl)hydrazine. [Link]

  • Royal Society of Chemistry. Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. [Link]

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Comparative

Introduction: The Spectroscopic Challenge of Nitrogenous Compounds

Title: FT-IR Spectroscopic Analysis of Nitro and Hydrazine Groups: A Comparative Guide to ATR vs. KBr Transmission Methods Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Com...

Author: BenchChem Technical Support Team. Date: March 2026

Title: FT-IR Spectroscopic Analysis of Nitro and Hydrazine Groups: A Comparative Guide to ATR vs. KBr Transmission Methods Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

In drug discovery, materials science, and explosives detection, identifying nitrogen-containing functional groups is a critical analytical step. Fourier-Transform Infrared (FT-IR) spectroscopy is a frontline technique for this purpose. However, the choice of sampling technique—specifically Attenuated Total Reflectance (ATR) versus the traditional Potassium Bromide (KBr) pellet method—is not arbitrary. It is dictated by the quantum mechanical vibrational modes of the target molecules and their physicochemical interactions with the sampling medium[1][2].

As an application scientist, I frequently observe laboratories defaulting to a single FT-IR sampling method, leading to compromised data. This guide objectively compares ATR and KBr methodologies specifically for the analysis of nitro (-NO₂) and hydrazine/hydrazone (>C=N-NH-) groups, providing the theoretical causality and self-validating protocols required to achieve research-grade spectra.

Part 1: Vibrational Causality & Band Assignments

The Nitro Group (-NO₂)

The nitro group consists of a nitrogen atom bonded to two oxygen atoms via "a bond and a half" resonance structures. During molecular vibration, this highly polarized configuration results in a massive change in the dipole moment, yielding two of the most intense and easily identifiable peaks in an IR spectrum[3].

Because the nitro group is strongly electron-withdrawing, its exact absorption frequency is highly sensitive to its electronic environment. Conjugation with an aromatic ring withdraws electron density from the N-O bonds, weakening them and shifting the absorption to lower wavenumbers compared to aliphatic nitro compounds[4][5].

Table 1: Characteristic FT-IR Absorption Bands for Nitro Groups

Vibrational Mode Aliphatic Compounds (cm⁻¹) Aromatic Compounds (cm⁻¹) Intensity & Causality
Asymmetric Stretch (ν_as) ~1550 1550 – 1475 Strong. Out-of-phase N-O bond stretching; massive dipole shift[3][5].
Symmetric Stretch (ν_s) ~1365 1360 – 1290 Strong. In-phase N-O bond stretching[3][5].

| Scissor Bending (δ) | 890 – 835 | 890 – 835 | Medium. In-plane bending of the O-N-O angle[3]. |

The Hydrazine and Hydrazone Groups

Hydrazine derivatives and hydrazones (formed via the condensation of a hydrazine with a carbonyl) are foundational in coordination chemistry and pharmaceutical synthesis. Their spectra are dominated by nitrogen-hydrogen (N-H) and nitrogen-nitrogen (N-N) mechanics[6][7].

The critical challenge here is hydrogen bonding. The N-H stretch is highly susceptible to intermolecular hydrogen bonding, which broadens the absorption band and shifts it to lower frequencies. Furthermore, in hydrazones, the azomethine (C=N) stretch serves as the primary diagnostic marker for successful synthesis, replacing the parent C=O band[6].

Table 2: Characteristic FT-IR Absorption Bands for Hydrazine/Hydrazone Groups

Vibrational Mode Frequency Range (cm⁻¹) Intensity & Causality
N-H Stretch 3450 – 3200 Medium/Broad. Highly sensitive to H-bonding. Often appears as a split peak (symmetric/asymmetric) in primary amines[7].
C=N Stretch (Azomethine) 1672 – 1590 Strong. Conjugation with aromatic rings lowers this frequency toward 1590 cm⁻¹[6].
N-H Bend 1620 – 1500 Medium. Often overlaps with aromatic C=C stretches[8].

| N-N Stretch | 1160 – 1050 | Weak/Medium. Diagnostic but easily obscured by C-O or C-C skeletal vibrations[9][10]. |

Part 2: Objective Technique Comparison (ATR vs. KBr)

When analyzing these specific functional groups, the sampling technique directly dictates spectral fidelity.

The KBr Pellet Method (Transmission): KBr exploits the property of alkali halides to become plastic under high pressure, forming an IR-transparent matrix[11]. Because the IR beam passes entirely through the sample, it provides a long effective pathlength, yielding superior sensitivity and strict adherence to the Beer-Lambert law[1][2].

  • The Fatal Flaw for Hydrazines: KBr is highly hygroscopic. Even trace moisture absorbed during pellet preparation results in a massive, broad O-H stretching band between 3500–3200 cm⁻¹[12]. This completely masks the critical N-H stretches of hydrazine groups, rendering the spectrum useless for structural confirmation.

Attenuated Total Reflectance (ATR-FTIR): ATR relies on an evanescent wave penetrating a few microns into a sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium)[11][13]. It requires zero sample dilution.

  • The Ultimate Solution for Hydrazines: Because no hygroscopic matrix is introduced, ATR completely eliminates moisture interference, preserving the pristine N-H stretching region.

  • The Trade-off for Nitro Groups: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). This causes intense peaks, like the nitro asymmetric stretch at 1550 cm⁻¹, to appear slightly shifted and with altered relative intensities compared to transmission libraries[2].

Table 3: Performance Matrix for Nitrogenous Compound Analysis

Parameter KBr Pellet (Transmission) ATR-FTIR (Diamond)
Best For... Trace nitro compounds, quantitative analysis. Hydrazines, moisture-sensitive N-H bands.
Moisture Interference High. Masks 3500-3200 cm⁻¹ region. Zero. Ideal for N-H observation.
Sensitivity High. Long pathlength[1]. Moderate. Shallow penetration depth[13].

| Peak Position Integrity | True transmission (Library standard)[2]. | Slight shifts to lower wavenumbers[2]. |

Part 3: Self-Validating Experimental Protocols

Protocol A: High-Fidelity KBr Pellet Preparation (Optimized for Trace Nitro Compounds)

Causality: Grinding reduces particle size below the wavelength of IR light, preventing the Christiansen effect (baseline scattering). Vacuum pressing removes trapped air that causes pellet opacity[11].

  • Matrix Dehydration: Bake FT-IR grade KBr powder at 110°C for 3 hours to drive off absorbed water. Store in a desiccator[11].

  • Ratio Optimization: Weigh 1-2 mg of the nitro compound and 200 mg of dry KBr (0.5% - 1.0% concentration)[6][11].

  • Homogenization: Grind the mixture in an agate mortar for 3-5 minutes until a fine, homogeneous powder is achieved.

  • Pressing: Transfer to a 13 mm pellet die. Apply 8 tons of pressure under a vacuum of <2 mm Hg for 3 minutes[11].

  • SYSTEM VALIDATION GATE: Before analyzing the sample, press and scan a blank KBr pellet. If the baseline transmittance at 3400 cm⁻¹ drops below 95%, your KBr is contaminated with water. Do not proceed. Re-dry the KBr.

Protocol B: Rapid ATR-FTIR Screening (Optimized for Hydrazine/Hydrazone Synthesis)

Causality: Diamond ATR provides a robust surface capable of withstanding the high pressure required to ensure solid powders make intimate optical contact with the crystal, which is mandatory for the evanescent wave to interact with the sample[13].

  • Background Collection: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Collect a background spectrum of the ambient atmosphere.

  • Sample Application: Place 5-10 mg of the solid hydrazine/hydrazone powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring maximum, reproducible optical contact.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to improve signal-to-noise ratio).

  • SYSTEM VALIDATION GATE: Apply an ATR-correction algorithm to the raw data. Verify the presence of the N-H stretch at ~3300 cm⁻¹. If assessing a hydrazone, validate success by confirming the disappearance of the precursor's C=O band (~1700 cm⁻¹) and the appearance of the azomethine C=N band (~1620 cm⁻¹)[6].

Part 4: Visualizing the Analytical Workflow

FTIR_Decision_Tree Start Solid Nitrogenous Sample Decision Primary Target Group? Start->Decision Hydrazine Hydrazine / Hydrazone (N-H, N-N, C=N) Decision->Hydrazine Susceptible to H-bonding Nitro Nitro Group (-NO₂) Decision->Nitro High Dipole Moment ATR ATR-FTIR Method (Diamond Crystal) Hydrazine->ATR Avoid KBr Hygroscopicity KBr KBr Pellet Method (Transmission) Nitro->KBr Maximize Pathlength ResultATR Preserved N-H Bands (Zero Moisture Interference) ATR->ResultATR ResultKBr High-Resolution N-O Bands (Trace Quantitation) KBr->ResultKBr

Figure 1: Decision matrix for selecting FT-IR sampling techniques based on target functional groups.

References

1.[6] BenchChem. Application Note: FT-IR Spectroscopic Analysis of the Azomethine Group in Hydrazones. Available at: 2.[4] BenchChem. An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Available at: 3.[5] OrgChemBoulder. IR Spectroscopy Tutorial: Nitro Groups. Available at: 4.[8] RJB. Functional Groups of Tree Ferns (Cyathea) Using FT-IR. Available at: 5.[3] Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: 6.[7] MDPI. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives. Available at: 7. Oriental Journal of Chemistry. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands. Available at: 8.[9] Semantic Scholar. Theoretical Studies of Structure, Spectroscopy, and Properties of a New Hydrazine Derivative. Available at: 9.[10] NIH. Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. Available at: 10.[1] Kintek Press. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Available at: 11.[12] ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Available at: 12.[13] AZoM. Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Available at: 13.[2] BenchChem. A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques. Available at: 14.[11] Shimadzu. Measurement Methods for Powder Samples. Available at:

Sources

Validation

A Researcher's Guide to the Melting Point of (2,3-Dichloro-6-nitrophenyl)hydrazine: A Comparative Analysis

For researchers, scientists, and drug development professionals, the precise characterization of a chemical compound is paramount. The melting point is a fundamental physical property that serves as a crucial indicator o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of a chemical compound is paramount. The melting point is a fundamental physical property that serves as a crucial indicator of purity and identity. This guide provides a comparative analysis of the melting point of (2,3-Dichloro-6-nitrophenyl)hydrazine and related compounds, alongside a detailed, field-proven protocol for its accurate determination.

Comparative Melting Point Analysis

To provide a frame of reference, the following table summarizes the melting points of several structurally related nitrophenylhydrazines. This data highlights the influence of substituent groups on the melting point and underscores the expected range for a di-chloro substituted nitrophenylhydrazine.

CompoundMolecular FormulaMelting Point (°C)
PhenylhydrazineC₆H₈N₂19.5 - 21[1]
2-NitrophenylhydrazineC₆H₇N₃O₂91 - 93[2]
3-Nitrophenylhydrazine hydrochlorideC₆H₈ClN₃O₂210 (decomposes)[3]
4-Nitrophenylhydrazine hydrochlorideC₆H₈ClN₃O₂212[4]
2,4-DinitrophenylhydrazineC₆H₆N₄O₄197 - 202 (decomposes)[5][6][7]
(2,3-DICHLORO-6-NITROPHENYL)-HYDRAZINEC₆H₅Cl₂N₃O₂Not available

Note: The melting points presented are sourced from publicly available data and may vary slightly between different sources and measurement conditions.

The presence of nitro and chloro groups generally increases the melting point due to increased molecular weight and intermolecular forces, such as dipole-dipole interactions and hydrogen bonding. Therefore, it is reasonable to anticipate that pure (2,3-Dichloro-6-nitrophenyl)hydrazine will exhibit a relatively high melting point, likely exceeding that of 2-Nitrophenylhydrazine.

Experimental Protocol: Accurate Melting Point Determination (Capillary Method)

The following protocol is a synthesis of best practices derived from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for the determination of melting point by the capillary method.[8][9] This method is the standard for obtaining accurate and reproducible results.

I. Apparatus
  • Melting point apparatus with a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

  • Glass capillary tubes (typically 10 cm long, 0.8-1.2 mm internal diameter, sealed at one end).[6]

  • Sample pulverization tool (e.g., mortar and pestle).

  • Tube tapper or long glass tube for packing the sample.

II. Sample Preparation
  • Drying: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Drying is typically performed in a vacuum oven at a temperature below the compound's melting point.

  • Pulverization: The sample must be a fine, uniform powder to ensure even heat distribution within the capillary tube. Gently pulverize a small amount of the sample.

  • Capillary Loading:

    • Invert the open end of a capillary tube into the powdered sample. A small amount of sample will be forced into the open end.

    • Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The final packed sample height should be between 2.5 and 3.5 mm.[8]

III. Melting Point Measurement
  • Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to get an approximate melting point range.

  • Accurate Determination:

    • Set the starting temperature of the melting point apparatus to at least 5°C below the expected melting point.[8]

    • Insert the capillary tube into the heating block.

    • Set the heating rate to 1°C per minute.[8] A slow, controlled heating rate is critical for accuracy.

    • Onset of Melting (T1): Record the temperature at which the first droplet of liquid is observed. This is often seen as a collapse or wetting of the solid against the capillary wall.[4][8]

    • Completion of Melting (T2): Record the temperature at which the last solid particle melts, resulting in a clear liquid.

    • The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow (typically 0.5-2°C).

IV. Causality and Trustworthiness
  • Why a slow heating rate? A slow ramp rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, providing a true reading of the melting temperature.

  • Why a finely powdered and tightly packed sample? This ensures efficient and uniform heat transfer from the capillary wall to the entire sample, resulting in a sharper, more accurate melting point range.

  • Self-Validating System: The protocol's trustworthiness is established by calibrating the apparatus with certified reference standards of known melting points.[8] Regular calibration ensures the accuracy of the temperature readings. A narrow melting range observed for the sample under test is a strong indicator of its purity.

Workflow for Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Pulverize->Load Insert Insert Capillary Load->Insert Calibrate Calibrate Apparatus Calibrate->Insert Heat Heat Slowly (1°C/min) Insert->Heat Observe Observe & Record Heat->Observe Record_T1 Record T1 (Onset) Observe->Record_T1 Record_T2 Record T2 (Clear Point) Observe->Record_T2 Report Report Range (T1-T2) Record_T1->Report Record_T2->Report Purity_Assessment Purity_Assessment Report->Purity_Assessment Compare to Standard

Caption: Workflow for accurate melting point determination.

Logical Relationship of Purity and Melting Point

The relationship between the purity of a crystalline solid and its melting point is a fundamental concept in chemistry. The following diagram illustrates this relationship.

PurityMeltingPoint Pure Pure Crystalline Solid SharpMP Sharp & High Melting Point Pure->SharpMP exhibits a Impure Impure Solid BroadMP Broad & Depressed Melting Point Impure->BroadMP exhibits a

Caption: Purity's effect on melting point.

By adhering to a standardized and calibrated methodology, researchers can confidently determine the melting point of novel compounds like (2,3-Dichloro-6-nitrophenyl)hydrazine, contributing to the robust characterization of new chemical entities.

References

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • 2,4-Dinitrophenylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2,4-Dinitrophenylhydrazine. (2023, July 27). DetTX. Retrieved from [Link]

  • Phenylhydrazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Phenyl Hydrazine at Attractive Price - Industrial Grade Chemistry. (n.d.). IndiaMART. Retrieved from [Link]

  • 2,4-Dinitrophenylhydrazine. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • 2.2.14. Melting point - capillary method. (2013, February 2). European Pharmacopoeia 6.0. Retrieved from a C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\00b-prelim-roman-E/tfa03632 (local file)
  • 3-Nitrophenylhydrazine hydrochloride, 98% | 636-95-3. (n.d.). Ottokemi. Retrieved from [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of Phenylhydrazine Derivatives: A Comparative Guide

Phenylhydrazine and its derivatives are highly reactive intermediates critical to the synthesis of various active pharmaceutical ingredients (APIs), including indazoles and pyrazoles. However, due to their well-documente...

Author: BenchChem Technical Support Team. Date: March 2026

Phenylhydrazine and its derivatives are highly reactive intermediates critical to the synthesis of various active pharmaceutical ingredients (APIs), including indazoles and pyrazoles. However, due to their well-documented genotoxic and mutagenic profiles, regulatory agencies mandate strict control of residual phenylhydrazines at trace levels (often in the low ppm or ppb range) [1].

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with these compounds. This guide objectively compares the two primary methodologies for the purity analysis and trace quantification of phenylhydrazine derivatives: the conventional Pre-Column Derivatization approach versus the advanced Direct Analysis via Mixed-Mode Chromatography .

The Mechanistic Challenge of Phenylhydrazine Analysis

To design a robust high-performance liquid chromatography (HPLC) method, we must first understand the physicochemical causality behind the analyte's behavior. Phenylhydrazines present a trifecta of chromatographic challenges:

  • High Polarity & Basicity: The hydrazine moiety (

    
    ) is highly polar and basic. At typical reversed-phase mobile phase pH (2.0–7.0), the nitrogen atoms are protonated. Standard fully porous C18 columns rely on hydrophobic partitioning, which provides exceptionally weak retention for these protonated, polar amines.
    
  • Secondary Silanol Interactions: The positively charged hydrazine group undergoes strong secondary cation-exchange interactions with unendcapped, acidic silanols (

    
    ) on traditional silica supports. This causes severe peak tailing, band broadening, and poor recovery.
    
  • Lack of Specific UV Absorbance: While the phenyl ring provides some UV absorbance, its maximum overlaps significantly with the absorbance profiles of typical drug matrices, leading to a lack of specificity during trace analysis [1].

To overcome these issues, analytical scientists must either chemically alter the analyte (Method A) or utilize advanced stationary phase chemistries (Method B).

Method A: The Conventional Approach (Pre-Column Derivatization + C18)

The Mechanism

To bypass the limitations of standard C18 columns, pre-column derivatization is employed. By reacting phenylhydrazine with an excess of 4-nitrobenzaldehyde (4-NBA), a stable hydrazone derivative is formed[1].

This chemical transformation achieves three critical goals:

  • Neutralization: It eliminates the basic primary amine, preventing secondary silanol interactions and peak tailing.

  • Hydrophobicity: The addition of the nitrobenzene ring significantly increases the molecule's hydrophobicity, ensuring strong retention on standard C18 columns.

  • Optical Shift: The extended conjugated

    
    -system of the resulting hydrazone shifts the maximum UV absorption wavelength into the visible region (
    
    
    
    416 nm). At this wavelength, most drug matrices and related impurities have zero absorbance, granting the method exceptional specificity [1].
Experimental Protocol
  • Derivatization Reagent: Prepare a 1.0 mg/mL solution of 4-NBA in acetonitrile.

  • Sample Preparation: Dissolve the API sample in an acetonitrile/water mixture (70:30, v/v).

  • Reaction: Combine 1.0 mL of the sample solution with 1.0 mL of the 4-NBA reagent. Incubate in a water bath at 40°C for 60 minutes. Allow the mixture to cool to room temperature prior to injection.

  • HPLC Conditions:

    • Column: Standard Fully Porous C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Acetonitrile and 0.01 M Ammonium Acetate buffer (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 416 nm.

    • Injection Volume: 10 µL.

Self-Validating System Check: A successful derivatization is confirmed when the recovery of spiked phenylhydrazine standards is


95%, and the unreacted 4-NBA peak area remains consistent across blank and sample injections, ensuring the reagent was present in sufficient excess.

G A Sample Matrix (Phenylhydrazine) B Add 4-NBA Reagent A->B C Incubation (40°C, 60 min) B->C Derivatization D C18 Column Separation C->D Injection E UV Detection (416 nm) D->E Elution

Caption: Workflow for pre-column derivatization of phenylhydrazines using 4-nitrobenzaldehyde.

Method B: The Advanced Approach (Direct Analysis via Mixed-Mode Columns)

The Mechanism

Modern chromatographic advancements allow for the direct analysis of phenylhydrazines without the tedious derivatization step. This is achieved using Mixed-Mode stationary phases (e.g., Newcrom R1 or Primesep 100) [2].

Instead of fighting the positive charge of the protonated hydrazine, mixed-mode columns utilize it. These columns embed ion-pairing groups (anionic ligands) alongside traditional hydrophobic alkyl or phenyl chains. The basic hydrazine group interacts predictably with the embedded anionic groups via cation-exchange, while the phenyl ring interacts via


 and hydrophobic mechanisms. Furthermore, the embedded ligands create an electrostatic shield that repels the analyte from residual acidic silanols, completely eliminating peak tailing [2].
Experimental Protocol
  • Sample Preparation: Dissolve the sample directly in the mobile phase (Acetonitrile/Water). No heating or reagents are required.

  • HPLC Conditions:

    • Column: Mixed-Mode Reverse Phase (e.g., Newcrom R1, 150 mm × 4.6 mm, 3 µm) [2].

    • Mobile Phase: Isocratic elution—Acetonitrile / Water / 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid (for UV).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm, or Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Injection Volume: 5 µL.

Self-Validating System Check: System suitability is achieved when the tailing factor (


) for the phenylhydrazine peak is 

1.5. A symmetrical peak confirms that secondary silanol interactions have been successfully suppressed by the mixed-mode stationary phase.

G A Direct Sample Injection B Mixed-Mode Column (e.g., Newcrom R1) A->B C Hydrophobic / Pi-Pi Interactions B->C Phenyl Ring D Cation-Exchange Interactions B->D Protonated Amine E High-Resolution Elution C->E D->E F UV (210 nm) or MS Detection E->F

Caption: Dual retention mechanism of mixed-mode columns for direct phenylhydrazine analysis.

Head-to-Head Performance Comparison

To objectively evaluate these methodologies, the following table synthesizes the quantitative and operational data associated with both approaches.

Analytical ParameterMethod A: Pre-Column Derivatization (C18)Method B: Direct Mixed-Mode Analysis
Column Chemistry Standard Fully Porous C18Mixed-Mode (Reverse-Phase + Cation-Exchange)
Sample Prep Time 60–90 minutes (Reaction + Cooling)< 5 minutes (Dilute and shoot)
Retention Mechanism Hydrophobic partitioning (Hydrazone derivative)Hydrophobic + Cation-Exchange /

Detection Mode UV Visible Range (

416 nm)
Deep UV (

210 nm) or ESI-MS
Matrix Interference Very Low (Shifted away from API absorbance)Moderate (Requires robust chromatographic resolution)
Limit of Detection (LOD)

0.008 µg/mL (Highly sensitive via UV) [1]

0.02 - 0.05 µg/mL (Dependent on MS/UV sensitivity)
MS Compatibility Poor (Excess derivatization reagents foul the MS source)Excellent (Volatile formic acid buffers used) [2]
Throughput Low (Bottlenecked by incubation times)High (Direct injection)

Conclusion & Strategic Recommendations

The choice between these two methodologies hinges entirely on your laboratory's instrumentation and the specific drug matrix:

  • Opt for Method A (Derivatization + C18) if your lab is restricted to standard UV/Vis detectors and you are analyzing highly complex matrices where the API strongly absorbs in the deep UV range. The 416 nm optical shift provides an elegant, highly specific workaround to matrix interference.

  • Opt for Method B (Mixed-Mode Direct Analysis) if your facility utilizes LC-MS/MS or if high-throughput screening is required. By leveraging the dual-retention mechanisms of mixed-mode columns, you eliminate an hour of sample preparation, reduce chemical waste, and achieve superior peak shapes for basic amines without risking MS source contamination.

References

  • Li, J., Joelle, E. N. N., Yang, Q., Zheng, F., Liu, W., & Liu, J. (2019). "Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization." Analytical Methods, 11, 6088-6095. RSC Publishing. URL:[Link]

  • SIELC Technologies. "Separation of Phenylhydrazine on Newcrom R1 HPLC column." SIELC Application Notes. URL:[Link]

Validation

A Comparative Guide to the Reactivity of 2,3-Dichlorophenylhydrazine and 2,6-Dichlorophenylhydrazine in Indole Synthesis

Introduction: The Strategic Importance of Dichlorophenylhydrazines in Medicinal Chemistry In the landscape of modern drug discovery, indole scaffolds represent a "privileged structure," forming the core of numerous pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Dichlorophenylhydrazines in Medicinal Chemistry

In the landscape of modern drug discovery, indole scaffolds represent a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The Fischer indole synthesis, a venerable and powerful reaction, remains a cornerstone for the construction of these vital heterocyclic systems.[3][4] The strategic placement of substituents on the phenylhydrazine starting material allows for precise control over the final indole's electronic properties and biological activity. Halogenated indoles, in particular, are of significant interest due to the unique physicochemical properties that chlorine atoms impart, such as modulating lipophilicity and metabolic stability.[5]

This guide provides an in-depth comparative analysis of the reactivity of two key positional isomers: 2,3-dichlorophenylhydrazine and 2,6-dichlorophenylhydrazine. Understanding the nuanced differences in their reactivity, governed by the interplay of electronic and steric effects, is paramount for researchers, scientists, and drug development professionals seeking to optimize indole synthesis and design novel therapeutic agents.

Theoretical Framework: Unraveling the Electronic and Steric Dichotomy

The reactivity of a substituted phenylhydrazine in the Fischer indole synthesis is primarily dictated by two factors: the nucleophilicity of the hydrazine moiety and the propensity of the intermediate hydrazone to undergo the key[6][6]-sigmatropic rearrangement. The position of the chlorine atoms on the phenyl ring profoundly influences both of these aspects.

Electronic Effects: Chlorine is an electronegative atom that exerts a dual electronic influence: a deactivating inductive effect (-I) by withdrawing electron density from the aromatic ring, and a weakly activating resonance effect (+R) through its lone pairs. For halogens, the inductive effect typically dominates, leading to an overall deactivation of the aromatic ring and a decrease in the nucleophilicity of the attached hydrazine.[7] This reduced nucleophilicity can impact the initial formation of the hydrazone from a ketone or aldehyde.

Steric Effects: The steric bulk of the chlorine atoms, particularly when positioned at the ortho (2- and 6-) positions, can significantly hinder the approach of reactants and influence the conformation of reaction intermediates. This steric hindrance plays a critical role in the[6][6]-sigmatropic rearrangement step of the Fischer indole synthesis.

2,6-Dichlorophenylhydrazine: The Dominance of Steric Hindrance

In 2,6-dichlorophenylhydrazine, the two chlorine atoms flank the point of attachment of the hydrazine group. This symmetrical arrangement leads to:

  • Significant Steric Shielding: The ortho-chlorine atoms create a sterically congested environment around the C1 carbon and the hydrazine nitrogen attached to the ring. This can impede the crucial[6][6]-sigmatropic rearrangement, which requires a specific spatial orientation of the ene-hydrazine intermediate.

  • Reduced Nucleophilicity: The strong inductive electron withdrawal from two ortho-chlorine atoms significantly decreases the electron density on the hydrazine nitrogens, rendering it a weaker nucleophile compared to unsubstituted phenylhydrazine.

2,3-Dichlorophenylhydrazine: A Balance of Inductive and Steric Influences

For 2,3-dichlorophenylhydrazine, the electronic and steric landscape is more nuanced:

  • Asymmetric Electronic Withdrawal: The inductive effects of the two chlorine atoms still deactivate the ring, but the C6 position remains un-substituted.

  • Reduced Steric Hindrance at C6: The absence of a substituent at the 6-position leaves one ortho position open. This is critical for the key bond-forming step of the Fischer indole synthesis, which involves the C6 carbon.

Comparative Reactivity in the Fischer Indole Synthesis

The Fischer indole synthesis proceeds through a well-established mechanism, and the structural differences between the two dichlorophenylhydrazine isomers have profound implications for the key steps.[3][8]

Diagram 1: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_1 Step 1: Hydrazone Formation cluster_2 Step 2: Tautomerization cluster_3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_4 Step 4: Aromatization & Cyclization cluster_5 Step 5: Elimination A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B -H2O C Ene-hydrazine B->C Acid Catalyst D Di-imine Intermediate C->D Heat E Cyclized Intermediate D->E -H+ F Indole E->F -NH3

Caption: A generalized workflow of the Fischer indole synthesis.

Based on mechanistic principles, we can predict the following reactivity differences:

  • Hydrazone Formation: Both isomers will exhibit slower rates of hydrazone formation compared to unsubstituted phenylhydrazine due to the electron-withdrawing nature of the chlorine atoms. The effect is likely more pronounced for the 2,6-isomer due to the combined inductive pull of two ortho-substituents.

  • [6][6]-Sigmatropic Rearrangement and Cyclization: This is the key differentiating step. For 2,3-dichlorophenylhydrazine , the rearrangement and subsequent cyclization to form a 7,8-dichloro-substituted indole is sterically unhindered at the C6 position. In contrast, for 2,6-dichlorophenylhydrazine , the presence of a chlorine atom at the C6 position presents a significant steric barrier to the formation of the new C-C bond, which is essential for indolization. This often leads to lower yields or the need for more forcing reaction conditions. In some cases, this steric blockade can be exploited to direct reactions towards other pathways.[6]

The expected outcome is that 2,3-dichlorophenylhydrazine will be significantly more reactive and provide higher yields of the corresponding indole product in a typical Fischer indole synthesis compared to 2,6-dichlorophenylhydrazine under identical conditions.

Diagram 2: Steric Effects in the Key Cyclization Step

Caption: Steric hindrance at C6 in the 2,6-isomer impedes cyclization.

Quantitative Comparison

Parameter2,3-Dichlorophenylhydrazine2,6-DichlorophenylhydrazineRationale
Relative Rate of Hydrazone Formation ModerateSlowBoth are deactivated by -I effect. The effect is stronger in the 2,6-isomer due to two ortho-Cl atoms.
Relative Rate of Indolization FasterSignificantly SlowerThe C6 position in the 2,3-isomer is sterically accessible for cyclization. The C6-Cl in the 2,6-isomer presents a major steric barrier.
Expected Yield of Indole Good to ModerateLow to NoneSteric hindrance in the 2,6-isomer is the primary limiting factor for the key bond-forming step.
Typical Product 7,8-Dichloroindoles5,7-DichloroindolesThe cyclization occurs at the open ortho position (C6) of the phenyl ring.

Experimental Protocol: A Comparative Fischer Indole Synthesis

To empirically validate the predicted reactivity differences, the following standardized experimental protocol is proposed. This self-validating system ensures that any observed differences in yield can be directly attributed to the inherent reactivity of the isomeric starting materials.

Objective: To compare the yield of the Fischer indole synthesis product from 2,3-dichlorophenylhydrazine and 2,6-dichlorophenylhydrazine with cyclohexanone under identical reaction conditions.

Materials:

  • 2,3-Dichlorophenylhydrazine hydrochloride

  • 2,6-Dichlorophenylhydrazine hydrochloride

  • Cyclohexanone

  • Polyphosphoric acid (PPA)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, add 2,3-dichlorophenylhydrazine hydrochloride (1.0 eq) to one and 2,6-dichlorophenylhydrazine hydrochloride (1.0 eq) to the other.

  • Reagent Addition: To each flask, add glacial acetic acid (10 mL per gram of hydrazine) and cyclohexanone (1.1 eq).

  • Hydrazone Formation: Stir the mixtures at room temperature for 1 hour.

  • Indolization: To each flask, add polyphosphoric acid (10 eq by weight relative to the hydrazine) in portions.

  • Heating: Heat both reaction mixtures to 100°C in an oil bath and maintain for 4 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixtures to room temperature and carefully pour each into a beaker containing crushed ice.

    • Neutralize the mixtures by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixtures with ethyl acetate (3 x 50 mL).

    • Combine the organic layers for each reaction, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification and Analysis:

    • Concentrate the filtrates under reduced pressure to obtain the crude products.

    • Purify the crude material by column chromatography on silica gel.

    • Determine the yield of the purified indole product for each reaction.

    • Confirm the structure of the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 3: Experimental Workflow for Comparative Analysis

Experimental_Workflow Start Identical Starting Conditions (2 Isomers in Parallel) Hydrazone Hydrazone Formation (Cyclohexanone, Acetic Acid, RT, 1h) Start->Hydrazone Indolization Indolization (PPA, 100°C, 4h) Hydrazone->Indolization Workup Aqueous Workup & Extraction Indolization->Workup Purification Column Chromatography Workup->Purification Analysis Yield Calculation & Spectroscopic Analysis Purification->Analysis Conclusion Compare Reactivity & Yields Analysis->Conclusion

Caption: A parallel workflow to ensure a valid reactivity comparison.

Conclusion and Outlook

The positional isomerism of chlorine atoms on a phenylhydrazine ring is not a trivial structural change; it is a critical design element that dictates the outcome of the Fischer indole synthesis. 2,3-Dichlorophenylhydrazine is predicted to be a more versatile and reactive substrate for the synthesis of dichlorinated indoles due to the accessibility of its C6 position for the crucial cyclization step. In contrast, the significant steric hindrance imposed by the C6-chloro substituent in 2,6-dichlorophenylhydrazine severely impedes the reaction, leading to lower yields and requiring more forcing conditions.

For drug development professionals, this understanding is crucial. When designing a synthetic route to a 7,8-dichloro-substituted indole, 2,3-dichlorophenylhydrazine is the clear starting material of choice. Conversely, the inherent unreactivity of the 2,6-isomer in this specific transformation might be leveraged in other chemical contexts where blocking of the ortho positions is desirable. The proposed experimental protocol provides a robust framework for validating these principles and for the rational selection of reagents in the synthesis of complex, biologically active indole derivatives.

References

  • Yamaguchi, M., & Manabe, K. (2017). Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling. Organic & Biomolecular Chemistry, 15(32), 6645-6655. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Bajwa, G. S., & Brown, R. K. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1934. [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. [Link]

  • Abdel-Wahab, B. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2670-2689. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • J&K Scientific LLC. (2021). Fischer Indole Synthesis. [Link]

  • Sridevi, C. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130469. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Practical methodologies for the synthesis of indoles. Chemical Reviews, 111(7), 4641-4673. [Link]

  • Duan, Y., et al. (2016). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. The Journal of Physical Chemistry C, 120(10), 5539-5548. [Link]

  • Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Inamdar, S. M., et al. (2014). Synthesis of Medicinally Important Indole Derivatives: A Review. International Journal of Research in Pharmacy and Science, 4(2), 1-13. [Link]

Sources

Comparative

Characterization Data for (2,3-Dichloro-6-nitrophenyl)hydrazones: A Comparative Derivatization Guide

Executive Summary Substituted phenylhydrazones are foundational scaffolds in both analytical chemistry (for carbonyl derivatization) and drug discovery (as antimicrobial and anticancer agents)[1]. While 2,4-Dinitrophenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylhydrazones are foundational scaffolds in both analytical chemistry (for carbonyl derivatization) and drug discovery (as antimicrobial and anticancer agents)[1]. While 2,4-Dinitrophenylhydrazine (DNPH) remains the industry standard for aldehyde and ketone derivatization, complex biological matrices often produce overlapping UV-Vis signals that confound DNPH-based HPLC analysis.

This guide introduces (2,3-Dichloro-6-nitrophenyl)hydrazones (DCNPH) as a superior alternative for specialized structural characterization. By incorporating heavy halogen atoms alongside a strong electron-withdrawing nitro group, DCNPH derivatives offer unique crystallographic advantages and highly specific mass spectrometry (MS) isotopic signatures that DNPH cannot provide.

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, selecting the correct derivatization reagent requires understanding the stereoelectronic impact of the substituents. The 2,3-dichloro-6-nitro substitution pattern provides three distinct analytical advantages:

  • Isotopic Mass Spectrometry (MS) Signatures: The presence of two adjacent chlorine atoms creates a distinct

    
    Cl/
    
    
    
    Cl isotopic pattern. Because chlorine exists naturally in a ~3:1 ratio of
    
    
    Cl to
    
    
    Cl, a di-chlorinated molecule will exhibit a highly recognizable 9:6:1 ratio for its [M] :[M+2] : [M+4] peaks. This allows researchers to instantly distinguish the derivatized carbonyl from background matrix noise in LC-MS.
  • Stereochemical Lock (E-Configuration): The bulky nitro group at the ortho (6) position forces the hydrazone into a strict E-configuration to minimize steric clash with the carbonyl substituents. This configuration is further stabilized by strong intramolecular hydrogen bonding between the hydrazone N-H and the nitro oxygen (N-H···O-NO₂), ensuring a single, sharp set of NMR signals rather than a complex mixture of E/Z isomers[2].

  • Enhanced Crystallization: Heavy-atom effects from the dichloro substitution significantly lower the solubility of the resulting hydrazones in cold alcohols and improve crystal packing. This makes DCNPH derivatives ideal candidates for single-crystal X-ray diffraction (XRD) when absolute stereochemical confirmation of a novel ketone is required[3].

Comparative Performance Data

The following table objectively compares the theoretical and practical characterization metrics of DCNPH against the standard DNPH and unsubstituted phenylhydrazones.

Parameter(2,3-Dichloro-6-nitrophenyl)hydrazones (DCNPH)2,4-Dinitrophenylhydrazones (DNPH)Unsubstituted Phenylhydrazones
Primary Analytical Utility LC-MS (Isotopic tagging), X-Ray CrystallographyHPLC-UV (Colorimetric tagging)Basic synthetic intermediates
Mass Spectrometry (ESI-) Distinct 9:6:1 isotopic cluster ([M]⁻, [M+2]⁻, [M+4]⁻)Single dominant [M-H]⁻ peakSingle dominant [M-H]⁻ peak
UV-Vis Absorbance (

)
~370–390 nm (Deep yellow/orange)~360–380 nm (Yellow/orange)~280–320 nm (Colorless/pale)
¹H NMR (N-H shift, DMSO-d₆) Highly deshielded (

11.5–12.5 ppm)
Highly deshielded (

11.0–11.5 ppm)
Moderately deshielded (

9.0–10.0 ppm)
Crystallization Propensity Excellent (Heavy atom effect)GoodPoor to Moderate (Often oils)
Stereoisomeric Purity Strict E-isomer (Sterically locked)Predominantly E-isomerMixed E/Z isomers common

Experimental Protocols: Synthesis & Characterization

The following protocol outlines a self-validating workflow for the synthesis and characterization of DCNPH derivatives.

Step 1: Acid-Catalyzed Condensation

(E)-Substituted-N-(phenylhydrazones) are efficiently obtained via a one-step condensation reaction in absolute ethanol[1].

  • Preparation: Dissolve 1.0 mmol of the target carbonyl compound (aldehyde/ketone) and 1.05 mmol of 2,3-dichloro-6-nitrophenylhydrazine in 10 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the hydrazine.

  • Reflux: Heat the mixture under reflux (65–75 °C) for 2–3 hours[4].

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is self-validating; the formation of the highly conjugated hydrazone

    
    -system results in an immediate color shift to deep yellow/orange. The disappearance of the UV-active starting material spot confirms completion.
    
  • Isolation: Cool the flask in an ice bath. The DCNPH derivative will selectively precipitate due to its low solubility in cold ethanol. Filter under vacuum and wash with cold ethanol.

Step 2: Spectroscopic Characterization Workflow

To verify the structural integrity of the DCNPH derivative, execute the following analytical sequence:

  • FT-IR Spectroscopy: Confirm the disappearance of the strong carbonyl (C=O) stretching frequency (~1710 cm⁻¹) and the emergence of the imine (C=N) stretch at ~1615–1630 cm⁻¹ and the secondary amine (N-H) stretch at ~3200–3300 cm⁻¹[4].

  • Mass Spectrometry (LC-MS): Operate in negative ESI mode. Scan for the molecular ion [M-H]⁻. Critical Validation: You must observe the signature 9:6:1 isotopic cluster spaced by 2 m/z units, confirming the retention of the 2,3-dichloro-substituted ring.

  • Nuclear Magnetic Resonance (¹H NMR): Dissolve the crystal in DMSO-d₆. Look for a sharp, highly deshielded singlet past 11.5 ppm. The lack of a secondary N-H peak confirms stereochemical purity (100% E-isomer) due to the intramolecular hydrogen bond locking the conformation[2].

Workflow Visualization

The following diagram illustrates the divergent analytical pathways when choosing between DCNPH and DNPH derivatization strategies.

G Start Carbonyl Analyte (Complex Matrix) Rxn1 Acid-Catalyzed Condensation Start->Rxn1 Rxn2 Acid-Catalyzed Condensation Start->Rxn2 Reagent1 DCNP-Hydrazine (2,3-Dichloro-6-nitro) Reagent1->Rxn1 Reagent2 DNP-Hydrazine (2,4-Dinitro) Reagent2->Rxn2 Prod1 DCNP-Hydrazone Rxn1->Prod1 Prod2 DNP-Hydrazone Rxn2->Prod2 Char1 LC-MS (9:6:1 Isotopic) & X-Ray Diffraction Prod1->Char1 Char2 HPLC-UV (360 nm Detection) Prod2->Char2

Workflow comparison: DCNPH vs. DNPH derivatization and characterization pathways.

References

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. 1

  • Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation - Preprints.org. 4

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC. 3

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchGate. 2

Sources

Validation

Precision Quantitation of Halogenated Heterocycles: A Comparative Guide for C6H5Cl2N3O2

Executive Summary This guide provides a technical comparison of elemental analysis (EA) methodologies for the target formula C6H5Cl2N3O2 . Based on stoichiometry, this compound represents a class of dichloro-nitro-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of elemental analysis (EA) methodologies for the target formula C6H5Cl2N3O2 . Based on stoichiometry, this compound represents a class of dichloro-nitro-phenylhydrazines (e.g., 2,6-dichloro-4-nitrophenylhydrazine), critical intermediates in the synthesis of pyrazole-based agrochemicals and pharmaceuticals.

Analyzing this molecule presents a specific "Matrix Challenge": the simultaneous presence of high nitrogen (18.9%) and high chlorine (31.9%) content. Standard combustion protocols often fail due to halogen interference with nitrogen detection and incomplete combustion. This guide compares Automated Flash Combustion (Dumas) , Schöniger Flask Combustion (IC) , and High-Resolution Mass Spectrometry (HRMS) to determine the optimal workflow for purity validation.

Part 1: Theoretical Framework & Stoichiometry

Before selecting an analytical method, the theoretical composition must be established as the baseline for accuracy (Acceptance Criteria typically


).

Target Formula: C


H

Cl

N

O

Molecular Weight: 222.03 g/mol
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.06632.46%
Hydrogen (H) 51.0085.0402.27%
Chlorine (Cl) 235.4570.9031.93%
Nitrogen (N) 314.00742.02118.93%
Oxygen (O) 215.99931.99814.41%

Critical Insight: The Chlorine content (>30%) is the primary source of error. In standard CHNS analyzers, Cl


 gas generated during combustion can react with the copper reduction layer (forming CuCl

), leading to falsely elevated Nitrogen values or rapid instrument degradation.
Part 2: Method Comparison & Performance Analysis
Method A: Automated Flash Combustion (CHNS)

The High-Throughput Standard (Modified Dumas Method)

  • Mechanism: Sample is flash-combusted at 900–1000°C in an O

    
    -rich environment. Gases (CO
    
    
    
    , H
    
    
    O, N
    
    
    , NO
    
    
    , Cl
    
    
    ) pass through reduction catalysts and are separated via GC.
  • Suitability for C6H5Cl2N3O2: Medium-High (Requires Modification).

  • The Modification: Standard configurations will fail. You must add Tungsten(VI) Oxide (WO

    
    ) to the sample tin boat to facilitate combustion and use a dedicated Silver (Ag) wool trap to strip Chlorine gas before it reaches the Thermal Conductivity Detector (TCD).
    
FeaturePerformance DataNotes
Accuracy (C, H, N)

(with WO

)
Excellent for C/H/N; cannot measure Cl directly in this mode.
Sample Req. 1–3 mgMinimal sample loss.
Throughput 5–10 mins/sampleBest for batch purity screening.
Interference High (Halogens)Requires frequent replacement of Ag traps (every 20–30 runs).
Method B: Schöniger Flask Combustion + Ion Chromatography

The "Gold Standard" for Halogens

  • Mechanism: Sample is wrapped in ash-free paper and burned in a closed flask filled with pure Oxygen. The combustion gases are absorbed into a liquid phase (e.g., NaOH/H

    
    O
    
    
    
    ) and analyzed via Ion Chromatography (IC) or Potentiometric Titration.
  • Suitability for C6H5Cl2N3O2: High (Specifically for Cl).

  • Why use it: It is the only absolute method to validate the 31.93% Chlorine content without matrix interference.

FeaturePerformance DataNotes
Accuracy (Cl)

Superior to EDS or indirect calculation.
Sample Req. 10–20 mgDestructive and requires larger mass.
Throughput 30–45 mins/sampleManual, labor-intensive, and safety risks (explosion).
Specificity AbsoluteDirectly quantifies Cl

ions.
Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

  • Mechanism: ESI-Q-TOF or Orbitrap analysis to detect the molecular ion

    
    .
    
  • Suitability for C6H5Cl2N3O2: Qualitative Only.

  • The Trap: HRMS confirms the formula (via isotopic pattern of Cl

    
    ) but cannot  confirm bulk purity (e.g., it will not detect inorganic salt contaminants or moisture).
    
Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for analyzing high-halogen intermediates like C6H5Cl2N3O2.

EA_Workflow Start Sample: C6H5Cl2N3O2 (High Cl, High N) Check_Purity Goal: Bulk Purity (>99%)? Start->Check_Purity Check_Identity Goal: Confirm Structure? Start->Check_Identity Method_CHNS Method A: Flash Combustion (Add WO3 + Ag Trap) Check_Purity->Method_CHNS Primary Method_Schoniger Method B: Schöniger Flask (Titration/IC) Check_Purity->Method_Schoniger Secondary (Halogen) Method_HRMS Method C: HRMS (Isotopic Pattern) Check_Identity->Method_HRMS Result_CHN Result: %C, %H, %N (Validates Scaffold) Method_CHNS->Result_CHN Result_Cl Result: %Cl (Validates Substitution) Method_Schoniger->Result_Cl

Caption: Workflow for validating C6H5Cl2N3O2. Note the split between CHNS (Scaffold) and Schöniger (Halogen) for full validation.

Part 4: Detailed Experimental Protocol
Protocol 1: Modified CHNS Analysis for High-Halogen Samples

Objective: Prevent Cl interference on N-detection.

  • Instrument Prep: Ensure the reduction tube contains a fresh layer of Silver Wool (heated to 600°C) downstream of the combustion zone. This traps Cl as AgCl.

  • Weighing: Weigh 1.5–2.0 mg of C6H5Cl2N3O2 into a Tin (Sn) capsule .

    • Why Tin? Tin undergoes a strong exothermic reaction with O

      
       (flash point >1800°C), ensuring complete decomposition of the thermally stable phenyl ring.
      
  • Additive: Add 5–10 mg of Tungsten(VI) Oxide (WO

    
    )  powder over the sample before sealing.
    
    • Mechanism: WO

      
       acts as an oxygen donor and prevents the formation of refractory carbides, ensuring Carbon is fully converted to CO
      
      
      
      .
  • Calibration: Calibrate using a standard with similar heteroatom content, such as Sulfanilamide or 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (BBOT) . Do not use simple Acetanilide.

  • Run Parameters: Set Oxygen injection time to 5–10 seconds (excess O

    
     required).
    
Protocol 2: Schöniger Flask Combustion (Chlorine Determination)

Objective: Isolate and quantify Chlorine.

  • Sample Prep: Weigh 15–20 mg of sample onto ash-free filter paper. Fold into a "flag" with a fuse tail.

  • Flask Setup: Charge a 500mL thick-walled Erlenmeyer flask with 10 mL of absorbing solution (1M NaOH + 3 drops 30% H

    
    O
    
    
    
    ). Fill the headspace with pure Oxygen.
  • Combustion: Ignite the paper fuse and immediately insert into the flask, inverting to seal. Ideally, use remote infrared ignition for safety.

  • Absorption: Shake vigorously for 10 minutes until mist clears.

  • Quantitation (Titration):

    • Acidify with HNO

      
      .
      
    • Titrate against 0.01M AgNO

      
       using a potentiometric silver electrode.
      
    • Calculation:

      
      
      
Part 5: Troubleshooting & Data Interpretation
ObservationRoot CauseCorrective Action
High %N (>19.5%) Halogen breakthrough.The Ag trap is saturated. Replace the reduction tube packing immediately.
Low %C (<32.0%) Incomplete combustion.Increase O

dose or increase WO

additive amount.
Black Ash in Crucible Refractory formation.Sample is forming graphitic carbon. Switch to a "Hard Burn" cycle (higher temp).
References
  • ASTM International. (2023). ASTM E777-23: Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel.[1][2]Link

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Analysis.[3][4][5] AnalyteGuru. Link

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine.[3][6] The Analyst.[7][8] Link

  • Exeter Analytical. (n.d.). Safe Elemental Analysis Using Schöniger Flask Method. Lab Bulletin. Link

  • Analytik Jena. (2025). Combustion Elemental Analysis: Handling Halogen Interference.Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive EHS Guide: Handling and Disposal of (2,3-Dichloro-6-nitrophenyl)hydrazine

Here is the comprehensive, step-by-step safety and operational disposal guide for handling (2,3-Dichloro-6-nitrophenyl)hydrazine in a professional laboratory setting. As a Senior Application Scientist, establishing a rob...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step safety and operational disposal guide for handling (2,3-Dichloro-6-nitrophenyl)hydrazine in a professional laboratory setting.

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount when dealing with reactive intermediates. (2,3-Dichloro-6-nitrophenyl)hydrazine (CAS 861363-57-7) is a halogenated nitrophenylhydrazine utilized in specialized synthetic workflows[1]. Proper lifecycle management—from operational handling to final disposal—requires strict adherence to Environmental Health and Safety (EHS) standards to prevent occupational exposure and environmental contamination.

Hazard Characterization & Causality

To design a safe handling and disposal system, we must first understand the molecular behavior of the compound. Hydrazine derivatives possess inherent nucleophilicity and reducing potential. In this specific molecule, the presence of a nitro group and two chlorine atoms on the phenyl ring modulates this reactivity, introducing significant steric hindrance and electronic withdrawal.

The primary risk profile is driven by its acute toxicity and potential for incompatible reactions. According to its Safety Data Sheet (SDS), it is classified under GHS07 (Harmful/Irritant)[1].

Quantitative & Qualitative Hazard Summary
ParameterSpecification / ClassificationEHS Implication
CAS Number 861363-57-7Unique identifier for waste manifests.
Molecular Weight 222.03 g/mol Relevant for calculating spill containment volumes.
Signal Word WarningRequires standard institutional hazardous material protocols.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[1].
Precautionary P260, P280, P501Mandates fume hood use, full PPE, and hazardous waste disposal[1].
Incompatibilities Strong oxidizing agents, strong acidsRisk of exothermic reaction or toxic gas evolution.

The Logic of Disposal: Why In-Lab Treatment is Prohibited

Expert Insight: A common misconception in laboratory settings is that small quantities of reactive hydrazines can be chemically neutralized in-house (e.g., via oxidation using sodium hypochlorite or potassium permanganate).

Do not attempt in-lab chemical neutralization. The oxidation of a heavily substituted nitrophenylhydrazine is complex. Uncontrolled oxidation can generate highly unstable diazonium intermediates, release toxic nitrogen dioxide (


) gas, or lead to an exothermic runaway reaction. The only scientifically validated, EHS-compliant method for disposal is segregation, secure containment, and professional incineration  by a licensed hazardous waste contractor[1].

Step-by-Step Disposal Methodology

This protocol provides a self-validating workflow to ensure the chemical is safely removed from the active laboratory environment.

Step 1: Waste Segregation
  • Action: Isolate all (2,3-Dichloro-6-nitrophenyl)hydrazine waste (including the neat solid, reaction residues, and heavily contaminated consumables like weighing boats or spatulas) from other waste streams.

  • Validation: Ensure the waste is kept strictly away from strong oxidizers, heavy metal salts, and strong acids to prevent spontaneous reactions in the waste bin.

Step 2: Primary Containment
  • Action: Transfer the solid waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth bottles are recommended.

  • Validation: Do not overfill the container (leave at least 20% headspace). Ensure the cap is tightly secured (P403+P233)[1]. If the waste is in a solvent solution, ensure the solvent is compatible with both the solute and the container.

Step 3: Labeling and Documentation
  • Action: Apply a standard institutional Hazardous Waste label immediately upon placing the first drop/grain of waste into the container.

  • Validation: The label must explicitly state the full chemical name—do not use abbreviations. Check the boxes for "Toxic" and "Irritant". Log the estimated mass of the waste.

Step 4: Secondary Containment and EHS Handover
  • Action: Place the primary container into a secondary containment tray within a designated Satellite Accumulation Area (SAA). The SAA must be locked or highly controlled (P405)[1].

  • Validation: Submit a waste pickup request to your institutional EHS department, referencing CAS 861363-57-7 and the specific hazard codes (H302, H315, H319, H335)[1].

Operational Workflow Visualization

The following diagram maps the logical progression of the chemical from operational use to final, safe disposal.

G A Operational Handling (Fume Hood, PPE) B Waste Generation (Solid Residues/Contaminated PPE) A->B Generates C Segregation (Isolate from Oxidizers) B->C Requires D Primary Containment (HDPE Container, Sealed) C->D Packaged in E Satellite Accumulation Area (Secondary Containment) D->E Stored in F EHS Handover & Professional Incineration E->F Final Disposal

Lifecycle and EHS disposal workflow for (2,3-Dichloro-6-nitrophenyl)hydrazine.

Emergency Spill Response Protocol

In the event of a localized spill during handling or disposal preparation:

  • Evacuate & Assess: Temporarily clear the immediate area. Ensure you are wearing standard laboratory PPE (nitrile gloves, lab coat, safety goggles) (P280)[1].

  • Containment: Do not dry-sweep the solid, as this generates hazardous, respirable dust (P260)[1].

  • Collection: Gently cover the spill with a damp absorbent pad (using water or an inert, compatible solvent) to suppress dust. Carefully scoop the material using a non-sparking tool.

  • Disposal: Place all spilled material and contaminated cleanup supplies into a dedicated hazardous waste container, label it as spill debris containing the chemical, and initiate Step 4 of the disposal methodology.

References

Sources

Handling

Personal protective equipment for handling (2,3-Dichloro-6-nitrophenyl)hydrazine

Executive Safety Summary (2,3-Dichloro-6-nitrophenyl)hydrazine poses a multi-vector hazard profile that distinguishes it from standard organic intermediates. As a researcher, you must recognize that this molecule combine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

(2,3-Dichloro-6-nitrophenyl)hydrazine poses a multi-vector hazard profile that distinguishes it from standard organic intermediates. As a researcher, you must recognize that this molecule combines the acute toxicity and reducing power of a hydrazine with the energetic potential of a nitro group , all modulated by the lipophilicity of chlorine substituents .

Critical Hazard Mechanisms:

  • Dermal Absorption: The chloro-substituents increase lipid solubility, facilitating rapid transdermal transport of the toxic hydrazine moiety.

  • Hemolytic Anemia: Like phenylhydrazine, this derivative can induce oxidative stress in erythrocytes.

  • Energetic Instability: The proximity of a reducing agent (hydrazine) and an oxidizing group (nitro) on the same ring creates an intrinsic decomposition risk if heated or subjected to friction.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following specifications are non-negotiable for personnel safety.

Protection ZoneStandard Protocol (<100 mg)High-Exposure Protocol (>100 mg or Solution)Technical Rationale
Hand Protection Double Gloving Required: Inner: Nitrile (4 mil)Outer: Nitrile (4 mil)Laminate Barrier Required: Inner: Nitrile (4 mil)Outer: Silver Shield® / 4H® (Laminate)Hydrazines are small, nucleophilic molecules that permeate standard nitrile in <15 mins. Laminate films provide >480 min breakthrough time.
Respiratory Fume Hood (Face velocity >100 fpm)N100/P3 Respirator + Fume HoodPowders are easily aerosolized by static. Inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Splash GogglesGoggles + Face Shield (8-inch)Risk of corneal opacity from hydrazine contact; Face shield protects against "energetic" decomposition.
Body Cotton Lab Coat (Buttoned)Tyvek® Lab Coat + Chemical ApronCotton absorbs liquids; Tyvek repels droplets. Apron protects the torso from spill splashes.
PPE Decision Logic

Use the following workflow to determine the required protection level before initiating work.

PPE_Decision_Tree Start Start: Risk Assessment State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Liquid State_Check->Solution Qty_Check Quantity > 100mg? Solid->Qty_Check Level_2 PROTOCOL B: Silver Shield® Gloves Tyvek Sleeves N100 Respirator (if outside hood) Solution->Level_2 High Permeation Risk Level_1 PROTOCOL A: Double Nitrile Gloves Splash Goggles Fume Hood Qty_Check->Level_1 No Qty_Check->Level_2 Yes

Figure 1: PPE Selection Workflow based on physical state and quantity. Note that solutions pose a higher permeation risk than solids.

Operational Handling Protocol

A. Weighing & Transfer (The Static Risk)

Dry hydrazine derivatives are prone to static charge buildup, which can disperse toxic dust.

  • Engineering Control: utilize an ionizing fan or antistatic gun inside the balance enclosure.

  • Technique: Never pour from the stock bottle. Use a disposable anti-static spatula.

  • Containment: Weigh into a tared vial with a septum cap. Seal immediately after weighing to prevent atmospheric oxidation.

B. Solubilization & Reaction

Senior Scientist Insight: Avoid ketone solvents (Acetone, MEK) unless you intend to form a hydrazone. The hydrazine moiety will react rapidly with ketones, altering your stoichiometry and potentially creating insoluble byproducts.

  • Preferred Solvents: Dichloromethane (DCM), THF, or Ethanol (check solubility).

  • Incompatibility: Do not mix with strong oxidizers (Permanganates, Peroxides) or strong acids without cooling; the nitro group reduces the basicity, but the hydrazine remains reactive.

Emergency Response & Disposal

Spill Management

Do NOT use bleach (Sodium Hypochlorite) immediately. While bleach is often cited for neutralizing hydrazines, the reaction with nitro-substituted hydrazines can be unpredictable and exothermic.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Absorb: Cover liquid spills with vermiculite or sand.[1] For powders, cover with wet paper towels (water-dampened) to prevent dust generation.

  • Collect: Scoop into a wide-mouth jar labeled "Hazardous Waste - Toxic/Reactive."

Waste Disposal Streams

Segregation is vital to prevent waste-drum explosions.

Waste CategoryInstructionRationale
Solid Waste Double-bag in clear polyethylene. Label "Toxic Solid."Prevents contamination of general trash.
Liquid Waste Halogenated Organic Waste. The chlorine atoms mandate halogenated treatment (incineration >1000°C).
Sharps Dedicated sharps container.[2]Do not recap needles used with this compound.
Disposal Workflow

Waste_Workflow Source Chemical Waste Decision Contains Halogens? Source->Decision Halo_Stream Stream A: Halogenated Waste (High Temp Incineration) Decision->Halo_Stream Yes (Cl, Br, F) NonHalo_Stream Stream B: Non-Halogenated (Fuel Blending) Decision->NonHalo_Stream No Action Segregate & Label: 'Contains (2,3-Dichloro...)' Halo_Stream->Action

Figure 2: Waste segregation logic. Due to the 'Dichloro' substitution, this compound must strictly enter the Halogenated Waste stream.

References

  • National Cancer Institute. (n.d.). Phenylhydrazine HCl - Chemical Safety Practices Recommendations. NCI at Frederick. Retrieved October 26, 2023, from [Link]

  • Ansell. (2008). Permeation/Degradation Resistance Guide for Ansell Gloves (8th Ed.). San Francisco State University EHS. Retrieved October 26, 2023, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved October 26, 2023, from [Link]

Sources

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